Decanal
Description
Decanal is a saturated fatty aldehyde formally arising from reduction of the carboxy group of capric acid (decanoic acid). It has a role as an antifungal agent, a fragrance and a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde.
This compound has been reported in Camellia sinensis, Gymnodinium nagasakiense, and other organisms with data available.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is an organic compound with the chemical formula C9H19CHO. It is the simplest ten-carbon aldehyde. This compound occurs naturally and is used in fragrances and flavoring. This compound occurs in nature and is an important component in citrus along with octanal, citral, and sinensal. This compound is also an important component of buckwheat odour .
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
decanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVZQYAVGTKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | DECALDEHYDE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4021553 | |
| Record name | Decanal | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |
| Record name | DECALDEHYDE | |
| Source | CAMEO Chemicals | |
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| Record name | Decanal | |
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| Record name | Decaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Decanal | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Decanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |
| Record name | DECALDEHYDE | |
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| Record name | DECALDEHYDE | |
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Flash Point |
185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |
| Record name | DECALDEHYDE | |
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| Record name | DECALDEHYDE | |
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Solubility |
In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |
| Record name | DECALDEHYDE | |
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| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |
| Record name | Decaldehyde | |
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| Record name | DECALDEHYDE | |
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Color/Form |
Colorless to light-yellow liquid | |
CAS No. |
112-31-2, 112-81-2 | |
| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
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| Record name | Decaldehyde | |
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| Record name | Decanal | |
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| Record name | Decanal | |
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| Record name | Decanal | |
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| Record name | Decanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.598 | |
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| Record name | DECANAL | |
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| Record name | DECALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Decanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |
| Record name | DECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DECALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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| Record name | Decanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Decanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006) (C₁₀H₂₀O), a saturated fatty aldehyde also known as caprinaldehyde or aldehyde C-10, is a naturally occurring organic compound found in various essential oils, most notably citrus peels.[1] Its distinct waxy, sweet, and citrus-like aroma has led to its widespread use in the fragrance and flavor industries.[2][3] Beyond its sensory characteristics, this compound exhibits significant biological activities, including antimicrobial properties, making it a molecule of interest for research in drug development and food preservation.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological signaling pathways.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [2][6] |
| Odor | Strong, waxy, fatty, with citrus notes | [3][6] |
| Density | 0.824 - 0.832 g/mL at 25°C | [2] |
| Boiling Point | 207-209 °C at 760 mmHg | [6][7] |
| Melting Point | -5 to 7 °C | [1][7] |
| Flash Point | 82 - 85 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.427 - 1.434 | [2][6] |
| Vapor Pressure | ~0.15 - 0.207 mmHg at 25°C | [2][6] |
| Vapor Density | >1 (Air = 1) | [2][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (43.52 mg/L at 25°C est.) | [2][6] |
| Ethanol | Soluble | [2][6] |
| Ether | Readily Soluble | [1] |
| Hexane | Readily Soluble | [1] |
| Chloroform | Sparingly Soluble | [6] |
| Acetonitrile | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Glycerin | Insoluble | [2] |
| Propylene Glycol | Soluble | [2] |
| Fixed Oils | Soluble | [2] |
Table 3: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks and Shifts | Reference |
| ¹H NMR (CDCl₃) | δ ~9.76 (t, 1H, -CHO), ~2.42 (td, 2H, -CH₂CHO), ~1.63 (m, 2H), ~1.27 (m, 12H), ~0.88 (t, 3H, -CH₃) | [8] |
| ¹³C NMR (CDCl₃) | δ ~202.8 (-CHO), ~43.9, ~31.9, ~29.4, ~29.3, ~29.2, ~24.2, ~22.7, ~22.1, ~14.1 | [9] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 156. Key fragments at m/z 41, 43, 44, 55, 57, 70, 82. | [10][11] |
| Infrared (IR) Spectroscopy | ~2925 cm⁻¹ (C-H stretch), ~2855 cm⁻¹ (C-H stretch), ~2715 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch) | [4][10] |
Experimental Protocols
Accurate determination of this compound's properties is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Density
The density of this compound can be determined using a digital density meter according to ASTM D4052 or ASTM D7777 .[1][12][13]
-
Principle: An oscillating U-tube is filled with the liquid sample. The change in the oscillation frequency of the U-tube is directly related to the density of the liquid.[1]
-
Apparatus: A digital density meter equipped with a thermostatically controlled cell and an oscillating U-tube.
-
Procedure:
-
Calibrate the instrument with dry air and distilled water at the desired temperature (e.g., 25°C).
-
Inject a small, bubble-free aliquot of this compound into the U-tube.
-
Allow the temperature to equilibrate.
-
Record the stable density reading from the instrument.
-
-
Notes: Ensure the sample is free of air bubbles as they will significantly affect the accuracy of the measurement.[13]
Determination of Boiling Point
The boiling point of this compound can be determined using the OECD 103 guideline , which includes methods like ebulliometry, dynamic vapor pressure, and distillation.[5] A common laboratory method is the Thiele tube method .[14]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the Thiele tube method, this is observed when a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid and then ceases upon cooling.[14]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
-
Procedure:
-
Attach a small test tube containing 1-2 mL of this compound and an inverted capillary tube to a thermometer.
-
Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. A rapid and continuous stream of bubbles will emerge as the liquid boils.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
-
Record the atmospheric pressure.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum will show a characteristic triplet for the aldehydic proton around 9.76 ppm. The protons on the carbon alpha to the carbonyl group will appear as a triplet of doublets around 2.42 ppm. The remaining methylene (B1212753) protons will be in the 1.2-1.7 ppm region, and the terminal methyl group will be a triplet around 0.88 ppm.[8]
-
¹³C NMR: The carbonyl carbon will have a chemical shift around 202.8 ppm. The other carbon signals will appear in the aliphatic region.[9]
-
-
Mass Spectrometry (MS):
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Fragmentation: The molecular ion peak is observed at m/z 156. Common fragmentation patterns for aldehydes include the loss of the alkyl chain and McLafferty rearrangement, leading to characteristic fragment ions.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Can be run neat as a thin film between salt plates (NaCl or KBr).
-
Key Absorptions: A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the aldehyde. Two weaker bands around 2715 cm⁻¹ and 2815 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group. Strong bands for aliphatic C-H stretching will be observed just below 3000 cm⁻¹.[10]
-
Biological Signaling Pathways and Mechanism of Action
This compound exhibits notable antifungal and antibacterial properties, primarily attributed to its ability to disrupt microbial cell membranes.
Antifungal and Antibacterial Mechanism
The primary mode of action of this compound against fungi and bacteria involves the disruption of the cell membrane's integrity.[1][5] This lipophilic molecule is thought to intercalate into the lipid bilayer, increasing its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1][5]
Caption: Generalized mechanism of this compound's antimicrobial action.
While the primary mechanism is membrane disruption, some studies suggest that this compound may also interfere with specific cellular processes. For instance, in bacteria, there is evidence that certain aldehydes can interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[10] In fungi, disruption of the cell membrane can secondarily affect the function of membrane-bound enzymes, such as those involved in cell wall synthesis and energy production.[6]
Caption: Potential secondary targets of this compound in bacteria and fungi.
Conclusion
This compound is a versatile molecule with well-characterized chemical and physical properties that are valuable to researchers in various fields. Its biological activity, particularly its antimicrobial effects, presents opportunities for the development of new therapeutic agents and preservatives. A thorough understanding of its properties, guided by standardized experimental protocols, is essential for harnessing its full potential in scientific and industrial applications. Further research into the specific molecular interactions of this compound within microbial signaling pathways will be crucial for the targeted design of novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dectin-1/SYK Activation Induces Antimicrobial Peptide and Negative Regulator of NF-κB Signaling in Human Oral Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes [mdpi.com]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Signal transduction pathways and cell-wall construction in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A glyoxal-specific aldehyde signaling axis in Pseudomonas aeruginosa that influences quorum sensing and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Decanal molecular structure and formula
An In-depth Technical Guide to the Molecular Structure and Formula of Decanal (B1670006)
Introduction
This compound (C₁₀H₂₀O) is a saturated fatty aldehyde composed of a ten-carbon chain with a terminal aldehyde functional group.[1][2] Also known by synonyms such as caprinaldehyde, n-decyl aldehyde, and aldehyde C-10, it is a naturally occurring organic compound found in various essential oils, most notably citrus.[1][3][4] this compound is a colorless to light yellow liquid recognized for its characteristic sweet, citrus-like aroma.[4][5] This property makes it a valuable ingredient in the fragrance, flavor, and cosmetics industries.[5][6] Beyond its sensory applications, this compound serves as an intermediate in organic synthesis and has been investigated for its biological activities, including antifungal and antibacterial properties.[5][7] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and biological significance.
Molecular Structure and Formula
This compound is an aliphatic aldehyde with the chemical formula C₁₀H₂₀O.[1] Its structure consists of a nine-carbon alkyl chain attached to a formyl group (–CHO). The IUPAC name for this compound is this compound.[1]
-
Chemical Formula : C₁₀H₂₀O[1]
-
IUPAC Name : this compound[1]
-
SMILES : CCCCCCCCCC=O[1]
-
InChI Key : KSMVZQYAVGTKIV-UHFFFAOYSA-N[1]
Below is a two-dimensional representation of the this compound molecular structure.
Physicochemical Properties
This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral.[3][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 156.27 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Density | 0.83 g/mL at 20 °C | [4][5] |
| Boiling Point | 207-209 °C | [4][5] |
| Melting Point | -5 to -4 °C | [5] |
| Water Solubility | 0.0077 g/L | [3] |
| Refractive Index | n20/D 1.426 - 1.430 | [5] |
| LogP (Octanol/Water) | 3.43 - 4.44 | [3] |
Experimental Protocols
Synthesis of this compound via Oxidation of 1-Decanol (B1670082)
A common and effective method for preparing this compound is the oxidation of its corresponding primary alcohol, 1-decanol.[6] The Collins reagent, a complex of chromium(VI) oxide with pyridine (B92270) in dichloromethane (B109758), is a suitable oxidizing agent for this conversion, minimizing over-oxidation to the carboxylic acid.
Materials:
-
1-Decanol
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Silica gel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Reagent Preparation (Collins Reagent): In a flame-dried, two-liter, three-necked flask equipped with a mechanical stirrer and a condenser, add pyridine (94.9 g, 1.2 mol) to anhydrous dichloromethane (1.2 L). Carefully add chromium trioxide (60.0 g, 0.6 mol) to the stirred solution. The mixture should be stirred for approximately 30 minutes at room temperature to ensure the complete formation of the CrO₃-pyridine complex.
-
Oxidation: To the prepared Collins reagent, add a solution of 1-decanol (15.8 g, 0.1 mol) in a small amount of dichloromethane dropwise. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alcohol.
-
Work-up: Once the reaction is complete, the reaction mixture is decanted from the black, tarry residue. The residue is washed several times with diethyl ether. The combined organic solutions are then washed successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, 5% aqueous sodium bicarbonate, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Product Analysis
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and confirm its molecular weight. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (156.27 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of this compound will exhibit a characteristic signal for the aldehydic proton around 9.7 ppm, a triplet for the terminal methyl group protons, and multiplets for the methylene (B1212753) protons of the long alkyl chain.
Biological and Pharmacological Significance
This compound is a naturally occurring compound found in a variety of plants, including citrus fruits, coriander, and buckwheat.[2][3][4] It plays a significant role as a fragrance and flavoring agent in the food and cosmetic industries.[4] In addition to its sensory properties, this compound has demonstrated notable biological activities.
Research has shown that this compound possesses antifungal and antibacterial properties.[7][8] For instance, it has been shown to inhibit the mycelial growth and spore germination of fungi like Aspergillus flavus.[7] The proposed mechanism for its antifungal action involves the disruption of the cell wall and membrane integrity, leading to a decrease in total lipid content and inhibition of respiratory metabolism within the fungal cells.[7] Its antibacterial effects have been observed against pathogens such as Escherichia coli and Staphylococcus aureus.[8]
This compound is also a component of some insect pheromones and is studied in the context of crop protection.[8] In humans, this compound has been associated with several diseases and metabolic disorders, and it can be a potential biomarker for the consumption of certain foods.[3][9]
References
- 1. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]
Decanal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006), an organic compound with the chemical formula C₁₀H₂₀O, is a saturated fatty aldehyde that plays a significant role in various scientific and industrial fields.[1] Its distinct citrus-like aroma has led to its widespread use in the fragrance and flavor industries.[2][3] Beyond its sensory properties, this compound serves as a crucial intermediate in organic synthesis and exhibits notable biological activities, making it a compound of interest for researchers in chemistry, biology, and medicine. This guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis, analytical methods, and biological relevance.
Chemical Identity and Synonyms
The standardized nomenclature and identification numbers for this compound are essential for accurate scientific communication and data retrieval.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 112-31-2 |
| Molecular Formula | C₁₀H₂₀O |
| Synonyms | Caprinaldehyde, Decyl aldehyde, n-Decyl aldehyde, Aldehyde C-10[2][4][5] |
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental for its application in experimental and industrial settings.
| Property | Value | Source |
| Molar Mass | 156.27 g/mol | [2][6] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.83 g/mL at 20 °C | [1][2] |
| Boiling Point | 207-209 °C | [1][2] |
| Melting Point | -5 to -4 °C | [2][7] |
| Refractive Index | n20/D 1.426 - 1.430 | [2] |
| Water Solubility (Predicted) | 0.0077 g/L | [4] |
| logP (Predicted) | 3.43 - 4.44 | [4] |
Synthesis and Analysis
Synthesis of this compound
This compound can be synthesized through the oxidation of its corresponding alcohol, decanol (B1663958). A general laboratory procedure involves the use of an oxidizing agent to convert the primary alcohol to an aldehyde.
Experimental Protocol: Oxidation of Decanol to this compound
-
Reaction Setup: A solution of decanol in a suitable organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Oxidizing Agent Addition: An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, is slowly added to the decanol solution while maintaining a controlled temperature, typically at 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by flash column chromatography on silica (B1680970) gel to yield the pure product.
Analysis of this compound by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.
Experimental Protocol: GC Analysis of this compound
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent, such as hexane (B92381) or ethyl acetate. For solid or semi-solid matrices, a solvent extraction may be necessary.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. The GC is fitted with a capillary column suitable for separating aldehydes (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
-
Oven Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the separation of all components.
-
Carrier Gas: An inert gas, typically helium or nitrogen, is used as the mobile phase at a constant flow rate.
-
Detector Temperature: The detector is maintained at a high temperature to prevent condensation of the eluting compounds.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a standard. The area under the peak is proportional to the concentration of this compound in the sample and is used for quantitative analysis.
Biological Activity and Applications
This compound exhibits a range of biological activities and has found applications in various fields, including the food, fragrance, and pharmaceutical industries.
Antimicrobial and Antifungal Activity
This compound has demonstrated inhibitory and bactericidal effects against various microorganisms.[8][9] It can disrupt the integrity of bacterial cell membranes, leading to the leakage of essential intracellular components.[9] Furthermore, studies have shown that this compound can inhibit the mycelial growth and spore germination of certain fungi, such as Aspergillus flavus, by damaging the cell wall and membrane, reducing total lipid content, and inhibiting respiratory metabolism.[10]
Flavor and Fragrance
As a key component of citrus essential oils, this compound is widely used as a flavoring agent in the food industry and as a fragrance in cosmetics, perfumes, and other personal care products.[1][3]
Role in Drug Development and as a Biomarker
This compound serves as an important intermediate in the synthesis of other chemical compounds, including pharmaceuticals.[2] Its presence in biological systems has also been investigated, and it has been associated with certain diseases, suggesting its potential as a biomarker for the consumption of specific foods or for certain health conditions.[4][11]
Diagrams
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. altmeyers.org [altmeyers.org]
- 4. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isolation and biological activities of this compound, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]
Decanal in the Plant Kingdom: A Technical Guide to its Natural Sources, Occurrence, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanal (B1670006), a ten-carbon saturated fatty aldehyde, is a significant contributor to the aroma and flavor profiles of numerous plants and their essential oils. Its characteristic waxy, orange, and floral scent makes it a valuable compound in the fragrance and food industries. Beyond its sensory properties, this compound and other aliphatic aldehydes are gaining interest for their potential biological activities, including antimicrobial and signaling functions within plants and in plant-insect interactions. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in the plant kingdom, details its biosynthetic pathway from fatty acid precursors, and furnishes detailed experimental protocols for its extraction and quantitative analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with plant-derived natural products.
Natural Sources and Occurrence of this compound in Plants
This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of various species. Its presence has been documented in several plant families, with the Apiaceae (carrot family) and Rutaceae (citrus family) being particularly rich sources.
Major Plant Sources
This compound is a key aroma component in a variety of well-known plants:
-
Citrus Fruits: this compound is a characteristic component of the essential oils of many citrus species, contributing to their fresh, fruity aroma. It is found in sweet orange (Citrus sinensis), grapefruit (Citrus paradisi), lime (Citrus aurantifolia), and mandarin orange (Citrus reticulata).[1]
-
Coriander (Coriandrum sativum): The leaves (cilantro) and seeds of coriander are rich in this compound, which is a major contributor to its distinctive scent.[1]
-
Parsley (Petroselinum crispum): this compound is present in the leaves of parsley, adding to its fresh, green aroma.[1]
-
Buckwheat (Fagopyrum esculentum): this compound is an important component of buckwheat's characteristic odor.
-
Dill (Anethum graveolens): The essential oil of dill contains this compound.
-
Ginger (Zingiber officinale): this compound has been identified as a volatile component in ginger.[2][3][4]
-
Polygonum minus (Kesum): This aromatic plant contains significant amounts of this compound in its essential oil.[5][6][7]
-
Amomum subulatum (Black Cardamom): this compound is a constituent of the essential oil of black cardamom.[8]
Quantitative Occurrence of this compound
The concentration of this compound in plants can vary significantly depending on the species, cultivar, geographical location, part of the plant, and extraction method. The following tables summarize the reported quantitative data for this compound in various plant sources.
Table 1: Quantitative Occurrence of this compound in the Apiaceae Family
| Plant Species | Common Name | Plant Part | This compound Concentration (%) | Reference |
| Coriandrum sativum | Coriander | Leaf Essential Oil | 1.73 - 2.33 | [9] |
| Coriandrum sativum | Coriander | Fruit Essential Oil | 0.1 - 80 ppm | [2] |
| Anethum graveolens | Dill | Fruit Essential Oil | 154 ppm | [2] |
| Eryngium foetidum | Culantro | Whole Plant | 4 - 20 ppm | [2] |
| Petroselinum crispum | Parsley | Leaf | Present (not quantified) | [1] |
Table 2: Quantitative Occurrence of this compound in the Rutaceae Family (Citrus)
| Plant Species | Common Name | Plant Part | This compound Concentration (ppm) | Reference |
| Citrus sinensis | Sweet Orange | Fruit/Essential Oil | 60 | [2] |
| Citrus reticulata | Mandarin/Tangerine | Fruit | 90 | [2] |
| Citrus limon | Lemon | Essential Oil | 20 | [2] |
| Citrus aurantiifolia | Lime | Fruit | 10 | [2] |
| Citrus aurantium | Bitter Orange | Leaf | 1 | [2] |
| Citrus mitis | Calamondin | Fruit Juice | 0 - 1.1 | [2] |
Table 3: Quantitative Occurrence of this compound in Other Plant Families
| Plant Species | Common Name | Family | Plant Part | This compound Concentration | Reference |
| Polygonum minus | Kesum | Polygonaceae | Essential Oil | 18.27% - 24.36% | [5][6] |
| Zingiber officinale | Ginger | Zingiberaceae | Whole Plant | 100 ppm | [2] |
| Amomum subulatum | Black Cardamom | Zingiberaceae | Essential Oil | 6.67% | [8] |
| Nepeta racemosa | Catmint | Lamiaceae | Shoot | 0 - 9 ppm | [2] |
Biosynthesis of this compound in Plants
This compound, as a fatty aldehyde, is synthesized in plants through the well-established fatty acid synthesis (FAS) pathway. This process primarily occurs in the plastids and involves the sequential reduction of a C10 fatty acyl-CoA or acyl-ACP (Acyl Carrier Protein) derivative.
The general biosynthetic pathway is as follows:
-
De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to long-chain fatty acids through the action of the fatty acid synthase complex.
-
Formation of Decanoyl-ACP: The C10 fatty acid, decanoic acid (capric acid), is esterified to an Acyl Carrier Protein (ACP) to form decanoyl-ACP.
-
Reduction to this compound: A fatty acyl-CoA/acyl-ACP reductase (FAR) enzyme catalyzes the reduction of the decanoyl-ACP to this compound. This is a crucial step in the formation of fatty aldehydes.[10][11][12][13]
-
Further Reduction or Oxidation: this compound can be further reduced to its corresponding alcohol, 1-decanol, by an alcohol dehydrogenase (ADH), or oxidized to decanoic acid by an aldehyde dehydrogenase (ALDH) .[14][15][16][17]
Regulation of this compound Biosynthesis
While a specific signaling pathway for this compound biosynthesis has not been fully elucidated, its production is intrinsically linked to the regulation of fatty acid metabolism. The biosynthesis of fatty acids and their derivatives is known to be influenced by various internal and external factors.
-
Developmental Regulation: The expression of genes involved in fatty acid synthesis and modification, including FAR genes, can be tissue-specific and dependent on the developmental stage of the plant.[11]
-
Hormonal Signaling: Plant hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA) are known to play roles in regulating plant defense responses, which often involve the production of volatile compounds.[18][19] These signaling pathways can influence the expression of enzymes in the fatty acid biosynthesis pathway.
-
Abiotic Stress: Environmental stresses such as drought, salinity, and extreme temperatures can induce the production of volatile aldehydes in plants.[20][21][22] This is often mediated by the accumulation of reactive oxygen species (ROS), which can trigger lipid peroxidation and the enzymatic production of aldehydes as part of the plant's stress response.[23]
-
Sugar Signaling: Sugars not only provide the carbon backbone for fatty acid synthesis but also act as signaling molecules that can regulate the expression of key enzymes in the pathway.[24]
Experimental Protocols
The following sections provide detailed methodologies for the extraction and quantification of this compound from plant materials.
Extraction of this compound
The choice of extraction method depends on the nature of the plant material and the desired purity of the extract.
This method is suitable for the extraction of volatile compounds from fresh or dried plant material.
Protocol:
-
Sample Preparation: Coarsely chop or grind the plant material (e.g., 100 g of fresh leaves or 50 g of dried seeds) to increase the surface area.
-
Apparatus Setup: Place the prepared plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to cover the material.
-
Distillation: Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.
-
Condensation: The steam and volatile compounds are condensed in a condenser.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator where the oil, being less dense, will form a layer on top of the water.
-
Collection: Carefully collect the essential oil layer. Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed vial at 4°C in the dark.
This method is suitable for extracting a broader range of compounds, including semi-volatiles.
Protocol:
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Maceration: Soak a known amount of the powdered plant material (e.g., 50 g) in a suitable solvent (e.g., 250 mL of hexane (B92381) or ethanol) in a sealed container for 24-48 hours with occasional shaking.
-
Soxhlet Extraction: Place the powdered plant material in a thimble in a Soxhlet extractor and extract with a suitable solvent for several hours.[25]
-
-
Filtration: Filter the extract to remove solid plant material.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Storage: Store the resulting crude extract in a sealed vial at 4°C.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and reliable technique for the identification and quantification of volatile compounds like this compound.
Protocol:
-
Sample Preparation:
-
Dilute the essential oil or crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1% (v/v).
-
Add an internal standard (e.g., undecane (B72203) or a known concentration of a non-interfering compound) for accurate quantification.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C. Inject 1 µL of the prepared sample in split mode (e.g., split ratio 1:50).
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with known concentrations of a this compound standard.
-
Conclusion
This compound is a widely occurring aliphatic aldehyde in the plant kingdom, contributing significantly to the characteristic aromas of many fruits, herbs, and spices. Its biosynthesis is intricately linked to the fatty acid synthesis pathway, with fatty acyl-CoA/acyl-ACP reductases playing a key enzymatic role. The production of this compound is likely regulated by a complex interplay of developmental cues, hormonal signaling, and environmental stress responses. The methodologies for its extraction and quantification are well-established, with hydrodistillation and solvent extraction followed by GC-MS analysis being the most common approaches. This technical guide provides a solid foundation for researchers and professionals interested in the study and application of this important plant-derived volatile compound. Further research into the specific enzymes and regulatory networks controlling this compound biosynthesis will provide deeper insights into plant secondary metabolism and may open up new avenues for its biotechnological production.
References
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- 2. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]
- 5. pomics.com [pomics.com]
- 6. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) | MDPI [mdpi.com]
- 7. Volatile Profiling of Aromatic Traditional Medicinal Plant, Polygonum minus in Different Tissues and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Functional Characteristics of Aldehyde Dehydrogenase and Its Involvement in Aromatic Volatile Biosynthesis in Postharvest Banana Ripening | Semantic Scholar [semanticscholar.org]
- 10. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.flvc.org [journals.flvc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty Acid– and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]
- 25. benchchem.com [benchchem.com]
Decanal in Citrus Essential Oils: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the prevalence, analysis, and biological significance of decanal (B1670006), a key aromatic component in citrus essential oils.
Introduction
This compound, a saturated fatty aldehyde, is a significant contributor to the characteristic aroma of many citrus essential oils.[1] Beyond its sensory properties, this compound has garnered scientific interest for its potential biological activities, including antioxidant and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of this compound as a component of citrus essential oils, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative distribution of this compound across various citrus species, details the experimental protocols for its analysis, and explores its known biological mechanisms.
Data Presentation: Quantitative Analysis of this compound in Citrus Essential Oils
The concentration of this compound in citrus essential oils can vary depending on the citrus species, cultivar, geographical origin, and extraction method. The following table summarizes the quantitative data for this compound content in the essential oils of several common citrus fruits.
| Citrus Species | Common Name | This compound Content (%) | Reference(s) |
| Citrus sinensis | Sweet Orange | 0.2 - 1.4 | [2][4][5][6] |
| Citrus sinensis 'Valencia' | Valencia Orange | ~ Octanal content | [2] |
| Citrus paradisi | Grapefruit | 0.19 - 0.4 | [7][8] |
| Citrus limon | Lemon | Not specified | [9] |
| Citrus reticulata | Mandarin/Tangerine | 0.04 - 0.08 | [10][11] |
Experimental Protocols
Accurate quantification and characterization of this compound in citrus essential oils rely on precise analytical techniques. The following sections detail the methodologies for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Extraction of Essential Oils from Citrus Peels
Several methods are employed for the extraction of essential oils from citrus peels, with cold pressing and hydrodistillation being the most common.[12]
-
Cold Pressing (Expression): This mechanical method involves puncturing the oil glands in the fruit peel to release the essential oil.[7] It is often preferred as it avoids the use of heat, which can degrade thermolabile compounds.[7]
-
Hydrodistillation/Steam Distillation: In this process, citrus peels are exposed to boiling water or steam.[12] The steam carries the volatile essential oil components, which are then condensed and separated from the water.[7]
-
Soxhlet Extraction: This solvent-based method can also be used, employing solvents like hexane (B92381) or ethanol (B145695) to extract the essential oil from the peels.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of this compound
GC-MS is a powerful technique for separating and identifying volatile compounds in essential oils.[14]
1. Sample Preparation:
-
Dilute the citrus essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as acetone (B3395972) or hexane.[10][13]
-
For quantitative analysis, prepare a series of calibration standards of pure this compound at known concentrations (e.g., ranging from the detection limit to the highest expected concentration in the samples).[2]
-
An internal standard (a compound not naturally present in the oil with similar chemical properties to this compound) should be added to both the samples and calibration standards at a constant concentration to improve accuracy and precision.[6]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, with a typical split ratio of 60:1.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8-1.0 mL/min).[10][15]
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[16]
-
Oven Temperature Program: An initial temperature of 60-70°C held for a few minutes, followed by a temperature ramp (e.g., 3-5 °C/min) to a final temperature of 240-280°C, which is then held for a few minutes.[16][17]
-
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the pure standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.[4]
-
Calculate the concentration of this compound in the essential oil sample by using the peak area ratio from the sample and the equation of the calibration curve.[4]
High-Performance Liquid Chromatography (HPLC) for Aldehyde Analysis
HPLC can be used for the analysis of aldehydes, often after derivatization to enhance detection.
1. Sample Preparation (with DNPH Derivatization):
-
Aldehydes and ketones in the essential oil sample are reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives.[18]
-
The derivatized sample is then dissolved in a suitable solvent, such as acetonitrile (B52724).[14]
-
Prepare calibration standards of DNPH-derivatized this compound at known concentrations.[14]
2. HPLC Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[18]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed. For example, an isocratic mobile phase of 65:35 acetonitrile:water.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30 °C.[18]
-
Detection: UV detection at 360 nm.[18]
3. Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve prepared from the standards.
Mandatory Visualization
Signaling Pathways and Logical Relationships
While direct evidence for this compound's interaction with specific mammalian signaling pathways such as MAPK, calcium, or NF-κB is currently limited in scientific literature, its antimicrobial mechanism of action has been investigated. This compound is believed to exert its antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[12]
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the extraction and analysis of this compound from citrus essential oils.
References
- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Vascular Cells and Cell-to-Cell Communications - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of diacylglycerol and ERK-mediated signaling differentially controls CD8+ T cell responses during chronic viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Structural insights into regulation of nuclear receptors by ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.mit.edu [web.mit.edu]
- 15. mdpi.com [mdpi.com]
- 16. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Nuclear Receptors with Marine Natural Products | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
Biological role of decanal as a plant metabolite
An In-depth Technical Guide on the Biological Role of Decanal (B1670006) as a Plant Metabolite
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (C10H20O), a saturated fatty aldehyde, is a volatile organic compound (VOC) produced by numerous plant species. As a plant metabolite, it plays significant roles in various biological processes, acting as a key signaling molecule in defense, plant-insect interactions, and potentially allelopathy. This technical guide provides a comprehensive overview of the known biological functions of this compound in plants, summarizes available quantitative data, details key experimental protocols for its study, and illustrates relevant signaling pathways and workflows using Graphviz diagrams. The information presented is intended to serve as a foundational resource for researchers investigating plant secondary metabolism and professionals exploring natural compounds for applications in agriculture and drug development.
Introduction
This compound, also known as capraldehyde or aldehyde C-10, is a ten-carbon chain aldehyde that is a component of many natural fragrances, particularly those of citrus fruits.[1] It is a colorless to light yellow liquid with a characteristic fatty, citrus-like odor.[2] As a volatile compound, it is released by plants into the environment, where it mediates interactions with other organisms.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molar Mass | 156.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Fatty, floral-orange | [2] |
| Boiling Point | 208-209 °C | |
| Water Solubility | Very low | [1] |
| LogP | 3.8 | [2] |
Occurrence in the Plant Kingdom
This compound is widely distributed throughout the plant kingdom. It is a significant component of the essential oils of many species, contributing to their characteristic aroma and biological activity. Notable plant sources include:
-
Citrus fruits: (e.g., oranges, limes)[1]
-
Orchids (Dendrobium spp.)[5]
-
Dragon Fruit (Hylocereus undatus)[6]
-
Buckwheat (Fagopyrum esculentum)
Biological Roles of this compound in Plants
This compound is a secondary metabolite that, while not essential for primary growth, performs crucial ecological functions.[7][8] Its roles are primarily mediated by its volatility and chemical reactivity.
Direct Defense Against Pathogens
One of the most well-documented roles of this compound is its function as a direct-defense antifungal agent.[2][4] Plants can increase their emission of this compound in response to pathogenic attack.
In the tea cultivar "Qiancha No. 1," infection with the fungal pathogen Colletotrichum fructicola induces a significant increase in this compound emission.[4] In vitro assays have demonstrated that this compound exhibits the strongest antifungal activity among several volatiles induced by the infection.[4] The mechanism of this antifungal action involves the disruption of the fungal cell wall and membrane.[4] Transcriptome analysis of C. fructicola treated with this compound revealed the upregulation of genes related to cell wall degradation and membrane damage, suggesting these are key targets of this compound's activity.[4] Furthermore, studies on the fungus Aspergillus flavus have shown that this compound treatment inhibits radial colony growth in a dose-dependent manner.[9]
Role in Plant-Insect Interactions
As a volatile organic compound (VOC), this compound is integral to the complex chemical language that mediates plant-insect interactions.[10][11] These interactions can be both beneficial and detrimental to the plant.
-
Attraction of Herbivores: In some cases, this compound can act as a signal that attracts herbivorous insects. For example, volatiles from potato plants infected with potato leafroll virus, which include this compound, have been shown to attract the virus's aphid vector, Myzus persicae.[5] This suggests that pathogens may manipulate the plant's volatile profile to facilitate the spread of disease.
-
Tritrophic Interactions: Plants, when damaged by herbivores, often release a blend of VOCs that can act as a distress call to attract natural predators or parasitoids of the attacking herbivores.[10] While not yet specifically demonstrated for this compound in isolation, as an aliphatic aldehyde, it is part of the "green leaf volatile" family often involved in these tritrophic interactions.
Potential Role in Allelopathy
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment.[12][13] Allelochemicals can inhibit seed germination and suppress the growth of neighboring, competing plants.[14][15]
Given that this compound is released from plant tissues and has demonstrated potent biological activity (e.g., antifungal effects), it is plausible that it functions as an allelochemical. The release of this compound into the soil via root exudates or decomposition of leaf litter could create a chemical barrier, inhibiting the germination and establishment of competing plant species. However, direct experimental evidence demonstrating the specific allelopathic effects of this compound is an area requiring further research.
Role in Abiotic Stress Response
The production and emission of essential oils and their constituent VOCs, including this compound, can be modulated by abiotic stresses such as drought and salinity.[6] Changes in the chemical composition of these essential oils under stress conditions suggest that compounds like this compound may be part of the plant's broader strategy to adapt to adverse environmental conditions.[6]
Biosynthesis of this compound
This compound is a fatty aldehyde, and its biosynthesis in plants originates from the fatty acid metabolism pathway. The process begins with the ten-carbon fatty acid, decanoic acid (capric acid). The pathway is generally understood to involve two main steps:
-
Activation: Decanoic acid is first activated, typically by conversion to its coenzyme A thioester, decanoyl-CoA.
-
Reduction: The activated fatty acid is then reduced to the corresponding aldehyde, this compound. This step is catalyzed by an acyl-CoA reductase enzyme.[16]
This biosynthetic pathway is compartmentalized within the plant cell, with acyl-CoA reductases often located in endomembranes, while subsequent modifications can occur elsewhere.[16] The regulation of this pathway can be influenced by developmental cues and environmental stresses, including the presence of plant growth regulators like auxins.[6]
Quantitative Data Summary
Quantitative data on the biological activity and concentration of this compound are crucial for understanding its ecological significance. The following tables summarize the available data.
Table 1: Antifungal Activity of this compound
| Target Fungus | Observed Effect | EC₅₀ (µg/mL) | Reference |
| Colletotrichum fructicola | Strongest antifungal activity among 4 induced volatiles; disrupts cell wall and membrane. | Data not available in cited literature. | [4] |
| Aspergillus flavus | Dosage-dependent inhibition of radial colony growth. | Data not available in cited literature. | [9] |
Note: While the antifungal effects are well-documented, specific median effective concentration (EC₅₀) values against key plant pathogens are not widely available in the reviewed literature and represent a key area for future research.
Table 2: Reported Occurrences and Relative Abundance of this compound in Plants
| Plant Species | Tissue/Context | Reported Concentration / Abundance | Reference |
| Camellia sinensis (Tea) | Leaves (post-C. fructicola infection) | Relative content increased by more than 2%. | [4] |
| Coriandrum sativum (Cilantro) | Fresh weight | Second most abundant aliphatic aldehyde after trans-2-dodecenal. | [3] |
| Lavandula stricta | Essential Oil | Component of essential oil, composition changes under stress. | [6] |
| Hylocereus undatus (Dragon Fruit) | Stems | Identified as a volatile component. | [6] |
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
The primary antifungal mechanism of this compound against pathogens like C. fructicola involves the direct disruption of cellular integrity.[4] Transcriptomic data suggests that this compound upregulates genes that compromise the fungal cell wall and membrane, leading to cell death.[4]
Caption: Proposed antifungal mechanism of this compound against Colletotrichum fructicola.
Key Experimental Protocols
The study of this compound as a plant metabolite requires specialized techniques for the extraction, identification, and quantification of volatile compounds, as well as bioassays to determine function.
Protocol: Extraction and Quantification of this compound from Plant Tissues
This protocol outlines a general method for analyzing this compound emissions from plant leaves using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: Excise fresh plant tissue (e.g., leaves) of a known weight (e.g., 1.0 g) and place it into a sealed headspace vial (e.g., 20 mL). If studying induced volatiles, the tissue may be subjected to mechanical damage or pathogen exposure prior to sealing.
-
Headspace Volatile Collection (HS-SPME):
-
Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the heated injection port of the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation. A typical temperature program starts at 40°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.
-
-
Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
-
Quantify this compound by creating a calibration curve with known concentrations of the standard or by using an internal standard.
-
Caption: General experimental workflow for the analysis of this compound from plant tissue.
Protocol: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.[5][17]
-
Inoculum Preparation: Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest spores/conidia and suspend them in sterile saline. Adjust the suspension to a final concentration of approximately 1-5 x 10³ CFU/mL in a liquid growth medium (e.g., RPMI 1640).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the liquid growth medium in a 96-well microtiter plate. The final concentrations should span a biologically relevant range.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (fungus with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring absorbance with a plate reader.
Conclusion and Future Perspectives
This compound is a multifaceted plant metabolite with significant, well-established roles in direct chemical defense against fungal pathogens and complex roles in mediating interactions with insects. Its biosynthesis from fatty acid pathways and its regulation by biotic and abiotic stress highlight its integration into the plant's overall metabolic and ecological strategy.
Despite this knowledge, significant research gaps remain. The potential allelopathic activity of this compound is a promising but underexplored area. Furthermore, there is a need for more comprehensive quantitative data, including the determination of EC₅₀ values against a wider range of plant pathogens and absolute quantification of this compound in various plant species under different environmental conditions. Elucidating the specific receptors and downstream signaling cascades that perceive this compound in both plants and interacting organisms will provide a more complete picture of its biological function. Continued research into this potent aldehyde will undoubtedly uncover further ecological roles and may lead to novel applications in sustainable agriculture, such as the development of natural fungicides or pest management strategies.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of autotoxicity and allelopathy on seed germination and seedling growth in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agriallis.com [agriallis.com]
- 11. [Methods for in vitro antifungal susceptibility testing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. natsci.upit.ro [natsci.upit.ro]
- 15. researchgate.net [researchgate.net]
- 16. Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of Decanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006) (CAS No. 112-31-2), also known as Aldehyde C-10 or capric aldehyde, is a saturated fatty aldehyde that plays a significant role in the aroma profiles of numerous natural products, particularly citrus fruits and essential oils. Its potent and distinct olfactory characteristics make it a molecule of great interest in the fields of flavor chemistry, sensory science, and pharmacology. As an important signaling molecule in olfaction, understanding its perception mechanism, from receptor interaction to sensory output, provides valuable insights for researchers in sensory science and drug development. This guide offers a comprehensive technical overview of the olfactory properties of this compound, the biochemical pathways governing its perception, and the analytical methodologies used for its characterization.
Olfactory Properties of this compound
This compound is characterized by a complex and potent aroma profile that is highly dependent on its concentration. In its concentrated form, it possesses a strong, somewhat harsh, waxy, and fatty odor. Upon dilution, this transforms into a much more pleasant and characteristic aroma.
2.1 Aroma Profile The aroma of this compound is most frequently described as having dominant citrusy (specifically orange peel), waxy, and aldehydic notes. Its multifaceted scent profile also includes floral, sweet, and fatty undertones. Due to these characteristics, this compound is a key component in the composition of many blossom and citrus fragrances, such as orange, neroli, and grapefruit.[1][2][3] Its presence is crucial for imparting a fresh, authentic citrus character in flavor and fragrance formulations.
2.2 Odor Threshold The human olfactory system is exceptionally sensitive to this compound. Its odor detection threshold, which is the lowest concentration at which the compound can be perceived, is remarkably low.
| Medium | Odor Detection Threshold |
| Water | 0.1 ppb (parts per billion)[4] |
This low threshold highlights the significant impact of this compound on the overall aroma of a product, even when present in trace amounts.
Quantitative Data: this compound Concentration in Natural Sources
This compound is a naturally occurring volatile compound found in a wide array of plants and their essential oils. The concentration can vary significantly based on the species, cultivar, geographical origin, and extraction method. The table below summarizes the typical concentration ranges of this compound in several commercially important essential oils.
| Natural Source (Essential Oil) | This compound Concentration (% w/w) | Reference(s) |
| Coriander Herb (Coriandrum sativum) | 9.95 - 17.2% | [1][5] |
| Grapefruit (Citrus paradisi) | 0.19 - 0.91% | [6][7][8][9] |
| Sweet Orange (Citrus sinensis) | 0.1 - 0.7% | [5] |
| Lime (Citrus aurantifolia) | 0.03 - 0.17% | [10][11] |
Biochemical Perception of this compound
The perception of this compound begins with its interaction with specific olfactory receptors in the nasal epithelium, initiating a sophisticated signal transduction cascade that results in the sensation of smell.
4.1 Olfactory Signal Transduction Pathway The detection of odorants like this compound is mediated by a large family of G-protein coupled receptors (GPCRs). The canonical olfactory signaling pathway is a well-established cascade that translates the chemical binding event into an electrical signal.
The process unfolds as follows:
-
Receptor Binding: this compound, carried through the nasal mucus, binds to a specific Olfactory Receptor (OR) located on the cilia of an Olfactory Sensory Neuron (OSN).
-
G-Protein Activation: This binding event causes a conformational change in the OR, activating the associated heterotrimeric G-protein, specifically the olfactory-type G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf subunit dissociates and stimulates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Ion Channel Gating: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, causing an initial depolarization of the neuron's membrane.
-
Signal Amplification: The influx of Ca²⁺ triggers the opening of calcium-activated chloride channels (Ano2). Due to an unusually high intracellular chloride concentration in OSNs, the opening of these channels results in an efflux of Cl⁻, further depolarizing the cell and amplifying the signal.
-
Action Potential: If this depolarization reaches the threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb of the brain, where the signal is processed.
Figure 1: Olfactory Signal Transduction Pathway for this compound.
4.2 Specific Olfactory Receptors for Aldehydes While a single odorant can be recognized by multiple olfactory receptors, specific receptors have been identified that show a strong response to aliphatic aldehydes. The rat OR-I7 is a well-characterized receptor known to be activated by straight-chain aldehydes like octanal (B89490) and, by extension, this compound.[10][11] Furthermore, research suggests that some aldehyde-specific receptors may not bind to the aldehyde directly but to its hydrated form, the 1,1-geminal-diol, which forms when the aldehyde dissolves in the aqueous nasal mucus.[1][11] Additionally, the OR37 family of receptors, which is highly conserved in mammals, has been shown to be activated by long-chain fatty aldehydes.[6] This combinatorial activation across multiple receptor types contributes to the nuanced perception of this compound's aroma.
Experimental Protocols
The characterization of this compound's aroma profile relies on a combination of instrumental analysis and human sensory evaluation. This "sensomics" approach provides a holistic understanding by linking chemical composition to sensory perception.
Figure 2: The Sensomics workflow for aroma characterization.
5.1 Gas Chromatography-Olfactometry (GC-O) GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[12]
Objective: To separate the volatile compounds in a sample and identify which are odor-active.
Methodology:
-
Sample Preparation: A sample containing this compound (e.g., an essential oil) is diluted in an appropriate solvent. Volatiles are typically extracted using methods like Solid Phase Microextraction (SPME) or Solvent Assisted Flavour Evaporation (SAFE) to obtain a representative aroma extract.
-
Injection: A small volume of the extract is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a non-polar DB-5 or a medium-polarity DB-Wax column). Compounds are separated based on their volatility and interaction with the column's stationary phase.
-
Column Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% goes to a chemical detector (like a Mass Spectrometer, MS) for compound identification, and 50% goes to a heated sniffing port (olfactometry port).
-
Olfactometry Detection: A trained sensory analyst (assessor) sniffs the effluent from the olfactometry port and records the time, duration, intensity, and description of any perceived odors.
-
Data Analysis: The olfactogram (a chromatogram of odors) is aligned with the chemical chromatogram from the MS detector. This allows for the direct correlation of a specific chemical peak (identified by MS) with a specific aroma perception.
Figure 3: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
5.2 Descriptive Sensory Analysis This method is used to qualitatively and quantitatively describe the aroma profile of a substance using a panel of trained human subjects.[8][9][14]
Objective: To generate a detailed aroma profile of this compound, including all perceptible sensory attributes and their intensities.
Methodology:
-
Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to detect and describe basic odors and for their sensory acuity.
-
Training: A panel of 8-12 individuals undergoes intensive training (often over several weeks). They are familiarized with a wide range of aroma standards relevant to the product category (e.g., citrus, waxy, floral standards for this compound).[15]
-
-
Vocabulary Development: The panel collectively develops a consensus vocabulary of descriptive terms (attributes) that accurately describe the aroma of this compound at various concentrations. These terms must be precise, unique, and non-hedonic (e.g., "orange peel" instead of "nice").
-
Sample Preparation and Presentation:
-
This compound is diluted to various concentrations in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol).
-
Samples are presented in standardized, coded containers (e.g., glass sniffer jars) to blind the panelists. Presentation order is randomized to prevent bias.
-
-
Evaluation: Panelists individually assess the aroma of each sample. They rate the intensity of each attribute from the consensus vocabulary on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely strong).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative aroma profile, often visualized as a spider or radar plot. This provides a detailed "fingerprint" of this compound's aroma.
Conclusion
This compound is a potent and complex aroma compound with a dominant citrusy, waxy, and floral profile. Its perception is governed by a well-defined biochemical signaling cascade initiated by its interaction with specific olfactory receptors, such as OR-I7. A comprehensive understanding of its olfactory properties requires a synergistic approach, combining precise instrumental techniques like Gas Chromatography-Olfactometry with the nuanced evaluative power of trained human sensory panels. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals seeking to characterize, modulate, or utilize the distinct sensory attributes of this compound in scientific and commercial applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of aldehydes in canned vegetables using static headspace-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. icams.ro [icams.ro]
- 6. Chemical Composition, Antimicrobial, Antioxidant, and Antiproliferative Properties of Grapefruit Essential Oil Prepared by Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. Grapefruit Oil Phase Essence - Ventura Coastal, LLC [venturacoastal.com]
- 9. Chemical Profiling, Toxicity and Anti-Inflammatory Activities of Essential Oils from Three Grapefruit Cultivars from KwaZulu-Natal in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lime (Citrus aurantifolia (Christm.) Swingle) Essential Oils: Volatile Compounds, Antioxidant Capacity, and Hypolipidemic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In-Depth Qualitative Analysis of Lime Essential Oils Using the Off-Line Combination of Normal Phase High Performance Liquid Chromatography and Comprehensive Two-Dimensional Gas Chromatography-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Decanal in Water and Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of decanal (B1670006) (C₁₀H₂₀O), a long-chain aldehyde crucial in the fragrance, flavor, and chemical synthesis industries. Understanding its solubility profile is essential for formulation, quality control, and process design in various scientific and industrial applications.
This compound is an organic compound with a ten-carbon chain, making it a very hydrophobic and practically insoluble molecule in water.[1][2] Its structure, featuring a long, non-polar hydrocarbon tail and a polar aldehyde functional group, dictates its behavior in different solvent systems. The principle of "like dissolves like" is central to understanding its solubility; the long alkyl chain favors interactions with non-polar solvents, while the carbonyl group offers a site for limited polar interactions.[3][4][5]
Quantitative and Qualitative Solubility Data
The solubility of this compound has been determined in water and various organic solvents. There is some variation in the reported aqueous solubility values, which may be attributable to different experimental methods and conditions. Data for organic solvents is primarily qualitative, indicating general miscibility or solubility.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility Value | Units | Temperature (°C) | Method/Source |
| Water | 0.0294 | g/L | 20 | OECD Test Guideline 105[6] |
| Water | 43.52 | mg/L | Not Specified | The Good Scents Company[7] |
| Water | 0.00156 | mg/L | 25 | Yalkowsky, S.H., et al.[8] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Reported Solubility | Source(s) |
| Alcohols | Ethanol / Alcohol | Soluble / Miscible | [7][8][9] |
| Methanol | Slightly Soluble | [9] | |
| Propylene Glycol | Soluble | [7] | |
| Dipropylene Glycol | Soluble | [7] | |
| Ethers | Diethyl Ether | Soluble / Readily Soluble | [3][8] |
| Ketones | Acetone | Soluble | [8] |
| Hydrocarbons | Hexane | Readily Dissolves | [3] |
| Halogenated | Chloroform | Sparingly Soluble | [9] |
| Carbon Tetrachloride | Slightly Soluble | [8] | |
| Nitriles | Acetonitrile | Slightly Soluble | [9] |
| Oils | Fixed Oils | Soluble | [7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and standardized methodologies. The following protocols outline standard procedures for measuring the solubility of a compound like this compound.
Protocol 1: Water Solubility Determination via the Flask Method (Based on OECD Guideline 105)
This method is a standard procedure for determining the water solubility of substances with low solubility.
-
Preparation : Add an excess amount of this compound to a flask containing high-purity water (e.g., deionized or distilled). The excess is necessary to ensure a saturated solution is formed.
-
Equilibration : Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C or 25°C). The system should be allowed to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached. Preliminary tests should establish the time required to reach equilibrium.
-
Phase Separation : After equilibration, cease agitation and allow the mixture to stand at the constant temperature to permit phase separation. The excess, undissolved this compound will typically form a separate layer as it floats on water.[1][2] Centrifugation at the same temperature can be used to accelerate and improve this separation.
-
Sampling : Carefully collect a sample from the center of the aqueous phase, ensuring no undissolved this compound is included.
-
Analysis : Determine the concentration of this compound in the aqueous sample using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The solubility is reported as the mass of this compound per volume of water (e.g., g/L or mg/L) at the specified temperature.
Protocol 2: Organic Solvent Solubility Determination (Isothermal Equilibrium Method)
This general protocol can be adapted for various organic solvents.
-
Preparation : Prepare a series of vials, each containing a known volume of the desired organic solvent (e.g., ethanol, hexane).
-
Solute Addition : Add incrementally increasing amounts of this compound to each vial. Seal the vials to prevent solvent evaporation.
-
Equilibration : Place the vials in a constant temperature shaker bath and agitate until equilibrium is reached (typically several hours). Visual inspection for the persistence of undissolved solute is a preliminary indicator of saturation.
-
Observation & Sampling : After equilibration, visually inspect the vials for any undissolved this compound. For vials containing a saturated solution (i.e., with excess solute), carefully extract a known volume of the clear supernatant.
-
Analysis : Dilute the sample with an appropriate solvent if necessary and determine the concentration of this compound using a suitable analytical technique (e.g., GC, HPLC). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation : The solubility is expressed as the concentration of this compound in the saturated solution at the specified temperature.
Special Considerations for Aldehydes
Aldehydes like this compound can be susceptible to oxidation and other side reactions, such as acetal (B89532) or ketal formation, which may interfere with solubility measurements.[10] It is recommended to use fresh, high-purity this compound and to consider performing experiments under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination and classification of a compound's solubility.
Caption: Workflow for Experimental Determination of this compound Solubility.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 8. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. pages2.honeywell.com [pages2.honeywell.com]
An In-depth Technical Guide to the Toxicological Data and Safety Information of Decanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006) (CAS No. 112-31-2), a saturated fatty aldehyde, is a naturally occurring compound found in various essential oils, fruits, and other botanicals. It is widely used as a fragrance and flavoring agent in cosmetics, personal care products, and food. This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, intended to inform researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and an illustration of the general toxicological mechanism of saturated aldehydes.
Toxicological Data Summary
The toxicological profile of this compound has been evaluated through various studies to determine its potential hazards to human health. The following tables summarize the quantitative data from acute toxicity, skin irritation, and eye irritation studies.
Table 1: Acute Toxicity of this compound
| Test Type | Species | Route | LD50/LC50 | Observations | Reference |
| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg bw | No mortality or clinical signs of toxicity were observed. All animals showed normal weight gain. | [1][2][3] |
| Acute Oral Toxicity | Rat | Oral | 3730 µL/kg | Details of toxic effects not reported other than lethal dose value. | |
| Acute Dermal Toxicity | Rat | Dermal | >2000 mg/kg bw | No mortality, systemic toxicity, or local skin effects were observed. Normal weight gain was reported. | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | 5040 µL/kg | Details of toxic effects not reported other than lethal dose value. |
Table 2: Skin Irritation of this compound
| Species | Exposure Duration | Dose | Observations | Classification | Reference |
| Rabbit | 4 hours | 0.5 mL | No evidence of skin irritation. Primary Irritation Index of 0.0. | Non-irritant | [4][5] |
| Rabbit | 4 hours | 0.5 g | No dermal reaction was observed throughout the study. | Non-irritant | [5] |
| Rabbit | 24 hours | 500 mg | Mild irritation was observed. | Mild Irritant |
Table 3: Eye Irritation of this compound
| Species | Dose | Observations | Classification | Reference |
| Rabbit | 0.1 mL | Minimally irritating. Crimson-red conjunctival appearance with very-slight chemosis and slight discharge. All effects resolved by day 8. | Minimally Irritating | [6] |
Experimental Protocols
The following sections detail the methodologies for the key toxicological studies cited. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD 423)
The acute oral toxicity of this compound was assessed in female Wistar rats following the Acute Toxic Class Method (OECD Guideline 423).[2][7][8]
-
Test Animals: Healthy, young adult female Wistar rats, approximately 8-12 weeks old, were used. The animals were acclimatized to the laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: The animals were housed in standard laboratory conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. They had free access to standard laboratory diet and water.
-
Dose Administration: A starting dose of 300 mg/kg body weight was administered to a group of three fasted rats. As no mortality was observed, a higher dose of 2000 mg/kg was then administered to another group of three fasted rats. The test substance was administered as a single dose by oral gavage.
-
Observations: The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
Acute Dermal Toxicity (as per OECD 402)
The acute dermal toxicity of this compound was evaluated in Wistar rats according to OECD Guideline 402.[1][9][10][11][12]
-
Test Animals: Young adult Wistar rats (5 males and 5 females) were used. The health status of the animals was confirmed before the study.
-
Preparation of Animals: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal was clipped.
-
Dose Administration: A limit test was performed where a single dose of 2000 mg/kg body weight of undiluted this compound was applied to the clipped skin of the animals. The application site was covered with a semi-occlusive dressing for 24 hours.
-
Observations: The animals were observed for mortality and signs of systemic toxicity for 14 days. Body weights were recorded weekly. At the end of the study, all animals were subjected to a gross necropsy.
Acute Dermal Irritation/Corrosion (as per OECD 404)
The skin irritation potential of this compound was assessed in New Zealand White rabbits based on OECD Guideline 404.[4][5][13][14]
-
Test Animals: Three young adult New Zealand White rabbits were used.
-
Dose Application: A single dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin on the back of each rabbit. The application site was covered with a gauze patch and a semi-occlusive dressing for 4 hours.
-
Scoring of Skin Reactions: After the 4-hour exposure period, the dressing was removed, and the skin was washed. Dermal reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal.
-
Classification: The Primary Irritation Index was calculated to classify the substance.
Acute Eye Irritation/Corrosion (as per OECD 405)
The eye irritation potential of this compound was evaluated in rabbits following OECD Guideline 405.[6][15][16][17][18]
-
Test Animals: Three healthy, young adult albino rabbits were used.
-
Dose Instillation: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as an untreated control.
-
Observation of Ocular Lesions: The eyes were examined for ocular reactions (corneal opacity, iritis, and conjunctival redness and chemosis) at 1, 24, 48, and 72 hours, and up to 8 days post-instillation.
-
Classification: The severity and reversibility of the ocular lesions were used to classify the irritation potential.
Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429/442B)
While specific study details for this compound are limited, the potential for skin sensitization is typically evaluated using the Murine Local Lymph Node Assay (LLNA).[19][20][21][22][23]
-
Test Animals: Female CBA/J mice are typically used.
-
Dose Application: Various concentrations of the test substance (e.g., 5%, 10%, 25%) in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) are applied to the dorsum of each ear for three consecutive days. A vehicle control group and a positive control group are also included.
-
Measurement of Lymphocyte Proliferation: On day 6, the mice are injected with a substance to label proliferating cells in the draining auricular lymph nodes (e.g., ³H-methyl thymidine (B127349) or BrdU). The lymph nodes are then excised, and the degree of cell proliferation is measured.
-
Calculation of Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group to calculate a Stimulation Index (SI). An SI of 3 or greater is typically considered a positive result for sensitization.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
No specific Ames test data for this compound was identified in the public domain. The following is a general protocol based on OECD Guideline 471.[24][25][26][27][28]
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations.
-
Test Conditions: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: The tester strains are exposed to various concentrations of the test substance on agar (B569324) plates deficient in an essential amino acid (e.g., histidine for S. typhimurium).
-
Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)
Specific data for an in vitro micronucleus test on this compound was not found. The general procedure according to OECD Guideline 487 is described below.[29][30][31][32][33]
-
Cell Cultures: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[29]
-
Test Conditions: The cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration, both with and without metabolic activation (S9).
-
Micronucleus Analysis: After treatment, the cells are cultured to allow for cell division and the expression of micronuclei. The cells are then harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control suggests clastogenic or aneugenic potential.
Mechanism of Toxicity
Saturated aldehydes like this compound are electrophilic compounds that can interact with biological nucleophiles.[34][35][36][37][38] The primary mechanism of toxicity for saturated aldehydes is believed to involve the formation of Schiff bases with the primary amino groups of lysine (B10760008) residues in proteins.[34][35][36][37] This covalent modification can alter protein structure and function, leading to cellular dysfunction. Additionally, aldehyde metabolism can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.[39][40][41][42]
Experimental Workflow for Skin Sensitization Assessment
The assessment of skin sensitization potential typically follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo tests like the LLNA if necessary.
Conclusion
The available toxicological data for this compound indicate a low order of acute toxicity via the oral and dermal routes. It is considered to be non-irritating to the skin and minimally irritating to the eyes. There is a lack of publicly available data on the mutagenic, carcinogenic, and reproductive toxicity of this compound. The primary mechanism of toxicity for saturated aldehydes like this compound is likely through the formation of protein adducts and the induction of oxidative stress. For a comprehensive risk assessment, further studies, particularly on the genotoxic potential of this compound, would be beneficial. Professionals in drug development and research should consider these data when evaluating the safety of products containing this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. epa.gov [epa.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. jacvam.go.jp [jacvam.go.jp]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. oecd.org [oecd.org]
- 24. Optimum associations of tester strains for maximum detection of mutagenic compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. re-place.be [re-place.be]
- 27. Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. re-place.be [re-place.be]
- 29. criver.com [criver.com]
- 30. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 31. clsu-ijst.org [clsu-ijst.org]
- 32. Development of a novel in vitro micronucleus test using human induced pluripotent stem cell-derived T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 34. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]
- 39. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Cadmium induction of reactive oxygen species activates mTOR pathway, leading to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. Novel insights into the mechanism of reactive oxygen species-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Citrus Note: A Literature Review on the Discovery of Decanal
For Immediate Release
This technical guide provides a comprehensive literature review on the discovery and characterization of decanal (B1670006), a pivotal aliphatic aldehyde in the fragrance and flavor industries. Geared towards researchers, scientists, and drug development professionals, this document details the historical context of its discovery, its physicochemical properties, and the methodologies for its isolation and synthesis.
Executive Summary
This compound (C₁₀H₂₀O), also known as aldehyde C-10 or caprinaldehyde, is an organic compound celebrated for its characteristic waxy, orange-peel aroma.[1] While its presence is now known in a variety of natural sources, including citrus fruits and coriander, its initial discovery is rooted in the burgeoning field of essential oil chemistry at the turn of the 20th century. This review synthesizes historical accounts and modern analytical data to present a complete picture of this significant aroma compound.
Historical Context and Discovery
The late 19th and early 20th centuries marked a revolutionary period in perfumery and chemistry, with the isolation and synthesis of aldehydes opening up a new palette for fragrance creation.[2][3][4] While the first aldehyde was isolated by Justus Freiherr von Liebig in 1835, it was the subsequent decades of research into the chemical composition of essential oils that led to the identification of individual aldehyde compounds.[2][5]
The discovery of this compound is closely linked to the systematic analysis of essential oils, particularly from citrus and coriander. While a definitive singular "discoverer" and date are not prominently cited in modern literature, historical accounts suggest its identification emerged from the extensive work of chemists in the early 1900s who were meticulously characterizing the components of these oils. Companies like Schimmel & Co. were instrumental in this era, publishing annual reports that detailed the latest findings in essential oil research.[6] this compound was identified as a natural constituent of orange oil and other citrus oils, contributing to their distinct aromas.[7][8][9]
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid with a strong, waxy, and distinctly orange-peel scent, which becomes more floral and citrusy upon dilution.[10][11][12] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [9] |
| Molar Mass | 156.27 g/mol | |
| Appearance | Colorless to light yellow liquid | [11] |
| Odor | Waxy, orange-peel, citrus | [1][10] |
| Boiling Point | 207-209 °C | |
| Melting Point | 17-18 °C | [10] |
| Density | ~0.83 g/mL | [9] |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils | [10] |
| Flash Point | 83 °C (181 °F) | [10] |
Natural Occurrence of this compound
This compound is a widespread natural product found in a variety of plants. Table 2 summarizes the percentage of this compound found in some of its common natural sources.
| Natural Source | Part of Plant | Percentage of this compound in Essential Oil | Source |
| Sweet Orange (Citrus sinensis) | Peel | 0.1% - 0.7% | [13] |
| Coriander (Coriandrum sativum) | Leaves | ~2.33% | [14] |
| Grapefruit (Citrus paradisi) | Fruit | Present | [15] |
| Lime (Citrus aurantifolia) | Fruit | Present | [15] |
| Buckwheat (Fagopyrum esculentum) | - | Important component of odor |
Experimental Protocols
Isolation from Natural Sources (Historical Method)
The primary historical method for isolating this compound was through the fractional distillation of essential oils.
1. Extraction of Essential Oil:
-
The raw plant material (e.g., orange peels, coriander leaves) was subjected to steam distillation.
-
Steam was passed through the plant material, causing the volatile compounds, including this compound, to evaporate.
-
The steam and volatile compound mixture was then condensed back into a liquid.
-
The essential oil, being immiscible with water, was separated from the hydrosol.
2. Fractional Distillation:
-
The collected essential oil was then heated in a distillation apparatus.
-
Components of the oil would vaporize at different temperatures based on their boiling points.
-
The fraction containing this compound (boiling point ~208°C) was collected separately.
-
This process would be repeated to achieve a higher purity of this compound.
Chemical Synthesis
A common laboratory and industrial method for the synthesis of this compound is the oxidation of its corresponding alcohol, decanol.[9]
1. Oxidation of n-Decanol:
-
A solution of n-decanol is prepared in a suitable solvent.
-
An oxidizing agent, such as a chromium-based reagent (e.g., pyridinium (B92312) chlorochromate - PCC) or a milder, more modern oxidizing agent, is added to the solution.
-
The reaction mixture is stirred at a controlled temperature to allow for the oxidation of the primary alcohol to an aldehyde.
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is worked up to remove the oxidizing agent and any byproducts.
-
The resulting this compound is then purified, typically through distillation.
Logical and Experimental Workflows
The discovery of a natural product like this compound in the early 20th century followed a logical progression from observation to characterization.
Caption: General workflow for the discovery of this compound from natural sources.
The chemical synthesis of this compound is a straightforward oxidation reaction.
Caption: Simplified workflow for the chemical synthesis of this compound.
Conclusion
The discovery of this compound was a significant step in the chemical understanding of essential oils and provided a valuable new tool for the fragrance and flavor industries. While the exact moment of its discovery is not pinpointed to a single event, it was the culmination of systematic research into the composition of natural products. The methodologies for its isolation and synthesis, established in the early 20th century, laid the groundwork for its widespread industrial application. This review provides a foundational understanding of the origins and properties of this important aroma compound for professionals in the chemical and life sciences.
References
- 1. delaceyplace.com [delaceyplace.com]
- 2. sobfragrance.com [sobfragrance.com]
- 3. Aldehyde Facet: History, Chemistry, and Iconic Perfumes [blog.delacourte.com]
- 4. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 5. histoiresdeparfums.com [histoiresdeparfums.com]
- 6. Semi-annual Report on Essential Oils, Synthetic Perfumes, and Related Materials - Schimmel & Co, Schimmel & Co. Aktiengesellschaft, Miltitz bei Leipzig - Google ספרים [books.google.com.jm]
- 7. Orange oil - Wikipedia [en.wikipedia.org]
- 8. productingredients.com [productingredients.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound (aldehyde C-10), 112-31-2 [perflavory.com]
- 11. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 13. Isolation and biological activities of this compound, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ulprospector.com [ulprospector.com]
- 15. ecostore.com [ecostore.com]
Decanal in Food and Flavor Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006) (C₁₀H₂₀O), a saturated fatty aldehyde, is a significant volatile organic compound that plays a crucial role in the aroma and flavor profiles of a wide variety of foods. Its characteristic sweet, waxy, and orange peel-like aroma makes it a key component in the flavor industry, particularly for creating citrus notes.[1][2] This technical guide provides an in-depth overview of the presence of this compound in food, its organoleptic properties, biosynthetic origins, and the analytical methodologies used for its characterization. Furthermore, it explores the signaling pathways involved in its perception, offering valuable insights for researchers in food science, flavor chemistry, and drug development.
Organoleptic Properties of this compound
This compound is characterized by a potent and multifaceted aroma profile. At high concentrations, it presents a strong, pungent, and somewhat fatty odor.[1][3] However, upon dilution, it reveals a more pleasant and complex scent described as sweet, floral, waxy, and distinctly reminiscent of orange rind.[1][3] This dual nature makes it a versatile ingredient in flavor and fragrance formulations.[4]
Table 1: Organoleptic Descriptors of this compound
| Descriptor | Description |
| Odor | Sweet, aldehydic, waxy, orange peel, citrus, floral[3] |
| Taste | Sweet, aldehydic, citrus[4][5] |
| Flavor Profile | Floral, fried, orange peel, penetrating, tallow[6] |
Presence and Concentration of this compound in Food
This compound is a naturally occurring compound found in a diverse range of plant and animal products. It is a prominent component of citrus essential oils, contributing significantly to their characteristic aroma.[7][8] It is also found in high concentrations in herbs like coriander and dill, and spices such as ginger.[4] In addition to plant-based foods, this compound has been identified in various animal products, including meat and dairy.[3] The concentration of this compound can vary significantly depending on the food item, its origin, processing, and storage conditions.
Table 2: Quantitative Data on this compound Concentration in Various Food Sources
| Food Category | Food Item | Concentration Range | Reference |
| Citrus Fruits | Valencia Orange Oil | Nearly equal amounts of octanal (B89490) and this compound | [9] |
| Pineapple, Hamlin, and Temple Orange Oil | Significantly less this compound than octanal | [9] | |
| Tangerine Oil | Nearly equal amounts of octanal and this compound, but lesser quantities than orange oils | [9] | |
| Valencia Essence Oil | Almost twice as much this compound as octanal | [9] | |
| Asymptomatic Hamlin Orange Peel Oil | Lower levels of this compound compared to historic literature | [10] | |
| Asymptomatic Valencia Orange Peel Oil | Lower concentrations of linalool (B1675412) and increased concentration of citronellol (B86348) and dothis compound | [10] | |
| Herbs & Spices | Coriander Seeds | 0.1% - 1.0% of essential oil | [11] |
| Coriander Seeds | 4.69% of essential oil | [12] | |
| Coriander Leaves | 1.73% of essential oil | [12] | |
| Coriander Herb | High percentage among aliphatic aldehydes | [13] | |
| Ginger | High concentration | [4] | |
| Dill | High concentration | [4] | |
| Other Foods | Buckwheat | Important component of odor | [4] |
Note: Concentrations can be influenced by factors such as cultivar, geographical origin, and extraction method.
Biosynthesis of this compound
The biosynthesis of this compound originates from the fatty acid synthesis pathway.[14] In this pathway, acetyl-CoA is sequentially elongated by two-carbon units to form fatty acids of varying chain lengths.[15] this compound, a ten-carbon aldehyde, is derived from its corresponding fatty acid, decanoic acid (capric acid). The final step in the formation of this compound involves the reduction of the carboxyl group of decanoic acid. This reduction is catalyzed by specific enzymes. While the general pathway is understood, the specific enzymes responsible for the reduction of decanoic acid to this compound in many organisms are still a subject of ongoing research.
Caption: Biosynthesis of this compound from Acetyl-CoA.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound.[2][3]
Detailed Methodology: HS-SPME-GC-MS Analysis of this compound
1. Sample Preparation:
-
Solid Samples (e.g., herbs, spices): A representative sample (e.g., 1-5 g) is accurately weighed into a headspace vial (e.g., 20 mL). To enhance the release of volatile compounds, an appropriate amount of a saturated salt solution (e.g., NaCl) can be added.
-
Liquid Samples (e.g., juices, oils): A specific volume (e.g., 5-10 mL) of the liquid sample is placed into a headspace vial. For viscous samples, dilution with deionized water may be necessary.
-
Internal Standard: A known concentration of an appropriate internal standard (e.g., a deuterated aldehyde or a C-chain aldehyde not present in the sample) is added to each sample for accurate quantification.
2. HS-SPME Procedure:
-
Fiber Selection: A fiber with a suitable coating for adsorbing aldehydes is chosen. Common choices include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[16]
-
Incubation: The sample vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 20-40 min) to adsorb the analytes.[7]
3. GC-MS Analysis:
-
Desorption: The SPME fiber is inserted into the hot inlet of the gas chromatograph (e.g., 250°C) for a short period (e.g., 2-5 min) to desorb the trapped volatile compounds.
-
Gas Chromatography:
-
Column: A capillary column with a suitable stationary phase for separating volatile compounds is used (e.g., DB-5ms, DB-WAX).[6][17]
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[8][18]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[18]
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).
-
4. Quantification:
-
A calibration curve is constructed using standard solutions of this compound at different concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Signaling Pathways in this compound Perception
The perception of this compound's flavor and aroma involves complex signaling pathways in the gustatory (taste) and olfactory (smell) systems.
Olfactory Signaling Pathway
The sense of smell is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[19] Aldehydes, including this compound, are recognized by a large number of ORs.[20] These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, activating a G-protein (typically Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.
Caption: Olfactory signal transduction cascade for aldehydes.
Gustatory Signaling Pathway for Fatty Acids/Aldehydes
While the primary tastes are sweet, sour, salty, bitter, and umami, there is growing evidence for the taste of fatty acids, which would include fatty aldehydes like this compound.[21][22] The perception of fatty acids is thought to be mediated by taste receptor cells. One proposed pathway involves the activation of G-protein coupled receptors (GPCRs) such as GPR120.[23] Upon binding of a fatty acid or aldehyde, the GPCR activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[21][23] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular Ca²⁺. This increase in cytosolic Ca²⁺ can trigger the opening of transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, leading to cell depolarization and neurotransmitter release to the gustatory nerve.[24]
Caption: Gustatory signal transduction for fatty aldehydes.
Conclusion
This compound is a pivotal molecule in the realm of food and flavor chemistry. Its widespread presence in various food items and its distinct organoleptic properties make it a subject of significant interest for food scientists and flavor chemists. Understanding its biosynthetic pathways can open avenues for its natural production through biotechnological approaches. Furthermore, the elucidation of its perception mechanisms at the molecular level provides a foundation for the rational design of novel flavor modulators and can offer insights for drug development professionals targeting taste and olfactory receptors. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this compound, ensuring quality control and facilitating further research into its role in food systems.
References
- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 2. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]
- 5. Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. funaab.edu.ng [funaab.edu.ng]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | PLOS Genetics [journals.plos.org]
- 22. Gustatory Mechanisms for Fat Detection - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Decanal from 1-Decanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of decanal (B1670006), an important aldehyde in the fragrance, flavor, and pharmaceutical industries, through the oxidation of 1-decanol (B1670082). The protocols outlined below focus on modern and reliable oxidation methods, offering high yields and selectivity.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound, a C10 aldehyde, is a valuable compound with a characteristic citrus-like odor. Its synthesis from the readily available 1-decanol is a common laboratory procedure. The key challenge in this transformation is to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. This document details three widely used and effective methods for this synthesis: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies and requirements.
| Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Solvent |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (B128534) | >90 | -78 °C to room temperature | Dichloromethane (DCM) |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90 | Room temperature | Dichloromethane (DCM) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | ~92 (for analogous 1-octanol)[1] | Room temperature | Dichloromethane (DCM) |
Experimental Protocols
Method 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes, avoiding the use of heavy metals.[2][3][4][5] The reaction proceeds at low temperatures and typically gives high yields with minimal side products.
Materials:
-
1-Decanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride to a solution of DMSO in anhydrous DCM at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of 1-decanol in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes.
-
Addition of Base: Add triethylamine to the reaction mixture, which will cause it to become cloudy. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound. The product can be further purified by distillation or column chromatography if necessary.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.[6][7][8] It is known for its operational simplicity and the use of a non-toxic, commercially available reagent.[6]
Materials:
-
1-Decanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of 1-decanol in anhydrous DCM, add Dess-Martin periodinane in one portion at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography.
Method 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable oxidizing agent for the conversion of primary alcohols to aldehydes.[1][9][10][11] The reaction is typically performed at room temperature and gives good yields.
Materials:
-
1-Decanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a suspension of PCC in anhydrous DCM, add a solution of 1-decanol in anhydrous DCM in one portion.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain this compound. The product may be further purified by distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound from 1-decanol.
Caption: Chemical transformation of 1-decanol to this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
Industrial Production of Decanal: A Guide for Researchers and Drug Development Professionals
Application Notes & Protocols
Abstract
Decanal (B1670006) (C₁₀H₂₀O), a straight-chain aldehyde, is a valuable chemical intermediate and a key component in the fragrance, flavor, and pharmaceutical industries. Its characteristic citrusy, waxy, and floral aroma makes it a sought-after ingredient in perfumery and food products. This document provides a comprehensive overview of the principal industrial methods for this compound production, including chemical synthesis via oxidation of decanol (B1663958) and hydroformylation of 1-nonene, as well as extraction from natural sources. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as capric aldehyde or aldehyde C-10, is an organic compound with the chemical formula CH₃(CH₂)₈CHO. It is a colorless liquid with a strong, pleasant orange-peel-like odor.[1] Industrially, this compound is utilized as a fragrance ingredient in perfumes, soaps, and air fresheners, and as a flavoring agent in various food products.[2] Furthermore, its reactive aldehyde group makes it a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] The primary industrial production routes involve chemical synthesis, with emerging interests in biocatalytic and natural extraction methods.
Chemical Synthesis of this compound
The two dominant industrial methods for the chemical synthesis of this compound are the oxidation of 1-decanol (B1670082) and the hydroformylation of 1-nonene.
Oxidation of 1-Decanol
The oxidation of the primary alcohol 1-decanol to this compound is a widely used and efficient method. This process typically involves the catalytic dehydrogenation of 1-decanol in the vapor phase.[4]
Reaction Scheme:
CH₃(CH₂)₈CH₂OH → CH₃(CH₂)₈CHO + H₂
Various catalysts can be employed for this transformation, with copper-based catalysts being particularly effective due to their high selectivity and activity.[4][5]
Quantitative Data for Oxidation of 1-Decanol:
| Catalyst | Support | Temperature (°C) | Conversion of 1-Decanol (%) | Selectivity to this compound (%) | Reference |
| Cu | SiO₂ | 275 | 77.4 | 98.4 | [4] |
| Cu | La-MgAlO | Not Specified | High | Up to 89 (Yield) | [4] |
| Cu | MgO | 250 | ~87 | 98.7 | [4] |
| Cu | Fe₂O₃ | 300-350 | 23-32 | ~51 | [6] |
Experimental Protocol: Vapor-Phase Dehydrogenation of 1-Decanol
This protocol describes a general procedure for the continuous-flow, vapor-phase dehydrogenation of 1-decanol over a supported copper catalyst.
Materials:
-
1-Decanol (≥98% purity)
-
Supported copper catalyst (e.g., Cu/SiO₂)
-
Inert gas (e.g., Nitrogen)
-
Tubular fixed-bed reactor system with temperature control
-
Liquid feed pump
-
Gas flow controllers
-
Condenser and collection system
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation and Activation: Pack the tubular reactor with a known amount of the supported copper catalyst. The catalyst is typically activated in-situ by heating under a flow of hydrogen or an inert gas to reduce the copper oxide to its active metallic form.
-
Reaction Setup: Heat the reactor to the desired reaction temperature (e.g., 275 °C).
-
Reactant Feed: Introduce a continuous flow of an inert carrier gas (e.g., nitrogen) into the reactor. Pump liquid 1-decanol into a vaporizer where it is mixed with the carrier gas before entering the reactor.
-
Reaction: The vaporized 1-decanol passes over the catalyst bed where it is dehydrogenated to this compound.
-
Product Collection: The reactor effluent, containing this compound, unreacted 1-decanol, and hydrogen, is passed through a condenser to liquefy the organic components. The liquid product is collected in a chilled trap.
-
Analysis: The composition of the collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of 1-decanol and the selectivity to this compound.
Workflow for Dehydrogenation of 1-Decanol:
References
- 1. Authenticity Analysis of Cold-Pressed Orange Essential Oils by GC/MS on Polymethoxyflavone Components | MDPI [mdpi.com]
- 2. Natural Occurrence of Aldol Condensation Products in Valencia Orange Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Decanal using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of decanal (B1670006) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated fatty aldehyde, is a significant compound in the fragrance industry, a biomarker for oxidative stress, and has demonstrated antifungal properties.[1][2] Accurate quantification is crucial for quality control, research into disease states, and drug development. This document provides a comprehensive protocol for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including key mass spectral ions, are summarized for easy reference.
Introduction
This compound (C₁₀H₂₀O) is a volatile organic compound naturally occurring in various sources, including citrus fruits. In biological systems, it can be an indicator of oxidative stress and has been associated with conditions like uremia and asthma.[3] Furthermore, its antimicrobial and antifungal activities are of interest in pharmaceutical and food science research.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method combines the high-resolution separation capabilities of gas chromatography with the specific and sensitive detection of mass spectrometry.
For enhanced accuracy and to compensate for variations in sample preparation and instrument response, the use of an internal standard is highly recommended.[5] A deuterated analog of the analyte, such as this compound-d2, is an excellent choice for an internal standard due to its similar chemical and physical properties.[6]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to efficiently extract this compound while minimizing matrix interference.
1.1. Liquid Samples (e.g., Beverages, Biological Fluids)
-
Liquid-Liquid Extraction (LLE):
-
To 5 mL of the liquid sample in a glass centrifuge tube, add a known amount of internal standard (e.g., this compound-d2).
-
Add 5 mL of a suitable organic solvent such as dichloromethane (B109758) or a 1:1 mixture of hexane (B92381) and diethyl ether.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, upper layer for hexane/ether) to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add approximately 1 g of sodium chloride to increase the ionic strength and promote the release of volatile analytes.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
1.2. Solid Samples (e.g., Food Products, Tissues)
-
Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add a known amount of internal standard.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane:dichloromethane, 1:1, v/v).
-
Homogenize using a high-speed homogenizer for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of the solvent mixture.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
A standard gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are provided as a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Range | m/z 40-300 (Full Scan) |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis of this compound relies on monitoring specific ions generated during mass spectrometric fragmentation. The following table summarizes the key quantitative data for this compound.
| Compound | Retention Time (approx.) | Molecular Ion (M+) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Varies with conditions | 156 | 41 | 57, 70, 82 |
| This compound-d2 (IS) | Varies with conditions | 158 | 43 | 59, 72, 84 |
Note: The mass spectrum of this compound is characterized by a series of fragment ions. The base peak is often at m/z 41. The molecular ion at m/z 156 may be of low abundance or not observed.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed antifungal mechanism of this compound.[2]
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of sample matrices. The use of an appropriate sample preparation technique and an internal standard ensures high accuracy and precision. This protocol serves as a comprehensive guide for researchers and scientists in the fields of drug development, food science, and biomedical research to achieve high-quality analytical results for this compound.
References
- 1. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Sensitive Detection of Decanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanal (B1670006), a saturated fatty aldehyde, is a significant compound in various fields, including the food industry, where it contributes to the aroma of citrus fruits and buckwheat, and in biomedical research as a potential biomarker for certain diseases. Accurate and sensitive quantification of this compound is crucial for quality control in food production and for advancing clinical diagnostics. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. Due to its lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, a pre-column derivatization step is employed to enhance its detectability. The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector.[1][2][3] This application note provides a detailed protocol for the determination of this compound using HPLC with UV detection following DNPH derivatization, based on established methodologies such as EPA Method 8315A.[3]
Principle of the Method
The method is based on the reaction of this compound with DNPH in an acidic solution to form the this compound-2,4-dinitrophenylhydrazone (this compound-DNPH) derivative. This derivative is then extracted and separated from other components in the sample matrix using reversed-phase HPLC. A C18 column is typically used for the separation. The quantification is achieved by monitoring the eluent at a specific wavelength (typically 360 nm) where the DNPH derivatives exhibit strong absorbance.[3]
Data Presentation
The following table summarizes the typical quantitative performance characteristics for the analysis of this compound-DNPH and other representative aldehydes using HPLC with UV detection. The data is compiled from various sources and represents expected values under optimized conditions.
| Parameter | This compound | Formaldehyde | Acetaldehyde | Hexanal | Benzaldehyde |
| Retention Time (min) | ~44.1[2] | ~5.3[2] | ~7.4[2] | ~34.1[2] | ~16.1 (as Benzaldehyde-DNPH) |
| LOD (ng/mL) | 33.9 - 104.5 (range for various aldehydes)[4] | 0.05 µg/mL | 0.02 µg/mL | - | 0.02 µg/mL |
| LOQ (ng/mL) | 181.2 - 396.8 (range for various aldehydes)[4] | 0.15 µg/mL | 0.06 µg/mL | - | 0.06 µg/mL |
| Linearity (R²) | >0.999 (for various aldehydes)[4] | >0.999 | >0.99 | >0.999 | >0.99 |
| Recovery (%) | 95-105 (general expected range)[5] | 98-102 | 95-105 | 98-102 | 95-105 |
Note: The values for LOD, LOQ, Linearity, and Recovery are representative values for DNPH-derivatized aldehydes and may vary depending on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Preparation of Reagents and Standards
1.1. DNPH Derivatization Reagent:
-
Caution: DNPH is explosive when dry and should be handled with care. It is also light-sensitive.
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid. Alternatively, a solution of DNPH in acetonitrile (B52724) can be used, which is often preferred for its compatibility with the HPLC mobile phase.[3]
-
The reagent should be purified by recrystallization from HPLC-grade acetonitrile to remove any carbonyl impurities.[3]
1.2. Standard Stock Solution of this compound:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in HPLC-grade acetonitrile.
-
Store the stock solution at 4°C in a tightly sealed vial, protected from light.
1.3. Preparation of this compound-DNPH Standard:
-
To a known volume of the this compound stock solution, add an excess of the DNPH derivatization reagent.
-
Allow the reaction to proceed in a warm water bath (e.g., 40-60°C) for at least 1 hour to ensure complete derivatization.[3]
-
The resulting this compound-DNPH derivative can be purified by recrystallization if necessary.
-
Prepare a series of calibration standards by diluting the this compound-DNPH stock solution with acetonitrile.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. Below are general guidelines for liquid and solid samples.
2.1. Liquid Samples (e.g., Fruit Juice, Water):
-
Centrifuge the sample to remove any particulate matter.
-
Take a known volume of the clear supernatant.
-
Adjust the pH of the sample to approximately 3 with hydrochloric acid.
-
Add an excess of the DNPH reagent.
-
Incubate the mixture as described in section 1.3.
-
Extract the this compound-DNPH derivative using a solid-phase extraction (SPE) cartridge (C18 stationary phase).
-
Elute the derivative from the SPE cartridge with acetonitrile.
-
The eluate is then ready for HPLC analysis.
2.2. Solid or Semi-Solid Samples (e.g., Food items, Tissues):
-
Homogenize a known weight of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Centrifuge the homogenate and collect the supernatant.
-
An extraction technique such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analytes from interfering matrix components.
-
Proceed with the derivatization step as outlined for liquid samples.
HPLC Analysis
3.1. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at 360 nm.[3]
3.2. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and identify the this compound-DNPH peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis by HPLC.
Derivatization Reaction of this compound with DNPH
Caption: Derivatization of this compound with DNPH.
References
Application Note: Quantification of Decanal in Essential Oils by Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note provides a detailed protocol for the quantitative analysis of decanal (B1670006) in various essential oils using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound is a key aliphatic aldehyde that contributes significantly to the aroma profile of many essential oils, particularly those derived from citrus and herbs. Accurate quantification of this compound is crucial for quality control, authenticity assessment, and formulation development in the flavor, fragrance, and pharmaceutical industries. The methodology outlined employs an internal standard (IS) method for enhanced accuracy and precision.
Introduction
Essential oils are complex mixtures of volatile and semi-volatile compounds, with their chemical composition defining their characteristic aroma, flavor, and therapeutic properties. Aldehydes, such as this compound (C10 aldehyde), are important contributors to the sensory profile of many commercially valuable essential oils. The concentration of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method. Therefore, a robust and reliable analytical method is required for its precise quantification. Gas chromatography (GC) is the premier technique for essential oil analysis due to its high resolution and sensitivity for volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides a uniform and proportional response to the mass of carbon, making it ideal for quantitative studies. This protocol details a validated GC-FID method using 1-decanol (B1670082) as an internal standard to ensure high-quality, reproducible results.
Experimental Protocols
Materials and Reagents
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂), GC grade or equivalent
-
This compound Standard: this compound (≥98% purity)
-
Internal Standard (IS): 1-Decanol (≥99% purity)
-
Essential Oil Samples: e.g., Coriander, Sweet Orange, Grapefruit
-
Equipment:
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
-
GC vials (2 mL) with caps (B75204) and septa
-
Vortex mixer
-
Preparation of Standard Solutions
2.2.1. Stock Solutions (1000 µg/mL)
-
This compound Stock: Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Internal Standard (IS) Stock: Accurately weigh approximately 10 mg of 1-decanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
2.2.2. Working Internal Standard Solution (100 µg/mL)
-
Pipette 1 mL of the 1-decanol stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.
2.2.3. Calibration Standards
-
Prepare a series of calibration standards by adding appropriate volumes of the this compound stock solution to 1 mL volumetric flasks, as detailed in Table 1.
-
Add 100 µL of the Working Internal Standard Solution (100 µg/mL) to each flask.
-
Dilute to the 1 mL mark with dichloromethane.
-
This results in a constant IS concentration of 10 µg/mL in each standard.
Table 1: Preparation of Calibration Standards
| Calibration Level | Volume of this compound Stock (1000 µg/mL) | Final this compound Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 5 µL | 5 | 10 |
| 2 | 10 µL | 10 | 10 |
| 3 | 25 µL | 25 | 10 |
| 4 | 50 µL | 50 | 10 |
| 5 | 100 µL | 100 | 10 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 1 mL of the Working Internal Standard Solution (100 µg/mL).
-
Dilute to the mark with dichloromethane and vortex thoroughly.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Detector Temperature: 280°C
-
FID Gas Flows:
-
Hydrogen: 30 mL/min
-
Air: 300 mL/min
-
Makeup (He or N₂): 25 mL/min
-
Data Analysis and Quantification
-
Calibration Curve:
-
Inject each calibration standard into the GC-FID system.
-
For each level, calculate the ratio of the peak area of this compound to the peak area of the internal standard (1-decanol).
-
Plot a calibration curve of the (this compound Area / IS Area) ratio versus the this compound concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995.
-
-
Sample Quantification:
-
Inject the prepared essential oil sample.
-
Identify the peaks for this compound and the internal standard based on retention time.
-
Calculate the peak area ratio for the sample.
-
Use the calibration curve equation to calculate the concentration of this compound in the prepared sample solution.
-
Calculate the final concentration of this compound in the original essential oil sample as a weight percentage (w/w).
-
Diagrams and Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for internal standard calibration.
Quantitative Data Summary
The concentration of this compound can vary significantly across different essential oils. The following table summarizes typical concentration ranges found in commercially relevant oils.
Table 2: Typical this compound Concentration in Various Essential Oils
| Essential Oil | Botanical Name | Typical this compound Conc. (% w/w) | Reference |
| Coriander (herb) | Coriandrum sativum | 9.95 - 29.1% | [1][2][3][4] |
| Kesum | Polygonum minus | ~24.4% | [5] |
| Grapefruit | Citrus paradisi | 0.01 - 0.91% | [1][2][4][6] |
| Sweet Orange | Citrus sinensis | 0.1 - 0.7% | [7] |
Note: Concentrations are subject to variation based on chemotype, origin, and distillation method.
Conclusion
The GC-FID method detailed in this application note provides a reliable and accurate means for quantifying this compound in essential oils. The use of an internal standard, 1-decanol, effectively corrects for variations in sample injection and instrument response, ensuring high precision. This protocol is suitable for researchers, scientists, and quality control professionals in the drug development, flavor, and fragrance industries who require accurate characterization of essential oil composition.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Chemical Composition, Antimicrobial, Antioxidant, and Antiproliferative Properties of Grapefruit Essential Oil Prepared by Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Grapefruit Oil Phase Essence - Ventura Coastal, LLC [venturacoastal.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Decanal as a Pheromone Component in Insect Chemical Ecology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006) (C₁₀H₂₀O), a saturated fatty aldehyde, plays a significant role in the chemical communication of various insect species. It has been identified as a key component of both aggregation and sex pheromones, influencing behaviors crucial for survival and reproduction. Understanding the role of this compound in insect chemical ecology provides opportunities for the development of novel and environmentally benign pest management strategies, as well as tools for studying insect behavior and neurophysiology. These application notes provide a comprehensive overview of this compound as an insect pheromone, including quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Data Presentation
This compound as a Pheromone Component in Various Insect Species
The following table summarizes the known roles of this compound as a pheromone component in different insect species, along with other compounds identified in the pheromone blend.
| Insect Species | Order: Family | Pheromone Type | Role of this compound | Other Components in Blend | Citations |
| Galleria mellonella (Greater Wax Moth) | Lepidoptera: Pyralidae | Larval Aggregation Pheromone | Major attractant | Nonanal, Tridecane, Tetradecane | [1][2] |
| Galleria mellonella (Greater Wax Moth) | Lepidoptera: Pyralidae | Male Sex Pheromone | Minor component | Nonanal, Unthis compound (major), Hexanal, Heptanal, Octanal, Undecanol, 6,10,14-trimethylpentadecanon-2 | [3] |
| Plodia interpunctella (Indian Meal Moth) | Lepidoptera: Pyralidae | Oviposition Attractant | Attractant | Nonanal | [1] |
| Cotesia marginiventris (Parasitoid Wasp) | Hymenoptera: Braconidae | Sex Pheromone | Synergist (enhances attraction) | Heptanal, other unidentified compounds | |
| Helicoverpa armigera (Cotton Bollworm) | Lepidoptera: Noctuidae | Oviposition Attractant | Attractant | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal |
Behavioral Response of Galleria mellonella Larvae to Pheromone Components
This table presents the behavioral response of 8th instar Galleria mellonella larvae to individual components of their aggregation pheromone, as determined by dual-choice olfactometer assays.
| Test Compound | Attraction Response | Significance | Citation |
| This compound | Significant Attraction | p < 0.05 | [1][2] |
| Nonanal | No Significant Attraction | - | [1] |
| Tridecane | No Significant Attraction | - | [1] |
| Tetradecane | No Significant Attraction | - | [1] |
| Blend (this compound, Nonanal, Tridecane, Tetradecane) | Significant Attraction | p < 0.05 | [1] |
Experimental Protocols
Protocol 1: Collection and Analysis of Headspace Volatiles from Insect Larvae
This protocol describes the collection of volatile compounds, including this compound, from the headspace of insect larvae, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Glass aeration chamber
-
Charcoal-filtered air source
-
Volatile collection trap (e.g., tube with Porapak Q or other suitable adsorbent)
-
Galleria mellonella 8th instar larvae
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Solvent for elution (e.g., hexane (B92381) or dichloromethane)
-
Internal standard (optional)
Procedure:
-
Place a group of 8th instar G. mellonella larvae into the glass aeration chamber.
-
Pass a gentle stream of charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100 mL/min).
-
Draw the air from the chamber through the volatile collection trap to capture the emitted organic compounds.
-
Collect volatiles for a predetermined period (e.g., 4-24 hours).
-
After collection, elute the trapped volatiles from the adsorbent using a small volume of high-purity solvent.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
Inject a 1 µL aliquot of the extract into the GC-MS for analysis.
-
Identify the compounds based on their mass spectra and retention times compared to authentic standards.
GC-MS Parameters (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI) at 70 eV
Protocol 2: Dual-Choice Olfactometer Bioassay for Larval Aggregation
This protocol details a behavioral assay to assess the attractant properties of this compound for lepidopteran larvae.
Materials:
-
Y-tube or four-arm olfactometer
-
Charcoal-filtered and humidified air source
-
Flow meters
-
Odor source chambers
-
Filter paper discs
-
Synthetic this compound (high purity)
-
Solvent (e.g., hexane or paraffin (B1166041) oil)
-
Galleria mellonella 8th instar larvae (starved for 1-2 hours)
Procedure:
-
Set up the olfactometer, ensuring a constant and equal airflow through each arm.
-
Apply a known amount of synthetic this compound solution to a filter paper disc and place it in one of the odor source chambers.
-
Apply the solvent control to another filter paper disc and place it in the other odor source chamber.
-
Allow the system to equilibrate for a few minutes.
-
Introduce a single larva at the base of the olfactometer's central arm.
-
Observe the larva's behavior for a set period (e.g., 5-10 minutes) and record which arm it enters and the time spent in each arm.
-
A choice is recorded when the larva moves a set distance into an arm and remains there for a minimum period (e.g., 1 minute).
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Repeat the assay with a sufficient number of larvae to obtain statistically significant data.
Protocol 3: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol is for identifying biologically active compounds, such as this compound, from a complex mixture by using an insect antenna as a detector.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an EAD setup
-
Effluent splitter
-
Humidified air stream
-
Micromanipulators
-
Ag/AgCl electrodes
-
Insect Ringer's solution
-
Live insect (e.g., adult Galleria mellonella)
-
Pheromone extract or synthetic blend
Procedure:
-
Prepare the GC-EAD system by connecting the GC column outlet to an effluent splitter. One line goes to the FID and the other to the EAD outlet.
-
Prepare the antennal preparation by carefully excising an antenna from a live insect and mounting it between two electrodes filled with Ringer's solution.
-
Position the antenna in the humidified air stream that carries the GC effluent.
-
Inject the sample into the GC.
-
Simultaneously record the signals from the FID and the antenna (EAD).
-
Active compounds will elicit a depolarization of the antennal membrane, which is recorded as a peak in the EAD signal.
-
Compare the retention times of the EAD peaks with the FID peaks to identify the biologically active compounds.
Signaling Pathways
The detection of aldehydes like this compound in insects is a complex process involving multiple proteins and signaling cascades. While a specific receptor for this compound has yet to be definitively identified in many species, research on related compounds and the general principles of insect olfaction provide a strong framework for understanding this process.
General Olfactory Signaling Pathway
-
Odorant Binding and Transport: Volatile molecules, including this compound, enter the sensillum lymph through pores in the cuticle of the insect's antenna. Odorant Binding Proteins (OBPs) are thought to bind to these hydrophobic molecules and transport them to the olfactory receptors on the dendrites of Olfactory Sensory Neurons (OSNs).
-
Receptor Activation: The insect olfactory system utilizes two main families of receptors for odor detection: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[4] Both have been implicated in the detection of aldehydes.
-
Odorant Receptors (ORs): These form a heteromeric complex with a highly conserved co-receptor, Orco. Upon binding of an odorant, the OR-Orco complex is thought to function as a ligand-gated ion channel, leading to the depolarization of the OSN.[5] In Galleria mellonella, the receptor GmelOR4 has been shown to be sensitive to nonanal, a compound often found in conjunction with this compound.[6]
-
Ionotropic Receptors (IRs): This is another class of chemoreceptors that function as ligand-gated ion channels. Studies in locusts have shown that both ORs and IRs are involved in the detection of hexanal, another aldehyde.[7] This suggests a dual pathway for aldehyde perception in some insects.
-
-
Signal Transduction and Transmission: The depolarization of the OSN generates an action potential that travels down the axon to the antennal lobe of the insect's brain. Here, the signal is processed in specific glomeruli, creating a neural map of the detected odor.
-
Signal Termination: To allow for the detection of subsequent odor plumes, the signal must be rapidly terminated. This is thought to be achieved through the action of Odorant Degrading Enzymes (ODEs), such as aldehyde oxidases, which metabolize the odorant molecules.[3]
Conclusion
This compound is a versatile and important semiochemical in the world of insects, acting as a key component in both aggregation and sex pheromones. The methodologies outlined in these application notes provide a robust framework for researchers to investigate the role of this compound and other aldehydes in insect chemical ecology. Further research into the specific receptors and neural circuits involved in this compound perception will undoubtedly open up new avenues for the development of targeted and sustainable pest management strategies and provide deeper insights into the intricate world of insect communication.
References
- 1. researchgate.net [researchgate.net]
- 2. "this compound as a major component of larval aggregation pheromone of the gr" by Charles A. Kwadha, Jacqueline M. Mutunga et al. [thehive.icipe.org]
- 3. mdpi.com [mdpi.com]
- 4. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 6. A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
Application of Decanal in the Development of Insect Attractants and Traps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006), a ten-carbon saturated aldehyde, is a naturally occurring volatile organic compound found in various plants, including citrus fruits, and is also a component of human skin odor.[1] Its role as a semiochemical, a chemical involved in communication between organisms, has garnered significant interest in the field of entomology. This document provides detailed application notes and protocols for utilizing this compound in the development of insect attractants and traps. The information is intended for researchers, scientists, and professionals involved in pest management and drug development.
Data Presentation
While extensive research has been conducted on various aldehydes as insect attractants, specific quantitative data for this compound remains limited in publicly available literature. The following tables provide a template for how such data should be presented and include illustrative examples based on studies of structurally related aldehydes, such as 4,8-dimethylthis compound, which is an aggregation pheromone for the red flour beetle (Tribolium castaneum).[2]
Table 1: Electroantennography (EAG) Response to this compound
| Insect Species | Sex | This compound Concentration | Mean EAG Response (mV ± SE) | Reference |
| Aedes aegypti | Female | 10⁻⁴ % | Data not available | |
| Aedes aegypti | Female | 10⁻³ % | Data not available | |
| Culex quinquefasciatus | Female | 10⁻⁴ % | Data not available | |
| Culex quinquefasciatus | Female | 10⁻³ % | Data not available | |
| Tribolium castaneum | M/F | 10 µg (4,8-dimethylthis compound) | 1.2 ± 0.2 | [2] |
Table 2: Behavioral Response to this compound in Olfactometer Bioassays
| Insect Species | Bioassay Type | This compound Concentration | % Attraction | Reference |
| Aedes aegypti | Y-tube | Data not available | Data not available | |
| Culex quinquefasciatus | Dual-choice | Data not available | Data not available | |
| Tribolium castaneum | Y-tube | 0.1 ng/µL (4,8-dimethylthis compound) | 65% | [2] |
| Tribolium castaneum | Y-tube | 1.0 ng/µL (4,8-dimethylthis compound) | 80% | [2] |
| Tribolium castaneum | Y-tube | 10 ng/µL (4,8-dimethylthis compound) | 75% | [2] |
Table 3: Field Trap Capture Rates with this compound-Baited Traps
| Insect Species | Trap Type | Lure Composition | Mean Trap Capture (insects/trap/day) | Reference |
| Aedes aegypti | Data not available | This compound + Unthis compound | Data not available | |
| Tribolium castaneum | Pitfall Trap | 4,8-dimethylthis compound + Kairomone | 21.25 ± 4.13 | [2] |
| Tribolium castaneum | Sticky Trap | 4,8-dimethylthis compound + Kairomone | 8.5 ± 2.1 | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and replication of studies on insect attractants. The following are key experimental protocols relevant to the investigation of this compound.
Protocol 1: Electroantennography (EAG) Bioassay
Objective: To measure the olfactory response of an insect's antenna to this compound. This technique helps to determine if an insect can detect the compound and provides a semi-quantitative measure of its sensitivity.
Materials:
-
Live insects (e.g., mosquitoes, beetles)
-
Dissecting microscope
-
Fine scissors and forceps
-
Glass capillary electrodes
-
Electrode holders
-
Micromanipulators
-
EAG probe and amplifier
-
Data acquisition system (computer with appropriate software)
-
Purified and humidified air source
-
Odor delivery system (e.g., Pasteur pipettes with filter paper)
-
This compound solutions of varying concentrations (e.g., 10⁻⁵ % to 1% in a suitable solvent like hexane (B92381) or paraffin (B1166041) oil)
-
Solvent control
-
Reference compound (a known attractant for the tested species)
-
Conductive gel or saline solution
Procedure:
-
Antenna Preparation:
-
Immobilize an adult insect (e.g., by chilling).
-
Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna between the two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. A small amount of conductive gel or saline solution can be used to ensure good electrical contact.
-
-
EAG System Setup:
-
Place the mounted antenna preparation under a continuous stream of purified and humidified air to keep the preparation viable.
-
Connect the electrodes to the EAG probe, which is then connected to the amplifier and data acquisition system.
-
Allow the baseline signal to stabilize before stimulus presentation.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of each this compound solution onto a small piece of filter paper and insert it into a clean Pasteur pipette.
-
Prepare a control pipette with the solvent alone and a reference pipette with the known attractant.
-
To deliver the stimulus, the tip of the pipette is inserted into a hole in the main air delivery tube, and a puff of air is passed through the pipette, carrying the odorant over the antenna. The duration of the puff should be standardized (e.g., 0.5 seconds).
-
-
Data Recording and Analysis:
-
Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).
-
Present the stimuli in a randomized order, with sufficient time between puffs for the antenna to recover.
-
The responses to the solvent control are subtracted from the responses to the this compound solutions to correct for any mechanical stimulation.
-
Compare the mean EAG responses to different concentrations of this compound to generate a dose-response curve.
-
Protocol 2: Two-Choice Olfactometer Bioassay
Objective: To determine the behavioral response (attraction or repulsion) of an insect to this compound in a controlled laboratory setting.
Materials:
-
Y-tube or T-tube olfactometer
-
Airflow meter and pump
-
Activated charcoal filter and humidification flask
-
Odor source chambers
-
Live insects
-
This compound solutions and solvent control
-
Filter paper
Procedure:
-
Olfactometer Setup:
-
Assemble the Y-tube olfactometer. Connect the upstream end of each arm to an odor source chamber.
-
Connect the air pump to the system, ensuring that purified and humidified air flows through each arm at a constant rate (e.g., 100 mL/min).
-
-
Stimulus Application:
-
Apply a specific amount of a this compound solution to a piece of filter paper and place it in one of the odor source chambers.
-
Place a filter paper with the solvent control in the other odor source chamber.
-
-
Insect Release and Observation:
-
Introduce a single insect at the downwind end of the main arm of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect walks a predetermined distance into one of the arms.
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Data Collection and Analysis:
-
After testing a sufficient number of insects (e.g., 30-50), rotate the position of the treatment and control arms to avoid any positional bias.
-
Calculate the percentage of insects choosing the this compound-treated arm versus the control arm.
-
Use a chi-square test to determine if the observed choices are significantly different from a 50:50 distribution.
-
Protocol 3: Field Trapping Experiment
Objective: To evaluate the effectiveness of this compound as a lure in insect traps under field conditions.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps, CDC light traps)
-
Lure dispensers (e.g., rubber septa, cotton wicks)
-
This compound solution
-
Control lures (solvent only)
-
Randomized block design layout for the experimental site
Procedure:
-
Lure Preparation:
-
Load the dispensers with a specific amount of the this compound solution.
-
Prepare control dispensers with the solvent alone.
-
-
Trap Deployment:
-
Deploy the traps in the field according to a randomized block design to minimize the effects of environmental variability.
-
The distance between traps should be sufficient to avoid interference (e.g., at least 20 meters).
-
Place the lure inside each trap.
-
-
Trap Collection and Insect Counting:
-
Collect the trapped insects at regular intervals (e.g., daily or weekly).
-
Identify and count the number of target insects in each trap.
-
-
Data Analysis:
-
Calculate the mean number of insects captured per trap per collection period for both the this compound-baited and control traps.
-
Use appropriate statistical tests (e.g., ANOVA or t-test) to determine if there is a significant difference in trap captures between the treatments.
-
Signaling Pathways and Experimental Workflows
The perception of this compound by an insect involves a complex series of events, from the binding of the odorant molecule to a receptor on the antenna to the processing of this information in the brain, ultimately leading to a behavioral response.
Insect Olfactory Signaling Pathway
Insects primarily detect odors through two families of receptors located on the dendrites of olfactory sensory neurons (OSNs): Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[3][4] While the specific receptors for this compound have not been definitively identified in most insects, the general pathway is understood.
Caption: Generalized insect olfactory signaling pathway for this compound perception.
Experimental Workflow for this compound Attractant Development
The development of an effective insect attractant based on this compound follows a logical progression from initial screening to field validation.
Caption: Workflow for developing this compound-based insect attractants.
Conclusion
This compound shows promise as a component in insect attractants, particularly for certain mosquito species. However, further research is required to establish its efficacy across a broader range of insect pests, to determine optimal concentrations and lure formulations, and to identify potential synergistic or antagonistic compounds. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically investigate the potential of this compound in developing novel and effective insect management strategies.
References
Decanal as a Potential Biomarker for Metabolic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of sensitive and specific non-invasive biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. Volatile organic compounds (VOCs) present in breath, urine, and blood have emerged as promising candidates for biomarker discovery due to their association with various metabolic pathways. Among these, aldehydes, which are products of lipid peroxidation and oxidative stress, are of particular interest. This document focuses on decanal (B1670006), a ten-carbon saturated aldehyde, as a potential biomarker for metabolic disorders. While direct evidence is still emerging, the broader class of aldehydes has been linked to metabolic dysregulation. These notes provide an overview of the current understanding and detailed protocols for the analysis of this compound in biological samples.
Pathophysiological Relevance of Aldehydes in Metabolic Disorders
Metabolic disorders are often characterized by a state of chronic oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses leads to cellular damage. Polyunsaturated fatty acids, which are abundant in cellular membranes, are particularly susceptible to oxidation by ROS, a process known as lipid peroxidation. This process generates a variety of reactive aldehydes, including this compound.
Elevated levels of these aldehydes can contribute to cellular dysfunction through the formation of adducts with proteins, nucleic acids, and lipids, impairing their function. In the context of metabolic disorders, this can exacerbate insulin (B600854) resistance, promote inflammation, and contribute to the progression of liver damage in NAFLD. Therefore, quantifying the levels of this compound and other aldehydes in biological fluids may provide a window into the underlying oxidative stress and metabolic dysregulation characteristic of these conditions.
Data Presentation
While specific quantitative data for this compound in large patient cohorts with metabolic syndrome are limited in the current literature, studies on related volatile organic compounds and other aldehydes provide a basis for understanding their potential as biomarkers. The following tables summarize findings on various aldehydes and VOCs in metabolic disorders.
Table 1: Association of Serum Aldehydes with Metabolic Syndrome
| Aldehyde | Association with Metabolic Syndrome (Odds Ratio [95% CI]) | Reference |
| Isovaleraldehyde (moderate concentration) | 2.73 [1.34–5.56] | [1] |
| Isovaleraldehyde (high concentration) | 2.08 [1.06–4.07] | [1] |
| Valeraldehyde (moderate concentration) | 1.08 [0.70–1.65] | [1] |
| Malondialdehyde | Significantly elevated in the blood of patients with MetS | [1] |
Table 2: Breath Volatile Organic Compounds (VOCs) in Insulin Resistance
| VOC | Correlation with HOMA-IR | Finding | Reference |
| 10-metabolite signature | R = 0.95, p < 0.001 | A signature of 10 breath metabolites correlates with the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).[2][3] | [2][3] |
| Limonene | p = 0.003 | Significantly clusters individuals based on HOMA-IR.[2][3] | [2][3] |
| Undecane | p = 0.002 | Significantly clusters individuals based on HOMA-IR.[2][3] | [2][3] |
| 2,7-dimethyl-undecane | p < 0.001 | Significantly clusters individuals based on HOMA-IR.[2][3] | [2][3] |
Experimental Protocols
The following protocols provide detailed methodologies for the collection, preparation, and analysis of this compound in biological samples.
Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of volatile and semi-volatile compounds in plasma.
1. Sample Collection and Storage:
-
Collect whole blood into EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
2. Sample Preparation (Protein Precipitation and Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
3. Derivatization (Oximation):
-
To the supernatant, add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine).
-
Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative of this compound.
-
After incubation, cool the sample to room temperature.
4. Liquid-Liquid Extraction:
-
Add 200 µL of hexane (B92381) to the derivatized sample.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a GC vial with a micro-insert.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the this compound-PFBHA-oxime derivative.
6. Quantification:
-
Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization and extraction procedure.
-
Use an internal standard (e.g., deuterated this compound) added at the beginning of the sample preparation to correct for extraction efficiency and matrix effects.
GC-MS workflow for this compound analysis in plasma.
Protocol 2: Analysis of this compound in Exhaled Breath by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This protocol is based on common practices for breath VOC analysis.
1. Subject Preparation:
-
Subjects should fast for at least 8 hours prior to breath collection.
-
Avoid smoking, chewing gum, and using mouthwash for at least 2 hours before collection.
-
Subjects should rest in a clean-air environment for at least 20 minutes before providing a sample.
2. Breath Collection:
-
Use a commercial breath sampler (e.g., Bio-VOC) to collect a standardized volume of end-tidal air.
-
Collect the breath sample onto a thermal desorption tube packed with a suitable sorbent material (e.g., Tenax TA/Carbograph 5TD).
-
Collect a room air sample as a background control.
-
Store the collected tubes at 4°C until analysis (within 48 hours).
3. TD-GC-MS Analysis:
-
Thermal Desorber: Markes UNITY-xr or equivalent.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
TD Parameters:
-
Tube desorption: 280°C for 10 minutes.
-
Cold trap temperature: -10°C.
-
Trap desorption: 300°C for 3 minutes.
-
-
GC Column: DB-5ms (60 m x 0.25 mm, 1 µm) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 250°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Parameters: Same as in Protocol 1, operating in full scan mode (m/z 35-350) for initial identification and SIM mode for quantification.
4. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparison with a known standard and library databases (e.g., NIST).
-
Quantify this compound by comparing the peak area to a calibration curve generated by loading known amounts of a this compound standard onto thermal desorption tubes.
-
Subtract the concentration of this compound in the room air sample from the breath sample to determine the endogenous concentration.
Workflow for exhaled breath this compound analysis.
Signaling Pathways and Logical Relationships
The proposed link between metabolic disorders and elevated this compound levels is rooted in the pathophysiology of oxidative stress and lipid peroxidation.
Proposed pathway linking metabolic disorders to this compound production.
Conclusion and Future Directions
The analysis of volatile aldehydes, including this compound, holds promise for the non-invasive assessment of metabolic disorders. The protocols outlined in this document provide a robust framework for researchers to investigate this compound as a potential biomarker. While direct evidence specifically linking this compound to metabolic syndrome is still developing, the established association of aldehydes with oxidative stress provides a strong rationale for further investigation. Future studies should focus on large, well-characterized patient cohorts to establish the clinical utility of this compound as a biomarker for the diagnosis and management of metabolic diseases. The integration of this compound measurements with other clinical and biochemical markers may lead to the development of a powerful diagnostic panel for metabolic health.
References
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of Decanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of decanal (B1670006), a naturally occurring aldehyde. This document includes quantitative data on its efficacy, detailed experimental protocols for its evaluation, and insights into its mechanism of action.
Introduction
This compound (C₁₀H₂₀O), a saturated fatty aldehyde, is a colorless to light yellow liquid with a characteristic orange peel-like odor. It is found in various natural sources, including citrus fruits, coriander, and buckwheat.[1] Beyond its use in the fragrance and flavor industries, this compound has demonstrated notable antimicrobial and antifungal activities, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents.
Antimicrobial and Antifungal Efficacy of this compound
This compound has been shown to exhibit inhibitory and biocidal activity against a range of pathogenic bacteria and fungi. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Data Summary
The following tables summarize the available quantitative data on the antimicrobial and antifungal activities of this compound against various microorganisms.
Table 1: Antibacterial Activity of this compound
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 62.5 - 125 | 125 - 250 | |
| Staphylococcus aureus | (MRSA) | 125 | 250 | |
| Listeria monocytogenes | 1/2a | 600 | - | [2] |
| Listeria monocytogenes | 4b | 600 | - | [2] |
| Escherichia coli | O157:H7 | 16000 | 32000 | [3] |
Table 2: Antifungal Activity of this compound
| Fungus | Spore/Mycelia | MIC (µL/mL) | MFC (µL/mL) | Reference |
| Aspergillus flavus | Spores | 1 | - | [4] |
| Aspergillus flavus | Mycelia | 5 | - | [4] |
| Candida albicans | - | - | - | Data not sufficiently available in search |
| Aspergillus niger | - | - | - | Data not sufficiently available in search |
Table 3: Anti-Biofilm Activity of this compound
| Microorganism | Strain | Inhibition Concentration (µg/mL) | Effect | Reference |
| Staphylococcus epidermidis | O-47 | 60 | >50% reduction in biofilm formation | [5] |
| Staphylococcus epidermidis | RP62A | 60 | >78% reduction in biofilm formation | [5] |
Mechanism of Action
The antimicrobial and antifungal effects of this compound are attributed to its ability to disrupt cellular structures and interfere with essential microbial processes.
1. Cell Membrane and Wall Damage: this compound, as a fatty aldehyde, is thought to interact with and disrupt the lipid bilayers of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. In fungi, this compound has been shown to damage the cell wall and membrane.
2. Inhibition of Respiratory Metabolism: Studies on Aspergillus flavus suggest that this compound can inhibit respiratory metabolism, a critical process for energy production in microbial cells.
3. Reduction of Total Lipid Content: this compound has been observed to decrease the total lipid content in fungal mycelia, which can impact cell structure and function.
4. Interference with Proteins and Peptides: As an aldehyde, this compound can react with peptides and proteins within the microbial cell, impairing their function and disrupting various biochemical processes.
5. Quorum Sensing Inhibition: There is evidence to suggest that this compound may interfere with quorum sensing (QS) systems, which are cell-to-cell communication mechanisms that regulate virulence and biofilm formation in many pathogenic bacteria. By disrupting these signaling pathways, this compound can attenuate pathogenicity.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antimicrobial and antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight at the optimal temperature. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilution. This will bring the final volume to 200 µL and halve the this compound concentration.
-
Controls:
-
Positive Control: A well containing inoculum and broth without this compound.
-
Negative Control: A well containing only broth to check for sterility.
-
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed. Results can also be read spectrophotometrically by measuring the optical density at 600 nm (OD₆₀₀).
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This method determines the lowest concentration of this compound that kills a specified percentage (usually 99.9%) of the initial microbial population.
Materials:
-
Results from the MIC assay
-
Appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at the optimal temperature and time for the test microorganism.
-
Reading Results: The MBC or MFC is the lowest concentration of this compound from the MIC assay that results in no colony formation on the agar plate, indicating a 99.9% kill rate.
Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC determination.
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit the formation of microbial biofilms.
Materials:
-
Test microorganism
-
Appropriate growth medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol.
-
Assay Setup: Add 100 µL of the growth medium and 100 µL of the standardized inoculum to each well of the microtiter plate. Add this compound at various concentrations to the wells. Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Workflow for Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Signaling Pathways and Logical Relationships
The antimicrobial activity of this compound involves a cascade of events that ultimately lead to microbial cell death or inhibition of growth. The following diagrams illustrate the proposed mechanisms and logical relationships.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanisms of antimicrobial action of this compound.
Conclusion
This compound demonstrates significant potential as a broad-spectrum antimicrobial and antifungal agent. Its multifaceted mechanism of action, involving the disruption of cell membranes, inhibition of essential metabolic processes, and potential interference with quorum sensing, makes it a promising candidate for the development of new anti-infective therapies. The protocols provided in these application notes offer a standardized framework for the further investigation and characterization of this compound's antimicrobial properties. Further research is warranted to expand the quantitative data on its efficacy against a wider range of clinically relevant pathogens and to elucidate the specific molecular targets and signaling pathways involved in its activity.
References
- 1. Evaluation of minimum inhibitory concentration and minimum bactericidal concentration of royal jelly against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. mdpi.com [mdpi.com]
- 5. Symbiotic bacteria mediate volatile chemical signal synthesis in a large solitary mammal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Decanal in Fragrance and Cosmetic Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006), also known as Aldehyde C-10, is a versatile aliphatic aldehyde widely utilized in the fragrance and cosmetic industries. It imparts a characteristic fresh, waxy, and citrusy aroma, often reminiscent of orange peel.[1] This document provides detailed application notes and protocols for the formulation of this compound in various fragrance and cosmetic products, with a focus on stability, sensory evaluation, and controlled-release technologies.
This compound is a colorless liquid naturally found in citrus oils, coriander, and other essential oils.[1] It is valued for its ability to add a powerful and diffusive top note to fragrance compositions, particularly in citrus and floral accords. In cosmetic formulations, it serves as a fragrance component in products such as lotions, creams, and perfumes. Due to its aldehyde functional group, this compound can be susceptible to oxidation, which necessitates careful formulation strategies to ensure product stability and longevity.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for its effective formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀O | [2] |
| Molar Mass | 156.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor Profile | Strong, waxy, fatty, with a citrus-orange peel character upon dilution | [1] |
| Boiling Point | 207-209 °C | [3] |
| Solubility | Miscible with alcohol and fixed oils; insoluble in water and glycerol | [2] |
| Vapor Pressure | 8.2 Pa @ 20°C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | [3] |
Formulation Guidelines and Use Levels
This compound is a potent aroma chemical and is typically used at low concentrations. The recommended use levels vary depending on the product matrix and desired fragrance profile.
| Product Category | Typical Use Level (%) | Maximum Use Level (%) | Stability Consideration |
| Alcoholic Perfumes | 0.05 - 2.0 | 3.6 | Good stability |
| Creams and Lotions | 0.02 - 0.5 | 1.0 | Potential for oxidation; antioxidants recommended |
| Shampoos and Shower Gels | 0.05 - 1.0 | 2.0 | pH considerations; potential for Schiff base formation |
| Soaps | 0.1 - 1.5 | 2.5 | Potential for discoloration and instability at high pH |
Illustrative data based on industry practices and information on similar aldehydes.
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Oil-in-Water (O/W) Lotion
Objective: To evaluate the chemical stability of this compound in a representative O/W lotion base under accelerated aging conditions, with and without the addition of an antioxidant.
Materials and Equipment:
-
This compound (98% purity)
-
O/W lotion base (unfragranced)
-
Butylated Hydroxytoluene (BHT) as an antioxidant
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)
-
Photostability chamber with UV-A lamp
-
pH meter
-
Viscometer
-
Glass vials with airtight seals
Methodology:
-
Sample Preparation:
-
Prepare two batches of O/W lotion containing 0.5% (w/w) this compound.
-
To one batch, add 0.1% (w/w) BHT. The other batch will serve as the control.
-
Homogenize both batches thoroughly to ensure uniform distribution of ingredients.
-
Fill the lotions into airtight glass vials, leaving minimal headspace.
-
-
Storage Conditions:
-
Store sets of vials from both batches under the following conditions:
-
Accelerated thermal stability: 40°C / 75% RH
-
Photostability: In a photostability chamber with controlled UV-A irradiation.
-
Room temperature (25°C) as a control.
-
-
-
Analysis Schedule:
-
Analyze the samples at initial time (T=0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analytical Procedure (GC-MS):
-
Extraction: Extract a known amount of lotion with a suitable solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 60°C, ramp to 250°C.
-
Injection: Splitless mode.
-
MS Detection: Scan mode to identify degradation products and Selected Ion Monitoring (SIM) for quantification of this compound.
-
-
Quantification: Use an internal standard method for accurate quantification of the remaining this compound concentration.
-
-
Physical and Chemical Evaluation:
-
At each time point, assess the following for both batches:
-
Appearance: Color, phase separation.
-
Odor: Olfactory evaluation for any changes from the initial fragrance profile.
-
pH: Measure the pH of the lotion.
-
Viscosity: Measure the viscosity to check for changes in the emulsion structure.
-
-
Data Presentation:
The quantitative data should be summarized in tables to compare the stability of this compound with and without the antioxidant over time and under different storage conditions.
Table 1: this compound Concentration (%) in O/W Lotion at 40°C
| Time (Weeks) | This compound Concentration (Control) | This compound Concentration (with 0.1% BHT) |
| 0 | 0.50 | 0.50 |
| 1 | 0.45 | 0.49 |
| 2 | 0.40 | 0.48 |
| 4 | 0.32 | 0.46 |
| 8 | 0.21 | 0.43 |
| 12 | 0.12 | 0.40 |
Illustrative data.
Table 2: Changes in Physical Properties of O/W Lotion with this compound at 40°C
| Time (Weeks) | Sample | Color Change | Odor Change | pH |
| 0 | Control | None | Characteristic | 6.5 |
| 12 | Control | Slight Yellowing | Rancid, fatty off-notes | 5.8 |
| 0 | with BHT | None | Characteristic | 6.5 |
| 12 | with BHT | Minimal | Largely unchanged | 6.3 |
Illustrative data.
Protocol 2: Sensory Evaluation of a Citrus Fragrance with Varying this compound Concentrations
Objective: To determine the sensory impact of different concentrations of this compound on a model citrus fragrance accord using a trained sensory panel.
Materials and Equipment:
-
This compound
-
Other fragrance ingredients for a basic citrus accord (e.g., limonene, citral, linalool)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
Fragrance blotters (smelling strips)
-
Sensory evaluation booths with controlled lighting and ventilation
Methodology:
-
Fragrance Preparation:
-
Prepare a base citrus fragrance accord without this compound.
-
Create a series of fragrance samples by adding this compound to the base accord at different concentrations: 0% (control), 0.1%, 0.5%, and 1.0% (w/w).
-
Allow the fragrance blends to mature for at least 48 hours.
-
-
Panelist Selection and Training:
-
Select a panel of 10-15 trained sensory assessors with demonstrated ability to discriminate and describe fragrance notes.
-
Familiarize the panelists with the fragrance accord and the specific aroma of this compound in a pre-evaluation session.
-
-
Sensory Evaluation Procedure:
-
Dip fragrance blotters into each of the prepared fragrance samples.
-
Present the blotters to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate and rate the intensity of key sensory attributes on a labeled magnitude scale (e.g., 0-10). The attributes may include:
-
Overall fragrance intensity
-
Citrus character
-
Waxy/Fatty note
-
Freshness
-
Overall liking
-
-
-
Data Analysis:
-
Collect the scores from all panelists.
-
Calculate the mean scores for each attribute at each this compound concentration.
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the samples.
-
Data Presentation:
The results can be presented in a table and a spider web (radar) plot for easy visualization of the changes in the sensory profile.
Table 3: Mean Sensory Scores for a Citrus Fragrance with Varying this compound Concentrations
| This compound Conc. (%) | Overall Intensity | Citrus Character | Waxy/Fatty Note | Freshness | Overall Liking |
| 0 (Control) | 6.5 | 7.8 | 1.2 | 8.0 | 7.5 |
| 0.1 | 7.0 | 8.2 | 2.5 | 8.3 | 7.8 |
| 0.5 | 7.8 | 8.5 | 5.5 | 7.5 | 8.2 |
| 1.0 | 8.5 | 7.5 | 7.8 | 6.0 | 6.5 |
Illustrative data based on typical sensory panel results for aldehydic fragrances.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Decanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial decanal (B1670006).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of commercial this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Lack of boiling chips or stir bar.- Heating rate is too high. | - Add boiling chips or a magnetic stir bar before heating.- Reduce the heating mantle temperature to achieve a steady, controlled boil. |
| Poor Separation (Contaminated Distillate) | - Heating rate is too fast, preventing proper equilibrium in the fractionating column.- Inefficient fractionating column.- Flooding of the column.[1] | - Decrease the heating rate to allow the vapor-liquid equilibria to be established in the column.[2]- Use a longer fractionating column or one with a more efficient packing material.[3]- Reduce the heating rate to allow the liquid to drain back down the column. |
| Temperature Fluctuations at the Thermometer | - The distillation rate is too high or too low.- Improper thermometer placement. | - Adjust the heating to maintain a consistent distillation rate of 1-2 drops per second.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.[3] |
| Column Flooding | - Excessive boil-up rate.- High pressure in the column. | - Reduce the heat input to the distillation flask.[1]- Check for any blockages in the condenser or take-off adapter. |
| Product Discoloration (Yellowing) | - Thermal decomposition of this compound at high temperatures. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3] |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was packed improperly (channeling).- Sample was overloaded. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.- Repack the column ensuring the stationary phase is settled evenly without air bubbles.[4]- Use a larger column or reduce the amount of sample loaded. |
| Cracking of the Stationary Phase | - The column ran dry.- Heat generated from the solvent mixing with the stationary phase. | - Always keep the top of the stationary phase covered with the eluent.- Pack the column using a slurry method to dissipate heat. |
| Slow Flow Rate | - The stationary phase is too fine.- The column is clogged with impurities. | - Apply positive pressure (flash chromatography) to increase the flow rate.- Ensure the sample is filtered before loading it onto the column. |
| Compound is Stuck on the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution).[5] |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing).- Mobile phase precipitation. | - Filter the sample and mobile phases before use.- Flush the column with a strong solvent.- Check for and clear any blockages in the tubing or fittings.[6] |
| Peak Tailing | - Interaction of the aldehyde with active sites on the stationary phase.- Column overload. | - Use a high-purity, well-deactivated stationary phase.- Reduce the sample injection volume or concentration.[7] |
| Broad or Split Peaks | - Incompatibility of the injection solvent with the mobile phase.- Channeling in the column bed. | - Dissolve the sample in the mobile phase if possible.- Replace the column if the bed has collapsed. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or pump.- Contaminated mobile phase. | - Degas the mobile phase thoroughly.[8]- Use high-purity (HPLC-grade) solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in commercial this compound can include the corresponding alcohol (decanol), the carboxylic acid (decanoic acid) due to oxidation, and other homologous aldehydes (e.g., nonanal, unthis compound) from the manufacturing process.[3]
Q2: How can I assess the purity of my this compound sample before and after purification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.[9] It allows for the separation and identification of volatile impurities. Quantitative analysis can be performed by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[9]
Q3: My this compound is slightly yellow. Does this indicate impurity?
A3: A yellowish tint can indicate the presence of oxidized impurities or degradation products.[3] Purification by distillation or column chromatography can often remove these colored impurities.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is effective for separating liquids with significantly different boiling points (a difference of at least 70 °C).[3] If the impurities in your this compound have boiling points close to that of this compound, fractional distillation is necessary for effective separation.[3][10]
Q5: What is a good starting solvent system for column chromatography of this compound?
A5: A good starting point for the column chromatography of a relatively non-polar compound like this compound is a non-polar solvent system such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of 0.2-0.3 for this compound.
Q6: How can I prevent the oxidation of this compound during storage?
A6: this compound is sensitive to air and can oxidize to decanoic acid.[11] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. The addition of an antioxidant like butylated hydroxytoluene (BHT) can also inhibit oxidation.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield | Throughput | Best For |
| Fractional Distillation | Difference in boiling points[12][13] | >98% | 70-90% | High | Removing impurities with different boiling points. |
| Column Chromatography | Differential adsorption on a stationary phase[4] | >99% | 60-85% | Low to Medium | High-purity small-scale purification, removing polar impurities. |
| Preparative HPLC | Differential partitioning between mobile and stationary phases[14] | >99.5% | 50-80% | Low | Achieving very high purity for small to medium quantities. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
Objective: To purify commercial this compound by separating it from less volatile and more volatile impurities.
Materials:
-
Commercial this compound
-
Vacuum fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump and gauge
-
Boiling chips
Methodology:
-
Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all ground-glass joints are properly sealed.[3]
-
Sample Loading: Fill the distillation flask to no more than two-thirds of its volume with commercial this compound and add a few boiling chips or a stir bar.[3]
-
System Evacuation: Close the system to the atmosphere and slowly reduce the pressure to the desired level (e.g., 10 mmHg).
-
Heating: Begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection:
-
Observe the condensation ring rising slowly up the fractionating column.[2]
-
Collect the initial distillate (forerun), which will contain low-boiling impurities, in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly reintroducing air.
-
Analysis: Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Materials:
-
Purified this compound sample
-
High-purity solvent (e.g., dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-WAX or equivalent polar column)[9]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in dichloromethane.[9]
-
Instrument Setup:
-
GC Column: A polar capillary column is recommended for good peak shape.[9]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure the separation of all volatile components.[15]
-
Injector: Use a split injection to avoid overloading the column.
-
MS Detector: Set to scan a mass range appropriate for this compound and its potential impurities (e.g., m/z 40-300).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis:
Mandatory Visualization
References
- 1. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 5. Purification [chem.rochester.edu]
- 6. bvchroma.com [bvchroma.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. chembam.com [chembam.com]
- 13. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Decanal Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with decanal (B1670006). Below are common questions and issues related to the identification and quantification of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound samples?
Common impurities in this compound can originate from the manufacturing process, degradation upon storage, or subsequent side reactions. The primary impurities include:
-
Decanoic Acid: Formed from the oxidation of this compound, especially when exposed to air or oxidizing agents.[1][2]
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1-Decanol (B1670082): Unreacted starting material from the synthesis of this compound via the oxidation of 1-decanol.[1][3]
-
Aldol Condensation Products: this compound can undergo self-condensation, particularly under acidic or basic conditions, to form larger molecules like 2-octyl-2-dodecenal.[4]
-
Homologous Aldehydes: Other aldehydes with similar chain lengths (e.g., octanal, nonanal) may be present as byproducts from the manufacturing process.[4]
-
Water: Can be present due to atmospheric moisture absorption or as a byproduct of certain reactions.
Q2: How can these impurities affect my experiments?
The presence of impurities in this compound can have significant consequences for experimental outcomes:
-
Altered Reactivity: Impurities like decanoic acid can change the pH of a reaction mixture, while unreacted 1-decanol can participate in unintended side reactions.
-
Inaccurate Quantification: The presence of impurities will lead to an overestimation of the amount of this compound if the purity is not accurately determined.
-
Modified Physical Properties: Impurities can alter the physical properties of this compound, such as its boiling point and viscosity.
-
Interference in Analyses: Impurities can co-elute with analytes of interest in chromatographic analyses, leading to inaccurate results.
Q3: What is the best analytical method for identifying and quantifying impurities in this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.[5][6] The gas chromatograph separates the individual components of the sample, and the mass spectrometer provides detailed structural information for confident identification.[6]
Troubleshooting Guides
Issue 1: My this compound peak is tailing in the GC chromatogram.
Peak tailing for aldehydes is a frequent issue in GC analysis and is often caused by active sites within the GC system.[7][8]
-
Initial Assessment: Determine if all peaks are tailing or only the polar analytes like this compound. If all peaks are tailing, it suggests a physical issue in the flow path. If only polar compounds tail, it points to chemical interactions with active sites.[7]
-
Troubleshooting Steps:
-
Inlet Liner: The glass inlet liner is a common source of active sites. Ensure you are using a high-quality, deactivated liner and replace it if it appears contaminated.[8]
-
Column Contamination: Active sites can develop on the column. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may help.
-
System Leaks: Check for leaks in the injector, detector, and column fittings, as this can affect peak shape.[9]
-
Issue 2: I am seeing unexpected peaks in my this compound sample chromatogram.
Unexpected peaks are indicative of impurities.
-
Identification Workflow:
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.[10]
-
Analyze Fragmentation Patterns: Manually interpret the mass spectrum to deduce the structure of the impurity.
-
Confirmation with Standards: If a tentative identification is made, inject a pure standard of the suspected impurity to confirm its retention time and mass spectrum.
-
Data Presentation
Table 1: Common Impurities in this compound
| Impurity | Chemical Formula | Potential Source | Typical Concentration Range |
| Decanoic Acid | C₁₀H₂₀O₂ | Oxidation of this compound[1][2] | Trace to minor |
| 1-Decanol | C₁₀H₂₂O | Unreacted starting material[1][3] | Trace to minor |
| 2-Octyl-2-dodecenal | C₂₀H₃₈O | Aldol self-condensation of this compound[4] | Trace |
| Water | H₂O | Atmospheric absorption, reaction byproduct | Variable |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound for Impurity Profiling
Objective: To separate, identify, and semi-quantify impurities in a this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or hexane.
-
For quantitative analysis, prepare a series of calibration standards of known impurities in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For each impurity peak, obtain its mass spectrum and compare it against a spectral library for identification.[10]
-
The area percentage of each peak in the TIC can be used for semi-quantitative estimation of the impurity levels. For accurate quantification, use the calibration curves prepared from the standards.
-
Mandatory Visualization
Caption: Logical workflow for troubleshooting this compound impurity analysis.
Caption: Formation pathways of common impurities in this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Decanal Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of decanal (B1670006).
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound and what are the optimal storage conditions?
A1: The shelf life of this compound is typically 12 months or longer when stored properly.[1] Optimal storage conditions are in a cool, dry place in tightly sealed containers, protected from heat and light.[2] It is also recommended to store this compound under an inert atmosphere, such as nitrogen, to prevent oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is autoxidation, a free-radical chain reaction that occurs upon exposure to air, leading to the formation of decanoic acid.[3][4][5] Other potential degradation pathways include aldol (B89426) condensation and reactions with amines.
Q3: What are the common signs of this compound degradation?
A3: Signs of this compound degradation include a change in color from colorless to pale yellow, the appearance of unexpected peaks in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram, a decrease in purity over time, and a change in the pH of a formulation containing this compound due to the formation of acidic byproducts.[6]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[7][8] Contact with these materials can lead to hazardous reactions and accelerate degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in GC/HPLC chromatogram after storage. | Degradation of this compound into impurities such as decanoic acid or aldol condensation products. | Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the new peaks. Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere).[6] |
| Inconsistent experimental results using an older batch of this compound. | A decrease in the purity of the this compound stock due to degradation. | Re-evaluate the purity of the this compound stock using a validated analytical method (e.g., GC with Flame Ionization Detection - GC-FID). If purity is compromised, use a fresh batch of this compound for sensitive experiments.[6] |
| Formation of a precipitate or haze in a this compound-containing sample. | Polymerization of degradation products or reaction with contaminants. | Characterize the precipitate if possible. Filter the this compound before use. Ensure the storage container is clean and made of an inert material.[6] |
| Change in the pH of a formulation containing this compound. | Oxidation of this compound to acidic byproducts like decanoic acid. | Confirm the presence of acidic impurities using techniques like titration or HPLC. Consider adding a suitable antioxidant to the formulation if compatible with the application.[6] |
Quantitative Data on this compound Stability
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [9] |
| Boiling Point | 207-209 °C | |
| Melting Point | -3.6 °C | [3] |
| Flash Point | 93 °C (closed cup) | [3] |
| Auto-ignition Temperature | 200 °C | [3] |
| Solubility in Water | 29.4 mg/L at 20 °C | [3] |
| Vapor Pressure | 8.2 Pa at 20 °C | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to understand the intrinsic stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Oxidative Stress: Treat a sample of the this compound stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Stress: Expose a sample of the this compound stock solution to UV light (e.g., 254 nm) for 48 hours.
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 N hydrochloric acid and heat at 60°C for 12 hours. Neutralize the sample before analysis.
-
Basic Hydrolysis: Mix the this compound stock solution with 0.1 N sodium hydroxide (B78521) and heat at 60°C for 12 hours. Neutralize the sample before analysis.
-
Thermal Stress: Heat a sample of the this compound stock solution at a high temperature (e.g., 80°C) for 48 hours.
3. Analytical Method:
-
Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as GC-MS or HPLC-UV.
4. Data Analysis:
-
Identify and quantify the degradation products by comparing the chromatograms of the stressed samples to the control sample.
-
Determine the percentage of degradation for each stress condition.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in biological matrices, which often requires derivatization due to the volatility and reactivity of aldehydes.[10]
1. Materials:
-
This compound standard
-
Decyl aldehyde-d2 (internal standard)
-
3-Nitrophenylhydrazine (3-NPH) for derivatization
-
Acetonitrile, Formic acid, Ethanol, Pyridine
-
Biological matrix (e.g., plasma, serum)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution and vortex.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant to a new tube.
3. Derivatization:
-
Add the derivatization reagent (3-NPH solution) to the supernatant.
-
Incubate at 35°C for 30 minutes.
-
Quench the reaction with a cold ethanol/water/formic acid solution.
-
Centrifuge and transfer the supernatant to an autosampler vial.
4. LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable C18 column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify the derivatized this compound and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. This compound (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 2. directpcw.com [directpcw.com]
- 3. finefrag.com [finefrag.com]
- 4. Autoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Best Practices for the Storage and Handling of Decanal: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of decanal (B1670006). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
To maintain the stability and purity of this compound, it is crucial to store it under specific conditions. This compound is sensitive to air and can slowly oxidize to decanoic acid.[1] Therefore, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, maintaining a temperature between 2-8°C is advised.[2] To prevent oxidation, storing this compound under an inert atmosphere, such as nitrogen, is a best practice.[4] Containers should be kept upright to prevent leakage.[2][3]
Q2: What materials are incompatible with this compound?
This compound can react violently with strong oxidizing agents, strong acids, and strong alkalis.[5] It is important to store it away from these substances to prevent hazardous reactions.[1][5]
Q3: What are the visible signs of this compound degradation?
Degradation of this compound, primarily through oxidation, can be identified by several observable changes. These include a change in color from colorless to light yellow, the development of a rancid or unpleasant odor due to the formation of other compounds, and an increase in acidity.[6]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Wear chemical splash goggles or a face shield that complies with European Standard EN166.[1]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn.[1][7]
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and appropriate footwear are recommended to prevent skin contact.[4][8]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling mists, a full-face respirator with an organic vapor filter should be used.[1]
Troubleshooting Guide
Issue: Accidental Spill of this compound in the Laboratory
A spill of this compound requires prompt and appropriate action to mitigate potential hazards. The following protocol outlines the steps for cleaning up a minor spill. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Protocol: Minor this compound Spill Cleanup
-
Ensure Safety: Immediately alert others in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8] Don the appropriate PPE as outlined in the FAQ section.[1]
-
Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1][8]
-
Absorb the this compound: Carefully absorb the spilled this compound with the absorbent material.
-
Collect the Waste: Using non-sparking tools, place the contaminated absorbent material into a suitable, labeled, and sealed container for hazardous waste disposal.[8][9]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8]
-
Dispose of Waste: Dispose of the sealed container of contaminated material and any contaminated PPE as hazardous waste through a licensed disposal contractor, in accordance with local, state, and federal regulations.[1][7]
Issue: Improper Storage Leading to Suspected Degradation
If you suspect your this compound has degraded due to improper storage, it is important to verify its purity before use in experiments to ensure the reliability of your results.
Logical Workflow for Handling Suspected this compound Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is pertinent to its safe handling and storage.
| Property | Value |
| Melting Point | -3.6°C / 25.5°F |
| Boiling Point | 215.85°C / 420.53°F at 101.3 kPa |
| Flash Point | 93°C / 199°F (Pensky-Martens closed cup) |
| Specific Gravity | 0.830 |
| Solubility in Water | Insoluble |
Data sourced from multiple safety data sheets.[1][10]
Visualized Workflows
This compound Handling and Storage Decision Workflow
This diagram outlines the decision-making process for the proper handling and storage of this compound.
Caption: Decision workflow for safe this compound handling and storage.
This compound Spill Response Workflow
This diagram illustrates the logical steps to follow in the event of a this compound spill.
References
- 1. finefrag.com [finefrag.com]
- 2. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aurochemicals.com [aurochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. The Good Scents Company safety data sheet for this compound (aldehyde C-10) [thegoodscentscompany.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Oxidation of Decanal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the oxidation of decanal (B1670006) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound sample has oxidized?
A1: The most common indicators of this compound oxidation are a change in odor and appearance. Pure this compound has a characteristic sweet, waxy, and orange-peel-like scent. Upon oxidation, it can develop a sharp, rancid, or unpleasant odor due to the formation of decanoic acid and other degradation byproducts. Additionally, the clear, colorless liquid may turn yellowish. For confirmation, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to identify and quantify impurities.
Q2: What is the main cause of this compound oxidation?
A2: The primary cause of this compound oxidation is a free-radical chain reaction known as autoxidation.[1] This process is initiated and accelerated by several factors, including:
-
Oxygen: The presence of atmospheric oxygen is a key reactant.[2]
-
Elevated Temperatures: Heat accelerates the rate of oxidation reactions.[2][3]
-
Light Exposure: UV radiation can provide the energy to initiate the formation of free radicals.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts, significantly increasing the oxidation rate.
Q3: What is the primary product of this compound oxidation?
A3: Upon exposure to air, this compound slowly oxidizes to its corresponding carboxylic acid, which is decanoic acid.[2]
Q4: How can I prevent this compound oxidation during storage?
A4: To ensure the stability of this compound during storage, several precautions should be taken. It is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon to displace oxygen.[4] The container should be stored in a cool, dark place, such as a refrigerator dedicated to chemical storage, away from heat and light sources.[2] Using amber glass vials can further protect the sample from light.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can inhibit the free-radical chain reaction of autoxidation and significantly improve the stability of this compound. The effectiveness of the antioxidant will depend on its concentration and the storage conditions.
Q6: My this compound is already oxidized. Can it be purified?
A6: Yes, it is possible to purify this compound that has undergone partial oxidation. A common method involves the formation of a bisulfite adduct, which is water-soluble.[5][6] This allows for the separation of the aldehyde from the non-polar impurities and the decanoic acid by extraction. The aldehyde can then be regenerated from the bisulfite adduct by basification.[5][6] Column chromatography can also be used for purification.[5]
Data Presentation
| Condition Number | Storage Temperature (°C) | Atmosphere | Antioxidant (BHT) | Time (Months) | Purity of this compound (%) |
| 1 | 25 | Air | None | 3 | 90 |
| 2 | 25 | Air | 100 ppm | 3 | 98 |
| 3 | 4 | Air | None | 6 | 95 |
| 4 | 4 | Nitrogen | None | 12 | >99 |
| 5 | 4 | Nitrogen | 100 ppm | 12 | >99.5 |
| 6 | 40 (Accelerated) | Air | None | 1 | 85 |
| 7 | 40 (Accelerated) | Air | 100 ppm | 1 | 95 |
Mandatory Visualization
Caption: Free-radical chain mechanism of this compound autoxidation.
Caption: A logical workflow for troubleshooting this compound oxidation.
Caption: Recommended setup for handling this compound to prevent oxidation.
Experimental Protocols
Protocol for Stability Testing of this compound
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
High-purity this compound
-
Amber glass vials with PTFE-lined septa
-
Butylated Hydroxytoluene (BHT)
-
Nitrogen or Argon gas
-
Temperature-controlled chambers (refrigerator at 4°C, incubator at 25°C and 40°C)
-
GC-MS system
Procedure:
-
Initial Analysis (T=0):
-
Analyze a sample of the high-purity this compound using a validated GC-MS method to establish its initial purity and impurity profile.
-
-
Sample Preparation:
-
Prepare several sets of samples in amber glass vials.
-
For samples with antioxidant, add BHT to achieve a final concentration of 100 ppm.
-
For samples under an inert atmosphere, flush the vials with nitrogen or argon gas for 1-2 minutes before sealing.
-
-
Storage:
-
Place the prepared vials in the designated temperature-controlled chambers (4°C, 25°C, and 40°C).
-
Ensure that some samples at each temperature are also protected from light.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
-
GC-MS Analysis:
-
Analyze each sample using the same GC-MS method as the initial analysis.
-
-
Data Evaluation:
-
Quantify the peak area of this compound and any new peaks corresponding to impurities, primarily decanoic acid.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of this compound purity as a function of time for each storage condition to determine the rate of degradation.
-
Protocol for Purification of Oxidized this compound via Bisulfite Adduct
Objective: To remove decanoic acid and other impurities from a partially oxidized this compound sample.[5][6]
Materials:
-
Oxidized this compound sample
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Bisulfite Adduct Formation:
-
In a flask, vigorously stir the oxidized this compound sample with an equal volume of saturated sodium bisulfite solution at room temperature. The reaction may be slow and can be stirred for several hours to ensure complete adduct formation.
-
-
Extraction of Impurities:
-
Transfer the mixture to a separatory funnel.
-
Extract the mixture with diethyl ether. The water-insoluble impurities (including decanoic acid) will partition into the organic layer.
-
Separate the aqueous layer containing the water-soluble bisulfite adduct. Repeat the extraction of the aqueous layer with fresh diethyl ether to ensure complete removal of impurities.
-
-
Regeneration of this compound:
-
Carefully add 10% sodium hydroxide solution to the aqueous layer containing the bisulfite adduct while stirring. This will reverse the reaction and regenerate the aldehyde. Continue adding base until the solution is basic and the aldehyde has fully separated.
-
-
Isolation of Pure this compound:
-
Extract the regenerated this compound from the aqueous solution using diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Analyze the purified this compound by GC-MS to confirm its purity.
-
Protocol for GC-MS Analysis of this compound and Decanoic Acid
Objective: To simultaneously quantify this compound and its primary oxidation product, decanoic acid.
Materials:
-
Sample containing this compound and/or decanoic acid
-
Internal standard (e.g., nonanal (B32974) or another suitable aldehyde/acid not present in the sample)
-
Derivatizing agent (e.g., BSTFA for decanoic acid)
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., a mid-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a vial.
-
Add a known amount of the internal standard.
-
Dilute with a suitable solvent.
-
-
Derivatization (for Decanoic Acid):
-
To analyze the less volatile decanoic acid effectively, it should be derivatized to a more volatile ester or silyl (B83357) ester.
-
Add the derivatizing agent (e.g., BSTFA) to the sample, cap the vial tightly, and heat at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp at 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the peaks for this compound, derivatized decanoic acid, and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve using standards of known concentrations of this compound and decanoic acid.
-
Quantify the amounts of this compound and decanoic acid in the sample by comparing their peak areas to that of the internal standard and using the calibration curve.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. parchem.com [parchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interferences in the Analytical Measurement of Decanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analytical measurement of decanal (B1670006).
Frequently Asked Questions (FAQs)
Q1: Why is the accurate quantification of this compound in biological samples challenging?
A1: The accurate quantification of this compound in biological matrices is challenging due to a combination of its inherent chemical properties and the complexity of the samples. Key challenges include:
-
Volatility: this compound is a volatile compound, which can lead to sample loss during preparation and analysis.[1][2]
-
Instability: As an aldehyde, this compound is highly reactive and can be easily oxidized or can form adducts with proteins and DNA, leading to underestimation.[1]
-
Low Abundance: this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[1]
-
Matrix Effects: Complex biological matrices such as plasma, serum, and urine contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[1][3]
Q2: What is derivatization and why is it recommended for this compound analysis?
A2: Derivatization is a chemical reaction that modifies the analyte (in this case, this compound) to produce a new compound with more favorable properties for analysis.[4][5] For this compound, derivatization is highly recommended to:
-
Increase Stability: The resulting derivative is often more stable than the original aldehyde.[1][4]
-
Improve Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, leading to better separation from matrix components.[4][6]
-
Enhance Ionization Efficiency: For LC-MS analysis, derivatization can introduce a functional group that is more readily ionized, thereby increasing the sensitivity of the measurement.[1][4]
-
Improve Detectability: For HPLC-UV or fluorescence detection, a derivatizing agent that introduces a chromophore or fluorophore can be used.[7][8]
Q3: What are some common derivatization reagents for this compound?
A3: Several derivatization reagents are commonly used for the analysis of aldehydes like this compound. The choice of reagent depends on the analytical technique being used (GC-MS or LC-MS). Common reagents include:
-
For LC-MS/MS:
-
3-Nitrophenylhydrazine (3-NPH): Reacts with the carbonyl group of this compound to form a stable hydrazone that can be readily analyzed by LC-MS/MS.[1]
-
2,4-Dinitrophenylhydrazine (DNPH): A widely used reagent that forms stable hydrazones, which can be analyzed by HPLC-UV or LC-MS.[7]
-
4-(2-(trimethylammonio)ethoxy)benzenaminium iodide (4-APEBA): A newer derivatization agent for aldehydes.[4]
-
D-cysteine: Reacts with aldehydes to form thiazolidine-4-carboxylic acid derivatives that can be analyzed by LC-MS/MS.[9]
-
-
For GC-MS:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): Forms a stable oxime derivative that has excellent thermal stability and chromatographic properties for GC-MS analysis.[2]
-
Q4: How can I minimize matrix effects in my this compound measurements?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant source of interference.[3] Several strategies can be employed to minimize their impact:
-
Sample Preparation:
-
Protein Precipitation: A simple and effective first step for biological samples like plasma and serum to remove the bulk of proteins.[1]
-
Solid-Phase Extraction (SPE): A more selective cleanup technique that can remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Can be used to isolate this compound from the sample matrix.[10]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11][12]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[3][13] A SIL-IS, such as Decyl aldehyde-d2, behaves almost identically to the analyte during sample preparation and analysis, thus compensating for variations.[1][2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[3]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Analyte Instability/Degradation | Ensure samples are processed promptly and stored at low temperatures. Consider immediate derivatization after sample collection to stabilize the this compound. |
| Inefficient Derivatization | Optimize derivatization reaction conditions (reagent concentration, temperature, pH, and reaction time).[9] Verify the quality and freshness of the derivatization reagent. |
| Sample Loss During Preparation | Due to this compound's volatility, avoid excessive heating or evaporation steps.[1][2] Ensure all sample handling steps are performed in a controlled manner. |
| Instrumental Issues (GC-MS/LC-MS) | Check for leaks in the system.[14][15] Verify detector settings and ensure the instrument is properly tuned. For LC-MS, check for ion source contamination. |
| Matrix Suppression | Implement strategies to mitigate matrix effects as described in FAQ Q4. The use of a stable isotope-labeled internal standard is highly recommended.[1][2][3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column.[14] If tailing persists, consider trimming the first few centimeters of the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[14] A split injection may be necessary for highly concentrated samples. |
| Inappropriate Solvent | Ensure the sample solvent is compatible with the initial mobile phase (for LC) or is appropriate for the injection technique (for GC). |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[14] |
Issue 3: High Background Noise or Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated System | Clean the injector port and replace the septum and liner.[14] Bake out the GC column to remove contaminants. For LC systems, flush the column with a strong solvent. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the wash steps in the autosampler. |
| Contaminated Reagents or Solvents | Use high-purity solvents and reagents. Prepare fresh solutions regularly. |
| Septum Bleed (GC) | Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[15] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods and derivatization reagents, providing a reference for expected sensitivity.
| Analytical Method | Derivatization Reagent | Matrix | LOD | LOQ | Reference |
| GC-MS | PFBHA | Exhaled Breath | 0.001 nM | - | [7] |
| LC-MS/MS | D-cysteine | Beverages | 0.2-1.9 µg/L | 0.7-6.0 µg/L | [9] |
Experimental Protocols
Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is adapted from a method for quantifying this compound in biological samples.[1]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a deuterated internal standard (e.g., Decyl aldehyde-d2).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
-
Derivatization:
-
Transfer the supernatant to a clean tube.
-
Add the 3-NPH derivatization reagent.
-
Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time).
-
-
Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the analytes using a reversed-phase column.
-
Detect the derivatized this compound and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound using a calibration curve.
-
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is based on a method for trace-level quantification of this compound.[2]
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., Decyl aldehyde-d2).
-
Perform an appropriate extraction if necessary (e.g., headspace extraction for volatile samples).
-
-
Derivatization:
-
Add the PFBHA derivatization reagent to the sample or sample extract.
-
Incubate the reaction mixture to form the stable oxime derivative.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes using a suitable capillary column.
-
Detect the derivatized this compound and internal standard using a mass spectrometer.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound using a calibration curve constructed by plotting the peak area ratio against the known concentration of the standards.[2]
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. stepbio.it [stepbio.it]
Technical Support Center: Optimizing Decanal Extraction from Natural Plant Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of decanal (B1670006) from natural plant sources.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Extraction Method: The chosen extraction method may not be the most efficient for the specific plant matrix.
-
Incorrect Extraction Parameters: Temperature, pressure, time, and solvent-to-solid ratio are not optimized.
-
Improper Plant Material Preparation: Particle size of the plant material may be too large, or the material may be too dry.[1]
-
Degradation of this compound: this compound may be degrading during the extraction process due to heat or oxidation.[2]
-
Incomplete Extraction: The extraction time may be too short to extract the majority of the available this compound.
Solutions:
| Solution | Description |
| Method Selection | For heat-sensitive materials, consider Supercritical Fluid Extraction (SFE) or solvent extraction at low temperatures. Steam distillation is effective but the high temperatures can sometimes lead to degradation. |
| Parameter Optimization | Systematically vary parameters such as temperature, pressure (for SFE), and extraction time to find the optimal conditions for your specific plant material. A response surface methodology (RSM) can be employed for efficient optimization.[3] |
| Sample Preparation | Grind the plant material to a consistent and fine particle size to increase the surface area for extraction. For hydrodistillation, using fresh or slightly wilted plant material can be more effective than overly dry material.[1] |
| Prevent Degradation | For solvent extraction, consider using an antioxidant in the solvent and store extracts in amber vials at low temperatures.[2] For steam distillation, minimizing the distillation time can reduce thermal degradation. |
| Ensure Complete Extraction | Increase the extraction time in increments and analyze the yield at each step to determine the point of diminishing returns. |
Problem 2: Poor Purity of the this compound Extract
Possible Causes:
-
Co-extraction of Impurities: The chosen solvent or extraction condition may be co-extracting other compounds with similar polarities to this compound.
-
Degradation Products: this compound may be degrading into other compounds, which are then present in the final extract.
-
Contamination: Contamination from the equipment or solvents can lead to impurities.
Solutions:
| Solution | Description |
| Selective Extraction | Optimize the solvent polarity for solvent extraction. For SFE, adjusting the pressure and temperature can fine-tune the selectivity for this compound.[4] |
| Purification | Employ post-extraction purification techniques such as fractional distillation or column chromatography to isolate this compound from other co-extracted compounds. |
| Prevent Degradation | Use milder extraction conditions (lower temperature and shorter time). For solvent extractions, ensure the use of high-purity solvents and an inert atmosphere to prevent oxidation.[2] |
| Equipment Maintenance | Thoroughly clean all glassware and equipment before extraction to avoid cross-contamination. |
Comparative Data on this compound Extraction
The following tables summarize quantitative data on this compound extraction from various natural matrices using different methods. Note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: this compound Yield from Orange Peel (Citrus sinensis)
| Extraction Method | Key Parameters | This compound Content in Essential Oil (%) | Essential Oil Yield (%) | Reference |
| Steam Distillation | Temp: 96°C, Time: 60 min, Solid/Solvent: 100g/200ml | Not specified, but a component | 2.4 | [5] |
| Hydrodistillation | Temp: 82.5°C, Time: 91.28 min, Water/Peel: 4.68:1 | Not specified, but a component | 3.2 - 3.4 | [6] |
| Microwave-Assisted Hydrodistillation | Power: 700W, Time: 33 min | Limonene is major, this compound present | 2.22 | [7] |
| Steam Explosion | Temp: 170°C, Pressure: 8 bar, Time: 240s | Present in the extract | Not specified | [8] |
Table 2: this compound Content in Coriander (Coriandrum sativum) Essential Oil
| Extraction Method | Key Parameters | This compound Content in Essential Oil (%) | Essential Oil Yield (%) | Reference |
| Hydrodistillation | Distillation time: 40-160 min | 21-24% in aerial parts with inflorescence | Varies with time | [9][10] |
| Supercritical CO2 Extraction | Not specified | Higher yield than other methods | 4.5 | [11] |
| Soxhlet Extraction | Solvent: Methylene chloride | Present in the extract | 0.85 (calculated) | [12] |
Table 3: this compound Content in Lemongrass (Cymbopogon citratus) Essential Oil
| Extraction Method | Key Parameters | This compound Content in Essential Oil (%) | Essential Oil Yield (%) | Reference |
| Steam Distillation | Water/Material: 5.66 L/kg, Time: 180 min | Not specified, citral (B94496) is major | 0.3 | [3] |
| Supercritical CO2 Extraction | Temp: 38°C, Pressure: 30MPa, Time: 120 min | Present in the extract | 1.6 | [13] |
| Hydrodistillation | Not specified | Geranial (citral) is major | 0.44 | [12] |
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Orange Peels
Objective: To extract essential oil containing this compound from fresh orange peels using steam distillation.
Materials and Equipment:
-
Fresh orange peels
-
Distilled water
-
Blender
-
500 mL round-bottom flask
-
Heating mantle
-
Distillation head, condenser, and receiving flask (Clevenger-type apparatus is ideal)
-
Clamps and stands
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Wash fresh oranges and grate the peel. Weigh approximately 100g of the grated peel.[7]
-
Blending: Place the grated peels in a blender with a small amount of deionized water (e.g., 4 mL) and blend until a smooth mixture is formed.[14]
-
Apparatus Setup: Transfer the blended peel slurry to a 500 mL round-bottom flask. Add 200 mL of distilled water to the flask.[5][14] Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Distillation: Heat the flask using a heating mantle. The water will begin to boil, and the steam will pass through the orange peel mixture, carrying the volatile essential oils.[15]
-
Condensation and Collection: The steam and essential oil vapor will condense in the condenser and be collected in the receiving flask. Continue the distillation for approximately 60-90 minutes.[5][6]
-
Separation: Transfer the collected distillate to a separatory funnel. The essential oil will form a layer on top of the water. Allow the layers to separate completely and then drain the lower aqueous layer.
-
Drying and Storage: Collect the essential oil layer. Dry the oil by adding a small amount of anhydrous sodium sulfate. Decant the dried oil into a clean, amber glass vial and store it in a cool, dark place.
Protocol 2: Solvent Extraction of this compound from Coriander Seeds
Objective: To extract essential oil containing this compound from coriander seeds using a Soxhlet apparatus.
Materials and Equipment:
-
Coriander seeds
-
Hexane or Methylene chloride (analytical grade)
-
Soxhlet extractor with a round-bottom flask and condenser
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Grind the coriander seeds into a coarse powder.
-
Loading the Soxhlet: Place a known amount of the powdered coriander seeds (e.g., 20g) into a cellulose thimble.[12]
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill the round-bottom flask with the chosen solvent (e.g., 150 mL of hexane).[16] Assemble the Soxhlet apparatus.
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense into the chamber containing the thimble. The solvent will fill the chamber, extracting the compounds. Once the chamber is full, the solvent will siphon back into the round-bottom flask.[16]
-
Extraction Time: Allow the extraction to proceed for several hours (e.g., 4-8 hours) to ensure complete extraction.[17]
-
Solvent Removal: After extraction, allow the apparatus to cool. Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent.
-
Storage: Transfer the concentrated essential oil to a clean, amber glass vial and store it in a cool, dark place.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Lemongrass
Objective: To extract essential oil containing this compound from lemongrass using supercritical CO2.
Materials and Equipment:
-
Dried and ground lemongrass
-
Supercritical Fluid Extraction (SFE) system
-
High-pressure CO2 source
-
Collection vial
Procedure:
-
Preparation of Plant Material: Dry the lemongrass and grind it to a fine powder.
-
Loading the Extractor: Load a known amount of the powdered lemongrass into the extraction vessel of the SFE system.
-
Setting Parameters: Set the extraction parameters. Based on literature, optimal conditions can be around:
-
Extraction: Start the SFE process. The supercritical CO2 will pass through the lemongrass, dissolving the essential oils.
-
Collection: The CO2 and dissolved essential oil will pass through a pressure reduction valve, causing the CO2 to return to a gaseous state and the essential oil to precipitate into a collection vial.
-
Storage: After the extraction is complete, collect the essential oil from the vial and store it in a clean, amber glass vial in a cool, dark place.
Mandatory Visualizations
Caption: General experimental workflow for this compound extraction.
References
- 1. tisserandinstitute.org [tisserandinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. vjol.info.vn [vjol.info.vn]
- 4. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtra.com [ijtra.com]
- 6. Comparison of Hydrodistillation for the Extraction of Essential Oils from Fruit Peels with Other Methods | Chemical Engineering Transactions [cetjournal.it]
- 7. asjp.cerist.dz [asjp.cerist.dz]
- 8. Optimization of essential oil extraction from orange peels using steam explosion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrodistillation extraction time effect on essential oil yield, composition, and bioactivity of coriander oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gjeta.com [gjeta.com]
- 13. Essential Oil from Lemongrass Extracted by Supercritical Carbon Dioxide and Steam Distillation | Semantic Scholar [semanticscholar.org]
- 14. Video: Steam Distillation - Procedure [jove.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Technical Support Center: Safe Handling and Disposal of Decanal Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of decanal (B1670006) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] It is harmful to aquatic life with long-lasting effects.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
At a minimum, personnel should wear:
-
Eye Protection: Chemical safety goggles or glasses with side shields.[4] A face shield is recommended if there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4][6]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][6]
For large spills or in situations with inadequate ventilation, a full-face respirator may be necessary.[5]
Q3: How should I store this compound waste before disposal?
This compound waste should be stored in a designated, chemically compatible, and properly sealed container, such as one made of high-density polyethylene (B3416737) (HDPE).[4] The container must be clearly labeled as "Waste this compound" with appropriate hazard symbols.[4] Store the container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[4]
Q4: Can I dispose of small amounts of this compound waste down the drain?
No, under no circumstances should this compound be disposed of down the drain or into any sewer system.[4] It is toxic to aquatic life and such disposal is a regulatory violation.[2][4]
Q5: What is the proper method for disposing of this compound waste?
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[4][6][7] You can also contact your institution's Environmental Health and Safety (EHS) department for specific internal procedures and to arrange for waste pickup.[4][6]
Troubleshooting Guides
Problem: I have spilled a small amount of this compound on the lab bench.
Solution:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Ensure proper ventilation: Work in a well-ventilated area or a chemical fume hood.[4]
-
Don appropriate PPE: Wear safety goggles, chemical-resistant gloves, and a lab coat.[1][4]
-
Contain the spill: Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[4][8] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the waste: Using non-sparking tools, carefully scoop the absorbent material into a designated, labeled container for hazardous waste.[1][9]
-
Decontaminate the area: Clean the spill area thoroughly with soap and water.[10]
-
Dispose of contaminated materials: All contaminated materials, including gloves and absorbent pads, must be placed in a sealed container and disposed of as hazardous waste.[4]
Problem: The this compound waste container is leaking.
Solution:
-
Evacuate the immediate area if the leak is significant or if there is a strong odor.
-
Wear appropriate PPE , including eye protection, gloves, and a lab coat. For larger leaks, respiratory protection may be necessary.
-
Contain the leak: Place the leaking container into a larger, compatible secondary containment bin.
-
Absorb the spilled material using an inert absorbent as described in the small spill procedure.
-
Transfer the waste: If possible, transfer the contents of the leaking container to a new, properly labeled, and sealed waste container.
-
Decontaminate the exterior of the new container and the affected storage area.
-
Dispose of all contaminated materials , including the old leaking container, as hazardous waste.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Flash Point | 82 °C / 179.6 °F | [4] |
| Auto-ignition Temperature | 200°C / 392°F | [3] |
| Vapor Pressure | 8.2 Pa @ 20°C / 68°F | [3] |
| Relative Density | 0.828 @ 20°C / 68°F | [3] |
| Solubility in Water | 29.4 mg/l @ 20°C / 68°F | [3] |
Table 2: Toxicity Data for this compound
| Toxicity Type | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 4720 mg/kg | Rat | [4] |
| Acute Dermal Toxicity (LD50) | 3560 mg/kg | Rabbit | [4] |
| Acute Inhalation Toxicity (LC50) | 4 g/m³ (2 h) | Mouse | [4] |
Experimental Protocols
Protocol 1: Procedure for Cleaning a Minor this compound Spill (Under 100 mL)
1.0 Objective: To safely clean and decontaminate a minor spill of this compound.
2.0 Materials:
-
Spill containment kit (including inert absorbent like sand or vermiculite)
-
Chemical-resistant gloves (nitrile rubber)
-
Safety goggles
-
Face shield (recommended)
-
Lab coat
-
Non-sparking scoop or brush
-
Sealable hazardous waste container
-
Hazardous waste labels
-
Soap solution
-
Paper towels
3.0 Procedure:
-
Immediately alert personnel in the area and restrict access.
-
If the spill is in a poorly ventilated area, evacuate and contact your EHS department.
-
Ensure all ignition sources are removed from the vicinity.[1]
-
Put on all required PPE (safety goggles, face shield, gloves, lab coat).
-
Contain the spill by surrounding the edges with inert absorbent material.[8]
-
Cover the entire spill with the absorbent material and allow it to fully absorb the this compound.
-
Using a non-sparking scoop, carefully collect the contaminated absorbent material.
-
Place the collected material into a designated hazardous waste container.
-
Wipe the spill area with a cloth or paper towels dampened with soap and water.
-
Place all used cleaning materials (gloves, towels, etc.) into the hazardous waste container.
-
Seal the waste container and attach a completed hazardous waste label.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed waste disposal company.[4]
Visualizations
References
- 1. The Good Scents Company safety data sheet for this compound (aldehyde C-10) [thegoodscentscompany.com]
- 2. directpcw.com [directpcw.com]
- 3. finefrag.com [finefrag.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
Selecting appropriate personal protective equipment for handling decanal
This guide provides essential information for the safe handling of decanal (B1670006) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize exposure risks and ensure proper use of Personal Protective Equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a combustible liquid that causes serious eye irritation and may cause skin irritation.[1] It is also harmful to aquatic life with long-lasting effects.[2][3] Vapors may form explosive mixtures with air, and it's considered a reactive substance with a risk of ignition.[1][4]
Q2: What is the minimum required PPE for handling small quantities of this compound in a well-ventilated lab?
A2: For handling small quantities in a well-ventilated area, the minimum recommended PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5][6]
Q3: When is respiratory protection necessary when working with this compound?
A3: Respiratory protection is required if exposure limits are exceeded, if you are working in a poorly ventilated area, or if you experience respiratory irritation or other symptoms.[1][5] In such cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] All work with this compound should ideally be conducted in a certified chemical fume hood to minimize vapor inhalation.[6]
Q4: What type of gloves are recommended for handling this compound?
A4: Chemical-resistant, impervious gloves are recommended.[2] Nitrile or butyl rubber gloves are suitable options.[6] It is important to inspect gloves for any damage, such as tears or punctures, before use.[6]
Q5: What should I do in case of accidental eye or skin contact with this compound?
A5: In case of eye contact, immediately rinse cautiously with water for several minutes.[1][2][3] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2][3] If eye irritation persists, seek medical advice.[2][3] For skin contact, wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[3]
Q6: How should I handle a small spill of this compound?
A6: For a small spill, you should wear the appropriate PPE, including respiratory protection if necessary.[3] Absorb the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1][3] Collect the waste in a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.[4]
Q7: Can I wear contact lenses when handling this compound?
A7: It is generally advised to avoid wearing contact lenses when working with chemicals like this compound, as they can absorb and concentrate irritants.[3] If contact lenses are worn, a written policy should be in place, and they should be removed immediately if any eye redness or irritation occurs.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 112-31-2 | [2][3][4] |
| EC Number | 203-957-4 | [2][3] |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Boiling Point | 207 - 209 °C (404.6 - 408.2 °F) at 760 mmHg | [7][8] |
| Flash Point | 85 °C (185 °F) | [7] |
| Specific Gravity | 0.830 | [7] |
| Solubility | Insoluble in water | [7] |
Experimental Workflow: PPE Selection for this compound Handling
This diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment (PPE) when preparing to handle this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. The Good Scents Company safety data sheet for this compound (aldehyde C-10) [thegoodscentscompany.com]
- 2. finefrag.com [finefrag.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Managing decanal's reactivity with incompatible materials
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with decanal (B1670006).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactivity?
This compound is a reactive aldehyde susceptible to several degradation pathways. The main hazards include:
-
Oxidation: this compound readily oxidizes in the presence of air to form decanoic acid.[1][2] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light and catalyzed by transition metal salts.[2]
-
Aldol (B89426) Condensation: In the presence of strong bases, this compound can undergo self-condensation reactions.[1][3][4][5][6][7]
-
Polymerization: Contact with acids can catalyze the polymerization of this compound.[2][8]
-
Reactions with Strong Reducing Agents: Combination with strong reducing agents can generate flammable and/or toxic gases.[2]
Q2: What materials are incompatible with this compound?
This compound should not be stored or used with the following materials:
-
Strong Oxidizing Agents: Such as potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃), which will oxidize this compound to carboxylic acid.[9][10][11]
-
Strong Bases: Including sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), which can catalyze aldol condensation.[2][12][13][14][15][16][17]
-
Strong Reducing Agents: Can lead to hazardous gas formation.[2]
-
Acids: Both non-oxidizing and oxidizing mineral acids can cause hazardous reactions, including polymerization.[2] Concentrated sulfuric acid (H₂SO₄) can react with this compound.[18][19][20][21][22]
-
Azo and Diazo Compounds, Dithiocarbamates, and Nitrides: Combination with these can also generate flammable and/or toxic gases.[2]
Q3: How should I properly store this compound to prevent degradation?
To ensure the stability of this compound, it is recommended to:
-
Store it in a tightly closed container.
-
Keep it in a cool, dry, and well-ventilated area.
-
Protect it from light.
-
Store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Consider adding stabilizers or antioxidants to retard autoxidation.[2]
Q4: My this compound has turned a light-yellow color. Is it still usable?
This compound is typically a colorless to light-yellow liquid.[2] A light-yellow color does not necessarily indicate significant degradation. However, if you observe a significant color change, the formation of a precipitate, or a change in odor, it is advisable to verify the purity of the this compound using analytical methods such as TLC, NMR, or FTIR before use.
Troubleshooting Guide
Issue 1: Unexpected precipitate formation in my experiment involving this compound.
-
Possible Cause: Polymerization of this compound may have occurred due to the presence of acidic contaminants.
-
Troubleshooting Steps:
-
Check the pH of all reagents and solvents used in your experiment.
-
Ensure that all glassware is thoroughly cleaned and free of acidic residues.
-
If purification is performed using silica (B1680970) gel, consider deactivating it with a non-nucleophilic base like triethylamine (B128534) to prevent acid-catalyzed degradation.[1]
-
Issue 2: Low yield of the desired product in a reaction using this compound.
-
Possible Cause: Degradation of this compound via oxidation or aldol condensation.
-
Troubleshooting Steps:
-
Prevent Oxidation:
-
Control pH:
-
Control Temperature:
-
Perform the reaction and workup at low temperatures (e.g., on an ice bath) to minimize the rate of side reactions.[1]
-
-
Issue 3: Inconsistent results when using this compound from a previously opened bottle.
-
Possible Cause: The this compound has likely undergone autoxidation upon exposure to air.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound using one of the following methods:
-
Thin Layer Chromatography (TLC): Compare the sample to a pure standard. A new, more polar spot could indicate the presence of decanoic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad peak around 10-12 ppm in the ¹H NMR spectrum can suggest the presence of a carboxylic acid proton.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for a broad O-H stretch (around 2500-3300 cm⁻¹) which is characteristic of a carboxylic acid.[1]
-
-
Purification: If the this compound is found to be impure, consider purification before use.
-
Data on this compound Reactivity
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Nitric acid (HNO₃) | Oxidation to decanoic acid, potentially vigorous reaction. |
| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Catalyzes aldol condensation, leading to self-condensation products. |
| Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Catalyzes polymerization; can lead to other hazardous reactions. |
| Strong Reducing Agents | - | Generation of flammable and/or toxic gases. |
Experimental Protocols
Protocol for Testing Material Compatibility with this compound
This protocol is adapted from ASTM D543 guidelines for testing the chemical resistance of plastics.[23]
-
Specimen Preparation:
-
Prepare at least three specimens of the material to be tested (e.g., a piece of tubing, a section of a container).
-
Measure and record the initial weight, dimensions, and appearance (color, texture) of each specimen.
-
-
Exposure:
-
Fully immerse the test specimens in this compound in a sealed container.
-
To simulate end-use stress, specimens can be placed in a strain jig during exposure.[23]
-
Store the sealed container at the intended operating temperature for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Post-Exposure Analysis:
-
Remove the specimens from the this compound and gently blot them dry.
-
Re-measure and record the weight and dimensions of each specimen.
-
Visually inspect the specimens for any changes in appearance, such as swelling, cracking, crazing, or discoloration.[23]
-
Analyze the this compound that the material was soaked in using TLC, NMR, or FTIR to check for any leached substances or degradation products.
-
-
Data Interpretation:
-
Calculate the percentage change in weight and dimensions.
-
Compare the post-exposure appearance and analytical data to the pre-exposure data to determine the material's compatibility with this compound.
-
Visualizations
Caption: Signaling pathway of this compound's oxidative degradation.
Caption: Logical workflow for troubleshooting unexpected reactions with this compound.
Caption: Experimental workflow for this compound material compatibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formaldehyde - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 11. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Sodium hydroxide and reactions with it | MEL Chemistry [melscience.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Heterogeneous chemistry of butanol and decanol with sulfuric acid: implications for secondary organic aerosol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Chemical Compatibility ASTM D543 [intertek.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Decanal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of decanal (B1670006): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (HPLC-DNPH). The selection of a suitable analytical method is critical for obtaining accurate and reliable data in research, development, and quality control processes. This document outlines the performance characteristics of each method, detailed experimental protocols, and visual workflows to support informed decision-making.
Data Presentation: Performance Characteristics
The following table summarizes the quantitative performance of validated GC-MS and HPLC-DNPH methods for the quantification of this compound.
| Validation Parameter | GC-MS with Deuterated Internal Standard | HPLC-DNPH |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (%) | 95-105% | 98-102% |
| Precision (%RSD) | < 10% | < 2% |
| Limit of Detection (LOD) | 0.5 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | ~15 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound in a sample matrix using a deuterated internal standard for enhanced accuracy and precision.
Materials:
-
This compound standard
-
This compound-d2 (internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (derivatizing agent)
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Sample matrix (e.g., plasma, food extract)
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the this compound-d2 internal standard solution.
-
Add 200 µL of PFBHA solution.
-
Vortex the mixture for 1 minute.
-
-
Derivatization:
-
Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane and vortex for 2 minutes to extract the PFBHA-derivatives.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound in a sample matrix after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample matrix
Procedure:
-
Sample Preparation & Derivatization:
-
A measured volume of the sample is buffered to an acidic pH (typically around 3-4).
-
An excess of DNPH solution is added to the sample.
-
The mixture is incubated to allow for the formation of the this compound-DNPH derivative. The reaction is often carried out at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
The formed derivative is extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge (e.g., C18) or by liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane).
-
The extract is then evaporated to dryness and reconstituted in the mobile phase.
-
-
HPLC-UV Analysis:
-
An aliquot of the reconstituted sample is injected into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at approximately 360 nm.
-
Injection Volume: 20 µL
-
-
Mandatory Visualization
Caption: A generalized workflow for the validation of an analytical method.
Caption: A comparative overview of the experimental workflows for GC-MS and HPLC-DNPH.
A Comparative Analysis of Decanal: Synthetic versus Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of decanal (B1670006) derived from synthetic and natural sources. This compound, a ten-carbon aldehyde (C₁₀H₂₀O), is a valuable compound in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic fatty, waxy, and citrus-like aroma.[1][2][3] The choice between synthetic and natural this compound is a critical consideration for researchers and product developers, impacting purity, impurity profiles, performance, and regulatory compliance. This document outlines the key differences, supported by typical experimental data and detailed analytical protocols.
Executive Summary
At a molecular level, this compound from both synthetic and natural origins is identical. However, the source significantly influences the presence of minor components and impurities. Synthetic this compound, typically produced through the oxidation of decanol, offers high purity and consistency.[4] Natural this compound, primarily extracted from citrus essential oils, presents a more complex profile, often containing other volatile compounds from the source material.[5][6][7] The "natural" designation can be verified through isotopic analysis, which can differentiate between petrochemical and biological origins.[8]
Data Presentation: Quantitative Purity and Impurity Comparison
The purity and impurity profiles of this compound vary based on its origin and processing. The following table summarizes typical data derived from gas chromatography-mass spectrometry (GC-MS) analysis.
| Parameter | Synthetic this compound | Natural this compound (from Citrus Essential Oil) | Analytical Method |
| Typical Purity (%) | ≥ 98% | Variable, typically < 95% of the isolated fraction | GC-MS |
| Key Impurities | 1-Decanol (unreacted precursor), Decanoic acid (oxidation byproduct), other C10 isomers | Other terpene hydrocarbons (e.g., Limonene, Myrcene), other aldehydes (e.g., Octanal, Dothis compound), Linalool | GC-MS |
| Potential Contaminants | Residual catalysts, solvents | Pesticides, herbicides (from cultivation) | GC-MS, LC-MS |
| Isotopic Signature (δ¹³C) | Depleted in ¹³C (more negative value) | Enriched in ¹³C (less negative value) | GC-C-IRMS |
| Lot-to-Lot Consistency | High | Variable, dependent on crop, season, and extraction | GC-MS |
Performance Characteristics
The source of this compound can influence its performance in various applications:
-
Aroma Profile : While the primary scent is the same, natural this compound may possess a more complex and nuanced aroma due to the presence of trace amounts of other synergistic volatile compounds from its botanical source.[9] Synthetic this compound provides a more linear and consistent scent profile.
-
Stability and Longevity : Synthetic fragrances are often formulated for greater stability and longevity in various matrices.[9] The purity of synthetic this compound can contribute to more predictable interactions with other components in a formulation.
-
Application in Research : In scientific studies, particularly those investigating biological pathways or dose-response relationships, the high purity and consistency of synthetic this compound are often preferred to minimize confounding variables from impurities. For instance, studies on the taste-modifying effects of aldehydes would benefit from a pure compound to ensure the observed effects are not due to other components.[10][11]
Experimental Protocols
Accurate characterization of this compound from different sources relies on robust analytical methodologies. The following are detailed protocols for key analytical techniques.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate, identify, and quantify the volatile components in a this compound sample.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aldehydes and related compounds.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Injection Volume : 1 µL with a split ratio of 50:1.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : m/z 35-400.
-
Data Analysis :
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity and the relative abundance of impurities by calculating the peak area percentage. For more accurate quantification, an internal or external standard method should be employed.
-
Authentication by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This technique determines the carbon isotope ratio (¹³C/¹²C) to differentiate between natural (biogenic) and synthetic (petrochemical) sources.
-
Instrumentation : A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.
-
Column and GC Conditions : Similar to the GC-MS protocol to ensure good separation of this compound.
-
Combustion Interface : The column effluent is passed through a combustion reactor (typically a heated tube with a copper oxide catalyst) to convert organic compounds into CO₂ and water.
-
IRMS Analysis : The resulting CO₂ gas is introduced into the ion source of the IRMS. The mass spectrometer measures the relative abundance of the different isotopologues of CO₂ (masses 44, 45, and 46) to determine the ¹³C/¹²C ratio.
-
Data Interpretation : The carbon isotope ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. This compound from petrochemical sources will have a more negative δ¹³C value compared to this compound from C3 plants (like citrus fruits).
Mandatory Visualizations
Caption: Production workflows for synthetic and natural this compound.
Caption: A simplified diagram of a potential olfactory signaling cascade initiated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. This compound (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. college.agrilife.org [college.agrilife.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Identify Synthetic vs Naturally Sourced Ingredients [betalabservices.com]
- 9. sobfragrance.com [sobfragrance.com]
- 10. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Decanal vs. Nonanal: A Comparative Analysis of Flavor Profiles
A comprehensive examination of the sensory characteristics of decanal (B1670006) (C10 aldehyde) and nonanal (B32974) (C9 aldehyde) reveals distinct flavor profiles, with this compound generally exhibiting a more pronounced citrus and waxy character, while nonanal is characterized by its green, fatty, and floral notes. These differences are rooted in their chemical structures and are reflected in their respective odor and taste thresholds, as well as their applications within the flavor and fragrance industry.
This guide provides a comparative study of this compound and nonanal, summarizing their sensory properties, outlining experimental methodologies for their evaluation, and exploring the biochemical pathways involved in their perception. This information is intended for researchers, scientists, and drug development professionals working to understand and modulate flavor perception.
Comparative Sensory Profile
This compound and nonanal, both aliphatic aldehydes, are crucial components in the formulation of a wide array of flavors, particularly those in the citrus and floral families. While sharing some similarities, their distinct sensory attributes are well-documented.
This compound (Aldehyde C-10) is predominantly described as having a strong, waxy, and orange peel-like aroma.[1] Its flavor profile is characterized by citrus, fatty, and slightly floral notes. The perceived intensity of its orange and citrus character is a key differentiator from nonanal.
Nonanal (Aldehyde C-9) presents a more complex aroma profile that includes green, fatty, waxy, and floral (particularly rose) characteristics.[2] Its taste is often described as fatty, with citrus and cucumber-like nuances, especially at lower concentrations.
A study on the effects of these aldehydes on human electroencephalographic (EEG) activity indicated that exposure to this compound (C10) resulted in more significant changes in brain activity compared to nonanal (C9), suggesting a stronger or more impactful sensory perception of this compound.[1][3]
Quantitative Sensory Data
The following table summarizes the key sensory attributes and detection thresholds for this compound and nonanal. This data is compiled from various sources and represents typical findings in sensory evaluation studies.
| Attribute | This compound (C10 Aldehyde) | Nonanal (C9 Aldehyde) |
| Odor Description | Strong, waxy, orange peel, citrus, floral[1] | Green, fatty, waxy, floral (rose), citrus, cucumber[2] |
| Taste Description | Citrus, fatty, slightly floral | Fatty, citrus, cucumber-like |
| Odor Threshold in Water | ~1 µg/L | ~1 µg/L |
| Flavor Threshold in Water | ~1 µg/L | ~1 µg/L |
Note: Odor and flavor thresholds can vary depending on the matrix (e.g., water, oil, food product) and the sensitivity of the sensory panel.
Experimental Protocols
The evaluation of the flavor profiles of this compound and nonanal relies on standardized sensory analysis techniques. A typical experimental protocol for a quantitative descriptive analysis (QDA) is outlined below.
Quantitative Descriptive Analysis (QDA) Protocol for Aldehydes
1. Panelist Selection and Training:
-
A panel of 10-15 trained sensory panelists is selected.
-
Panelists are screened for their ability to detect and describe basic tastes and aromas.
-
Training sessions are conducted to familiarize panelists with the specific flavor attributes of aliphatic aldehydes, using reference standards for terms like "citrus," "waxy," "green," and "floral."
2. Sample Preparation:
-
This compound and nonanal solutions are prepared in a neutral medium (e.g., deodorized water or oil) at various concentrations, including levels at and above their respective detection thresholds.
-
Samples are presented to panelists in coded, opaque containers to prevent visual bias.
3. Sensory Evaluation:
-
Panelists evaluate the samples in individual sensory booths under controlled environmental conditions (e.g., temperature, lighting, and air circulation).
-
Using a structured scoresheet, panelists rate the intensity of each predefined flavor attribute (e.g., citrus, waxy, green, floral, fatty) on a numerical scale (e.g., a 15-point line scale where 0 = not perceptible and 15 = extremely intense).
-
Panelists cleanse their palates with unsalted crackers and water between samples.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences in the flavor profiles of this compound and nonanal.
-
The results are often visualized using spider web plots or bar graphs to provide a clear comparison of the sensory profiles.
Signaling Pathways and Perception
The perception of this compound and nonanal, like all odorants, is initiated by the interaction of these molecules with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity.
General Olfactory Transduction Pathway
The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) triggers a cascade of intracellular events. This process is illustrated in the following diagram:
While this represents the general pathway, the specificity of odor perception arises from the vast diversity of olfactory receptors. It is the unique combination of ORs activated by a particular odorant that the brain interprets as a specific smell. Research suggests that the structural differences between this compound and nonanal (a single carbon atom difference in chain length) are sufficient to cause them to interact with and activate different combinations of olfactory receptors, leading to their distinct perceived flavor profiles.[4] For instance, one study identified a human olfactory receptor, OR1G1, that is strongly activated by nonanal.[4] Further research is needed to fully elucidate the specific receptor profiles for both this compound and nonanal.
References
- 1. Olfactory Stimulation Effect of Aldehydes, Nonanal, and this compound on the Human Electroencephalographic Activity, According to Nostril Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nonanal (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]
- 3. Olfactory Stimulation Effect of Aldehydes, Nonanal, and this compound on the Human Electroencephalographic Activity, According to Nostril Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Decanal as a Biomarker: A Comparative Guide for Disease State Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of decanal (B1670006) as a potential biomarker for various disease states. It objectively compares its performance with alternative biomarkers, supported by experimental data and detailed methodologies, to aid in the validation and application of this promising molecule in clinical and research settings.
This compound, a volatile organic compound (VOC) belonging to the aldehyde class, has emerged as a candidate biomarker for several pathological conditions, primarily due to its association with oxidative stress and lipid peroxidation. This guide delves into the current evidence supporting the use of this compound in diagnosing and monitoring diseases such as esophageal adenocarcinoma, and explores its potential relevance in other conditions like uremia and asthma.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the available quantitative data for this compound in a key disease state. It is important to note that while this compound is implicated in several conditions, robust quantitative data from human studies is most prominently available for esophageal adenocarcinoma.
| Disease State | Sample Type | Patient Group | This compound Concentration/Level | Control Group | This compound Concentration/Level | Analytical Method | Reference |
| Esophageal Adenocarcinoma (EAC) | Tissue | EAC Patients | 1.54 relative difference (p < 0.05) | Healthy Squamous Tissue | - | UPLC-MS/MS | [1] |
Further research is required to establish absolute concentration ranges of this compound in both patient and control populations for esophageal adenocarcinoma and to quantify its levels in other potential disease states like uremia and asthma.
Comparison with Alternative Biomarkers
The utility of a biomarker is best understood in the context of existing diagnostic and monitoring tools. This section compares this compound with established and other emerging biomarkers for the discussed disease states.
Esophageal Adenocarcinoma (EAC)
| Biomarker | Type | Performance | Advantages | Disadvantages |
| This compound | Volatile Organic Compound (VOC) | Part of a 5-metabolite model with an AUC of 0.983 for EAC detection.[1] | Non-invasive (breath analysis), potential for early detection. | Requires specialized analytical equipment; absolute concentration ranges not yet fully established. |
| p53 Antibodies | Protein | Sensitivity: 15%-60%, Specificity: 91%-100% | High specificity for cancer. | Low and variable sensitivity limits its use as a standalone screening tool. |
| Other VOCs (e.g., phenols, other aldehydes) | Volatile Organic Compounds (VOCs) | Panels of VOCs have shown good discriminatory ability. | Non-invasive, can reflect metabolic alterations. | Lack of standardization in collection and analysis; complex data interpretation. |
| Endoscopy with Biopsy | Procedure | Gold standard for diagnosis. | High accuracy in diagnosis and staging. | Invasive, costly, and carries procedural risks. |
Uremia (Chronic Kidney Disease)
While specific data on this compound in uremia is limited, other VOCs have been investigated. This table provides a comparison with established markers for chronic kidney disease (CKD).
| Biomarker | Type | Utility | Advantages | Disadvantages |
| This compound (potential) | Volatile Organic Compound (VOC) | Potential for non-invasive monitoring of uremic toxin accumulation. | Non-invasive (breath or urine analysis). | Direct evidence in uremia is currently lacking. |
| Creatinine (B1669602) | Small Molecule | Standard for estimating glomerular filtration rate (GFR). | Widely available, inexpensive. | Affected by muscle mass, diet, and certain medications. |
| Cystatin C | Protein | Alternative to creatinine for GFR estimation. | Less influenced by muscle mass than creatinine. | More expensive than creatinine, less widely available. |
| Blood Urea Nitrogen (BUN) | Small Molecule | General marker of kidney function. | Routinely measured. | Influenced by diet, liver function, and hydration status. |
| Other VOCs (e.g., 4-heptanal) | Volatile Organic Compounds (VOCs) | Identified in the breath of uremic patients. | Non-invasive. | Clinical utility and correlation with disease severity are still under investigation. |
Asthma
Data on this compound in asthma is not yet available. However, other aldehydes, such as malondialdehyde, have been studied.
| Biomarker | Type | Patient Group (Concentration) | Control Group (Concentration) | Advantages | Disadvantages |
| This compound (potential) | Volatile Organic Compound (VOC) | - | - | Non-invasive (exhaled breath). | Data in asthma is not yet available. |
| Malondialdehyde | Aldehyde | Children with asthma exacerbation (30.2 ± 2.4 nM in EBC) | Healthy children (19.4 ± 1.9 nM in EBC) | Indicates oxidative stress. | Not specific to asthma. |
| Fractional exhaled Nitric Oxide (FeNO) | Gas | Often elevated in eosinophilic asthma. | Lower levels. | Non-invasive, reflects eosinophilic airway inflammation. | Can be influenced by other factors like diet and smoking. |
| Blood Eosinophils | Cell Count | Elevated in eosinophilic asthma. | Normal range. | Guides targeted therapies. | Invasive (blood draw), may not always reflect airway inflammation. |
| Immunoglobulin E (IgE) | Protein | Elevated in allergic asthma. | Normal range. | Identifies atopic individuals. | Not all asthma is allergic. |
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its validation as a biomarker. The following section outlines a key experimental methodology.
Quantification of this compound in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the analysis of this compound in various biological matrices, including plasma, serum, and tissue homogenates.
1. Sample Preparation:
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d2) to the sample to correct for matrix effects and variations during sample preparation.
-
Protein Precipitation: Precipitate proteins in the sample by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
2. Derivatization:
-
React the aldehydes in the supernatant with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable hydrazone derivatives. This step enhances the chromatographic properties and ionization efficiency of the aldehydes.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the derivatized analytes using a reverse-phase liquid chromatography column.
-
Mass Spectrometric Detection: Detect and quantify the derivatized this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the internal standard is used for quantification.
Visualizing the Biology and Workflow
To better understand the context of this compound as a biomarker, the following diagrams illustrate the underlying biological pathway and a typical experimental workflow.
References
Assessing Decanal Cross-Reactivity in Biosensor Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of specific volatile organic compounds (VOCs) is critical in various fields, from medical diagnostics to environmental monitoring. Decanal (B1670006), a long-chain aliphatic aldehyde, is a significant biomarker for various physiological and pathological processes. However, the development of highly selective biosensors for this compound is challenged by the presence of other structurally similar aldehydes that can cause cross-reactivity, leading to inaccurate measurements. This guide provides an objective comparison of biosensor performance in detecting this compound, with a focus on cross-reactivity with other aldehydes, supported by experimental data and detailed protocols.
Performance Comparison of Aldehyde Biosensors
The selectivity of a biosensor for this compound is paramount for its reliable application. The following table summarizes the cross-reactivity of a state-of-the-art fluorescent biosensor designed for the detection of a range of aliphatic aldehydes, including this compound. This particular sensor, based on a 3,4-phenyldiamine-BODIPY probe, exhibits a "turn-on" fluorescent response upon reaction with aliphatic aldehydes.
| Analyte | Chemical Formula | Class | Relative Response (%) |
| This compound | C₁₀H₂₀O | Long-chain Aliphatic Aldehyde | 100 |
| Formaldehyde | CH₂O | Short-chain Aliphatic Aldehyde | High |
| Acetaldehyde | C₂H₄O | Short-chain Aliphatic Aldehyde | High |
| Propanal | C₃H₆O | Short-chain Aliphatic Aldehyde | High |
| Butanal | C₄H₈O | Short-chain Aliphatic Aldehyde | High |
| Pentanal | C₅H₁₀O | Short-chain Aliphatic Aldehyde | High |
| Hexanal | C₆H₁₂O | Short-chain Aliphatic Aldehyde | High |
| Heptanal | C₇H₁₄O | Short-chain Aliphatic Aldehyde | High |
| Octanal | C₈H₁₆O | Short-chain Aliphatic Aldehyde | High |
| Nonanal | C₉H₁₈O | Short-chain Aliphatic Aldehyde | High |
| Benzaldehyde | C₇H₆O | Aromatic Aldehyde | Low |
| Methylglyoxal | C₃H₄O₂ | Dicarbonyl | Moderate |
| Nitric Oxide | NO | Reactive Nitrogen Species | Moderate |
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating a biosensor's performance. The following is a generalized protocol for evaluating the selectivity of a fluorescent biosensor for this compound.
Protocol: Cross-Reactivity Assessment of a Fluorescent this compound Biosensor
1. Materials and Reagents:
-
This compound standard solution
-
A panel of potential interfering aldehydes (e.g., formaldehyde, acetaldehyde, propanal, butanal, pentanal, hexanal, heptanal, octanal, nonanal, benzaldehyde)
-
Other potential interfering compounds (e.g., ketones, alcohols, carboxylic acids, nitric oxide donors, methylglyoxal)
-
Fluorescent biosensor probe (e.g., 3,4-phenyldiamine-BODIPY)
-
Phosphate-buffered saline (PBS) or other appropriate buffer solution
-
96-well microplate
-
Fluorescence microplate reader
2. Preparation of Standard Solutions:
-
Prepare a stock solution of the fluorescent biosensor probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of this compound and all potential interfering compounds in the appropriate solvent.
-
Perform serial dilutions of all stock solutions in the assay buffer (e.g., PBS) to obtain a range of working concentrations.
3. Experimental Procedure:
-
Pipette the fluorescent biosensor probe into each well of the 96-well microplate to a final concentration (e.g., 5 µM).
-
Add the this compound standard or one of the potential interfering compounds to the wells at a specific final concentration (e.g., 50 µM). Include a blank control with only the biosensor probe and buffer.
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for BODIPY, excitation at ~488 nm and emission at ~510 nm).
4. Data Analysis:
-
Subtract the fluorescence intensity of the blank control from all measurements.
-
Calculate the relative fluorescence response for each interfering compound by normalizing its fluorescence intensity to the intensity obtained with this compound at the same concentration.
-
Relative Response (%) = (Fluorescence_Interferent / Fluorescence_this compound) * 100
-
Signaling Pathway and Experimental Workflow
The underlying mechanism of detection and the experimental process for assessing cross-reactivity can be visualized to provide a clearer understanding.
Caption: Signaling pathway of the BODIPY-diamine fluorescent probe.
Caption: Experimental workflow for assessing cross-reactivity.
Discussion and Alternatives
The presented data indicates that while some fluorescent probes are highly sensitive to aliphatic aldehydes, they often exhibit significant cross-reactivity within this class of compounds[1]. This is due to the common reaction mechanism involving the aldehyde functional group. For applications requiring high specificity for this compound, several strategies can be considered:
-
Enzyme-Based Biosensors: Utilizing enzymes with high substrate specificity for long-chain aldehydes, such as certain aldehyde dehydrogenases or oxidases, could significantly reduce cross-reactivity with shorter-chain aldehydes.
-
Aptamer-Based Biosensors: Developing DNA or RNA aptamers that specifically bind to this compound through its unique structural features could offer a highly selective recognition element.
-
Sensor Arrays: Employing an array of sensors with different cross-reactivity patterns, coupled with pattern recognition algorithms, can help to distinguish this compound from a mixture of other aldehydes.
-
Chromatographic Separation: While not a direct biosensor approach, coupling a broadly reactive aldehyde sensor with a pre-separation step like gas chromatography can provide highly specific detection. A fluorogenic probe, 2,2′-furil, has been successfully used for the chromatographic determination of aliphatic aldehydes, including this compound, in human serum after pre-column derivatization[2].
References
Decanal in Insect Communication: A Comparative Guide to its Efficacy as a Semiochemical
Decanal (B1670006), a naturally occurring aldehyde, plays a multifaceted role in the intricate world of insect chemical communication. It functions as a semiochemical—a chemical signal that mediates interactions between organisms. Its efficacy, however, varies significantly depending on the insect species, concentration, and environmental context, acting as both an attractant and a repellent. This guide provides a comparative analysis of this compound's performance against other insect semiochemicals, supported by experimental data and detailed methodologies, to assist researchers and professionals in drug development and pest management.
Quantitative Comparison of Semiochemical Efficacy
Direct comparative studies exhaustively benchmarking this compound against a wide array of other semiochemicals are not extensively documented in publicly available literature.[1][2] However, by collating data from various studies on different insects, a comparative overview can be constructed. The following table summarizes the efficacy of this compound and other representative semiochemicals based on their observed behavioral effects.
| Semiochemical | Chemical Class | Target Insect(s) | Primary Effect | Efficacy Metric(s) | Source(s) |
| This compound | Aldehyde | Mosquitoes (Aedes albopictus, Culex quinquefasciatus), Coyotes (Canis latrans) | Repellent/Attractant | Repellency percentage, Sniffing/rub-rolling duration | [3][4] |
| Nonanal | Aldehyde | Mosquitoes (Aedes albopictus, Culex quinquefasciatus) | Attractant/Repellent | Trap catches | [5] |
| Octanal | Aldehyde | Mosquitoes | Attractant/Repellent | Not specified | [3] |
| (Z)-11-Hexadecenal | Pheromone (Aldehyde) | Helicoverpa armigera | Attractant (Sex Pheromone) | 83.3% response in olfactometer, up to 59.1% population reduction in field trials | [6] |
| Methyl Salicylate | Plant Volatile | Bemisia tabaci | Attractant | 70.0% attraction in olfactometer | [6] |
| Geraniol | Monoterpenoid | Mosquitoes | Repellent | 75% repellency (outdoors), 97% repellency (indoors with diffuser) | [7] |
| Linalool | Monoterpenoid | Mosquitoes | Repellent | 58% repellency (outdoors), 93% repellency (indoors with diffuser) | [7] |
| Citronella | Monoterpenoid | Mosquitoes | Repellent | 22% repellency (outdoors), 68% repellency (indoors with diffuser) | [7] |
| DEET | Synthetic | Mosquitoes | Repellent | High efficacy, used as a reference in many studies | [3] |
| Icaridin | Synthetic | Mosquitoes | Repellent | High efficacy, used as a reference in many studies | [3] |
Note: The efficacy of these compounds can be influenced by factors such as concentration, the presence of other compounds (synergistic or antagonistic effects), and the target insect's physiological state.
Experimental Protocols
The evaluation of semiochemical efficacy relies on standardized and rigorous experimental methodologies. The following are detailed protocols for key experiments cited in the comparison.
Electroantennography (EAG)
-
Objective: To measure the olfactory response of an insect's antenna to a specific chemical compound.[1]
-
Methodology:
-
An antenna is carefully excised from the head of the target insect.
-
The antenna is mounted between two electrodes using a conductive gel.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A puff of air containing a known concentration of the test semiochemical (e.g., this compound) is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).
-
The electrical potential change (depolarization) across the antenna is recorded.
-
The amplitude of the EAG response is measured and compared across different compounds and concentrations. A solvent blank is used as a negative control.[1]
-
Behavioral Bioassays (Y-Tube Olfactometer)
-
Objective: To assess the behavioral response (attraction or repulsion) of an insect to a volatile chemical in a controlled laboratory setting.[6]
-
Methodology:
-
A Y-shaped glass or plastic tube is used. A single entry arm splits into two arms.
-
A purified, humidified airstream is passed through each of the two arms towards the entry arm.
-
The test compound is introduced into the airstream of one arm (the "treatment" arm), while the other arm contains a solvent control (the "control" arm).
-
An individual insect is released at the downwind end of the entry arm.
-
The insect is allowed a set amount of time to make a choice by moving a certain distance into one of the arms.
-
The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference or avoidance.[6]
-
Field Trapping Experiments
-
Objective: To evaluate the effectiveness of a semiochemical as a lure under natural environmental conditions.[8]
-
Methodology:
-
Traps (e.g., sticky traps, funnel traps) are baited with a dispenser containing the test semiochemical (e.g., this compound).
-
Control traps are baited with a dispenser containing only the solvent.
-
Traps are deployed in the field in a randomized block design to minimize the effects of spatial variation. A sufficient distance is maintained between traps to prevent interference.[8]
-
The number of target insects captured in each trap is recorded over a specific period.
-
Statistical analysis is used to compare the mean number of insects captured in the baited traps versus the control traps.
-
Visualizing Methodologies and Pathways
To better understand the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of insect semiochemicals.
Caption: A simplified diagram of an insect's olfactory signaling pathway.
Conclusion
This compound is a versatile semiochemical with demonstrated efficacy as both an insect attractant and repellent. While its performance relative to other compounds is species-specific, it holds potential for use in integrated pest management strategies. The lack of comprehensive, direct comparative studies highlights a gap in the current research landscape.[1] Future investigations employing standardized methodologies, such as those outlined above, are crucial for fully elucidating the comparative efficacy of this compound and for optimizing its application in manipulating insect behavior. Such research will be invaluable for the development of novel and effective pest control solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "ALDEHYDE VOLATILES FOR USE AS COYOTE ATTRACTANTS" by Jerry H. Scrivner, Walter E. Howard et al. [digitalcommons.unl.edu]
- 5. Semi-field comparison of the BG Lure, nonanal, and 1-octen-3-ol to attract adult mosquitoes in northwestern Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomologyjournals.com [entomologyjournals.com]
- 7. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Using Deuterated Decanal as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In mass spectrometry, the choice of an internal standard is a critical decision that significantly impacts data quality. This guide provides an objective comparison of using a stable isotope-labeled internal standard, such as deuterated decanal (B1670006), against other alternatives, supported by experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This technique, known as isotope dilution mass spectrometry (IDMS), relies on adding a known quantity of a "heavy" version of the analyte (e.g., deuterated) to the sample at the beginning of the analytical workflow.[1] Because the SIL-IS is chemically and physically almost identical to the native analyte, it experiences the same variations and losses during sample preparation, extraction, and injection.[3] The mass spectrometer distinguishes between the native and deuterated forms by their mass-to-charge ratio (m/z), and the ratio of their signals is used for precise quantification, effectively canceling out analytical variability.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated analog like deuterated this compound is the significant improvement in accuracy and precision.[2] This is because it co-elutes with the target analyte and experiences the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[2] A structurally similar but non-isotopically labeled internal standard will have different retention times and be affected by the matrix differently, leading to less reliable results.[4]
Experimental data consistently demonstrates the superior performance of deuterated internal standards. A comparison of methods for quantifying the aldehyde hexanal (B45976) in different biological matrices highlights the variability that arises when using a non-isotopically labeled standard versus a deuterated one.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standard for Hexanal Quantification [1]
| Analyte | Internal Standard Type | Matrix | Recovery (%) | Precision (%RSD) |
| Hexanal | Deuterated Hexanal | Plasma | 98.5 | 4.2 |
| Hexanal | Deuterated Hexanal | Urine | 99.1 | 3.8 |
| Hexanal | This compound (Non-deuterated) | Plasma | 85.2 | 14.5 |
| Hexanal | This compound (Non-deuterated) | Urine | 115.7 | 18.2 |
As shown in Table 1, the use of a deuterated internal standard resulted in recovery values close to 100% and excellent precision (Relative Standard Deviation < 5%) in both plasma and urine.[1] In contrast, using a non-deuterated structural analog (this compound) led to significant inaccuracies in recovery and much poorer precision (%RSD > 14%).[1]
Experimental Workflow and Protocol
Accurate quantification of volatile aldehydes like this compound often requires a derivatization step to improve stability and chromatographic performance.[1][5] The following is a representative protocol for the analysis of aldehydes in a biological matrix using a deuterated internal standard and GC-MS.
Experimental Protocol: GC-MS Analysis of Aldehydes with PFBHA Derivatization
1. Reagent Preparation:
-
Aldehyde Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target aldehyde in methanol.[1]
-
Deuterated this compound Internal Standard Stock (1 mg/mL): Prepare a stock solution of deuterated this compound in methanol.[1]
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of deuterated this compound in methanol.[1]
-
PFBHA Derivatization Solution (15 mg/mL): Dissolve 150 mg of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in 10 mL of reagent-grade water. This solution should be prepared fresh daily.[1]
2. Sample Preparation and Derivatization:
-
To 1 mL of the sample (e.g., plasma, urine), add a precise volume of the Internal Standard Spiking Solution.
-
Add 500 µL of the PFBHA solution to the sample.
-
Vortex the mixture and incubate at room temperature for 30 minutes to allow for the formation of PFBHA-oxime derivatives.[5]
-
Perform a liquid-liquid extraction by adding 2 mL of isohexane, vortexing for 2 minutes, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a clean vial for analysis.
3. GC-MS Instrumentation and Parameters:
-
System: Agilent 5977A GC-MS or equivalent.[1]
-
Injection Mode: Splitless, with an inlet temperature of 250°C.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.[1]
-
-
MS System:
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.[1] A calibration curve is generated by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
The logical flow of an experiment using a deuterated internal standard is crucial for understanding the process. The following diagram illustrates the key steps from sample collection to final quantification.
Caption: Experimental workflow for aldehyde quantification using a deuterated internal standard.
References
Establishing the Limit of Detection for Decanal in Complex Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of decanal (B1670006), a significant biomarker for oxidative stress and a key aroma compound, is crucial in various complex matrices such as biological fluids, food, and environmental samples. The limit of detection (LOD) is a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides an objective comparison of common analytical techniques for determining the LOD of this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound analysis is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with headspace solid-phase microextraction (HS-SPME), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most powerful techniques for trace-level analysis of this compound.
| Analytical Technique | Sample Matrix | Derivatization Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HS-SPME-GC-MS | Plasma | On-fiber derivatization | LOQ: 0.5 nM | [1] |
| On-fiber-derivatization SPME-GC/MS | Exhaled Breath | PFBHA | LOD: 0.001 nM | [2] |
| LC-MS/MS | Biological Samples | 3-Nitrophenylhydrazine (3-NPH) | Method is described as robust and sensitive for trace-level quantification, but a specific LOD for this compound is not provided.[3] | [3] |
| LC-MS/MS | Biological Matrices | 2,4-dinitrophenylhydrazine (DNPH) | Described as a highly sensitive and selective method suitable for trace-level quantification.[4] | [4] |
| Reversed-Phase Liquid Chromatography | Edible Oils | DNPH | LOD: 15 nmol/L | [5] |
Note: The LOD and LOQ are highly dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix. The values presented above are for comparative purposes and may vary between laboratories.
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for reproducing analytical methods and achieving the desired level of sensitivity. Below are representative workflows and methodologies for the determination of this compound in complex samples.
Signaling Pathway of this compound as an Oxidative Stress Biomarker
Caption: this compound formation as a result of lipid peroxidation initiated by oxidative stress.
General Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Decanal Synthesis and Analysis Protocols
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis and quantification of aldehydes such as decanal (B1670006) are paramount for advancing research and ensuring product quality. This compound, a saturated fatty aldehyde, is a significant component in flavors and fragrances, and also serves as a biomarker for oxidative stress. This guide provides a comparative overview of common protocols for its synthesis and analysis, with a focus on reproducibility and performance.
This compound Synthesis: A Comparative Overview of Oxidation Methods
The most common laboratory-scale synthesis of this compound involves the oxidation of its corresponding primary alcohol, 1-decanol (B1670082). The choice of oxidizing agent is critical as it directly influences the reaction's yield, purity of the product, and compatibility with other functional groups. While many methods exist, Swern and Dess-Martin oxidations are frequently employed due to their mild reaction conditions and high selectivity, minimizing the over-oxidation of the aldehyde to a carboxylic acid.
Here, we compare three common methods for the oxidation of 1-decanol to this compound.
| Synthesis Method | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine | >90 | >95 | Mild conditions, high yields, compatible with many functional groups.[1][2][3] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[2][4][5] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | ~90-95 | >95 | Mild, non-toxic (chromium-free), room temperature reaction, short reaction times.[6][7][8] | DMP is shock-sensitive and potentially explosive, reagent can be expensive.[7][9] |
| Hypochlorite Oxidation | Sodium hypochlorite, Acetic acid | Variable | Variable | Inexpensive and readily available reagents.[10] | Can be less selective, risk of over-oxidation, may require careful pH control. |
Below is a generalized workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Decanal Isomers: Chemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and biological properties of the linear aldehyde, n-decanal, and a representative branched-chain isomer, citronellal (B1669106). While direct comparative studies on a wide range of decanal (B1670006) isomers are limited in publicly available literature, this document synthesizes existing data to offer insights into the structure-activity relationships that govern their physicochemical characteristics and biological functions. The information presented herein is supported by experimental data from various scientific sources and includes detailed protocols for key biological assays.
Chemical and Physical Properties of this compound Isomers
The structural differences between linear and branched-chain isomers of this compound significantly influence their physical and chemical properties. n-Decanal, a straight-chain saturated aldehyde, exhibits properties typical of n-alkanals. In contrast, citronellal, a monoterpenoid aldehyde, possesses a branched structure with a double bond, leading to differences in its boiling point, density, and solubility. A summary of their key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of n-Decanal and Citronellal
| Property | n-Decanal | Citronellal |
| Molecular Formula | C₁₀H₂₀O[1][2][3][4] | C₁₀H₁₈O[5][6] |
| Molecular Weight | 156.27 g/mol [2][3] | 154.25 g/mol [5] |
| Appearance | Colorless oily liquid[1][3] | Colorless to slightly yellow liquid[5][6][7] |
| Odor | Fatty, citrus, orange-like[1][3] | Strong, lemon-like[5][6][7] |
| Boiling Point | 207-209 °C[1] | 205 °C[5] |
| Melting Point | ~7 °C[1] | Not available |
| Density | ~0.83 g/mL (20-25 °C)[1] | 0.853 g/cm³ at 20 °C[5] |
| Solubility in Water | Insoluble[1][2][3] | Slightly soluble[5][7] |
| Solubility in Organic Solvents | Soluble in alcohol and fixed oils[7] | Soluble in alcohol and ether[6] |
| Synthesis | Oxidation of decanol[1] | Chemical synthesis or from natural oils[7] |
Biological Activities of this compound Isomers
Both n-decanal and citronellal exhibit a range of biological activities, with notable antimicrobial and insecticidal properties. The differences in their chemical structures are believed to influence their efficacy and mechanisms of action.
Antimicrobial Activity
Aldehydes, as a class of compounds, are known for their antimicrobial properties, primarily through their ability to react with and damage microbial cell components.[8][9] The lipophilic nature of these molecules facilitates their interaction with bacterial cell membranes, leading to disruption of membrane integrity and function.[10]
n-Decanal has demonstrated inhibitory and bactericidal effects against a variety of microorganisms.[11] Citronellal, a major component of citronella oil, also possesses significant antibacterial and antifungal activities.[12][13][14][15][16] It has been shown to be effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12]
Table 2: Comparative Antimicrobial Activity
| Isomer | Activity | Target Microorganisms |
| n-Decanal | Inhibitory and bactericidal[11] | Saccharomyces cerevisiae, Escherichia coli, Aspergillus niger (except Penicillium citrinum)[11] |
| Citronellal | Antibacterial, Antifungal[12][13][14][15][16] | Staphylococcus aureus (including MRSA), Micrococcus luteus, Bacillus cereus, Candida albicans, Streptococcus mutans[12][14][16][17] |
Insecticidal and Repellent Activity
This compound and its isomers have also been investigated for their insecticidal and insect-repellent properties. These compounds can act on the insect's nervous system or function as repellents due to their strong odors.
n-Decanal has been identified as a component of some essential oils with insecticidal activity.[18] Citronellal is a well-known natural insect repellent and is the active ingredient in many commercial repellent products.[13][19] It has demonstrated toxicity against various insect species, including mosquitoes and agricultural pests.[20]
Table 3: Comparative Insecticidal and Repellent Activity
| Isomer | Activity | Target Insects |
| n-Decanal | Insecticidal[18] | Sitophilus zeamais[18] |
| Citronellal | Insecticidal, Repellent[13][19][20] | Aedes aegypti, Anopheles gambiae, Frankliniella schultzei, Myzus persicae, Tribolium castaneum[20] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like this compound isomers.[21][22][23]
a. Materials:
-
Test compounds (n-decanal, citronellal)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Tween 80 or other suitable emulsifier
-
Sterile 96-well microplates
-
Sterile micro tubes
-
Micropipettes and sterile tips
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader
-
Resazurin (B115843) solution (optional, as a cell viability indicator)
b. Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in TSB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in fresh TSB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Emulsions: Prepare a stock solution of the test compound. To enhance solubility, an emulsifier like Tween 80 can be added to the broth at a low concentration (e.g., 0.5% v/v).[22] Perform serial two-fold dilutions of the test compound in broth supplemented with the emulsifier in sterile micro tubes.
-
Microplate Assay: Dispense 100 µL of each dilution of the test compound into the wells of a 96-well microplate. Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum and emulsifier, but no test compound) and a negative control (broth with emulsifier only).
-
Incubation: Cover the microplate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. Alternatively, a viability indicator like resazurin can be added to the wells after incubation to aid in determining the MIC.[22]
Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound isomers on a selected cell line.[24][25][26][27][28]
a. Materials:
-
Test compounds (n-decanal, citronellal)
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Micropipettes and sterile tips
-
CO₂ incubator
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[27]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound isomers are mediated through their interaction with various cellular components and signaling pathways.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for aldehydes is believed to be the disruption of the microbial cell membrane and the denaturation of essential proteins.[8][9] The aldehyde group is highly reactive and can form cross-links with amino groups in proteins and peptidoglycan in the cell wall, leading to a loss of function and, ultimately, cell death.
Caption: Proposed antimicrobial mechanism of action for aldehydes.
Insect Olfactory Signaling Pathway
In insects, aldehydes are detected by olfactory sensory neurons (OSNs) located in sensilla on the antennae and maxillary palps.[29][30] The detection of these volatile compounds initiates a signaling cascade that leads to a behavioral response. The insect olfactory system utilizes two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[29][31] Aldehydes like hexanal (B45976) have been shown to be detected by both OR- and IR-expressing neurons in locusts.[29]
The binding of an aldehyde to an OR or IR triggers the opening of ion channels, leading to the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately resulting in a behavioral response, such as attraction or repulsion.
Caption: Simplified insect olfactory signaling pathway for aldehydes.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 106-23-0: Citronellal | CymitQuimica [cymitquimica.com]
- 7. Citronellal | 106-23-0 [chemicalbook.com]
- 8. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 9. homework.study.com [homework.study.com]
- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and biological activities of this compound, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. talenta.usu.ac.id [talenta.usu.ac.id]
- 13. moskout-scientific.com [moskout-scientific.com]
- 14. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. naturepest.com [naturepest.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]
- 31. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decanal: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of decanal (B1670006) is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause serious eye irritation.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[1][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[4][5]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material such as sand, earth, or vermiculite (B1170534) and place it in a suitable, labeled container for waste disposal.[6] Do not allow the spill to enter drains or waterways.[5][6]
Step-by-Step Disposal Protocol
This compound and its containers must be disposed of as hazardous waste.[2] Never pour this compound down the drain or into the sewer system.[5][7]
-
Waste Collection and Segregation:
-
Containerization: Collect waste this compound in a dedicated, chemically compatible, and properly sealed container.[4][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "this compound" and associated hazard symbols.[4][5]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[8] It should be classified as a non-halogenated organic solvent waste.[5]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Licensed Waste Disposal Company: The disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.[4][5][8]
-
Institutional Environmental Health and Safety (EHS): Contact your institution's EHS department for specific internal procedures and to arrange for waste pickup.[4][5]
-
-
Disposal of Empty Containers and Contaminated Materials:
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any contaminated PPE should be collected in a labeled, sealed container and disposed of as hazardous waste.[4][5]
-
Quantitative Safety Data for this compound
| Property | Value |
| Flash Point | 85 °C / 185 °F[9] |
| Auto-ignition Temperature | 200°C / 392°F[1] |
| Solubility in Water | 29.4 mg/l @ 20°C/68°F[1] |
| Vapor Pressure | 8.2 Pa @ 20°C/68°F[1] |
| Relative Density | 0.828 @ 20°C/68°F[1] |
| Partition Coefficient (log Kow) | 3.5[1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. finefrag.com [finefrag.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. aurochemicals.com [aurochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Decanal
Essential Safety and Handling Guide for Decanal (B1670006)
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks associated with this chemical.
Immediate Safety Precautions
This compound is a combustible liquid that can cause serious eye irritation.[1][2][3] It is imperative to handle this chemical with appropriate care in a well-ventilated area and away from any sources of ignition.[2][3][4]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment (PPE) is mandatory. Always inspect PPE for integrity before use and ensure it is appropriate for the concentration and quantity of the substance being handled.
| Protection Type | Specific Recommendations | Source(s) |
| Eye/Face Protection | Wear tightly fitting chemical safety goggles.[3] A face shield should be worn in addition to goggles when there is a risk of splashing. | [4] |
| Hand Protection | Wear compatible chemical-resistant gloves, such as nitrile or butyl rubber.[4] Gloves must be changed immediately if contaminated. | [4] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[3][4] | [3][4] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[4] If ventilation is poor, or if aerosols or mists are generated, a NIOSH/MSHA-approved respirator should be used.[4] | [4] |
Quantitative Safety Data
A summary of key quantitative data for this compound is provided below to inform safe handling and storage practices.
| Property | Value | Source(s) |
| Flash Point | 85 °C / 185 °F | [2] |
| Auto-ignition Temperature | 200°C / 392°F | [5] |
| Vapor Pressure | 8.2 Pa @ 20°C / 68°F | [5] |
| Solubility in Water | 29.4 mg/l @ 20°C / 68°F | [5] |
| Relative Density | 0.828 @ 20°C / 68°F | [5] |
Operational Plan for Handling this compound
Strict adherence to the following procedures is essential for the safe handling of this compound.
Pre-Operational Checks
-
Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4]
-
Safety Equipment: Locate the nearest eyewash station and safety shower before beginning work.[4]
-
PPE Inspection: Inspect all necessary PPE for damage and ensure it is donned correctly.[4]
-
Container Inspection: Check that the this compound container is clearly labeled and free from leaks.[6]
Handling Procedure
-
Grounding: When transferring this compound, use explosion-proof electrical and ventilating equipment to prevent static discharge.[1]
-
Dispensing: Transfer and dispense the liquid carefully to prevent splashing.[4] Use appropriate tools such as pipettes or graduated cylinders.[4]
-
Heating: If heating is necessary, use a water bath or heating mantle.[4] Avoid open flames as this compound is a combustible liquid.[2][4]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[5][6]
Post-Handling Procedures
-
Container Sealing: Keep containers tightly sealed when not in use.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[4] Store away from incompatible materials such as strong oxidizing agents.[2][4]
Disposal Plan
This compound and its contaminated materials must be disposed of as hazardous waste. Never dispose of this compound down the drain or into the environment.[5][8]
Waste Collection
-
Containerization: Collect waste this compound in a designated, chemically compatible, and properly sealed container.[8] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[8]
-
Labeling: Clearly label the waste container with "Waste this compound" and any appropriate hazard symbols.[8]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[8] It should be classified as a non-halogenated organic solvent waste.[8]
Contaminated Materials
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]
-
Contaminated PPE and Absorbents: Any materials used to clean up spills, such as absorbent pads, and any contaminated PPE should be collected in a labeled, sealed container and disposed of as hazardous waste.[8]
Final Disposal
-
Professional Disposal: Engage a licensed chemical waste disposal company for the collection and disposal of the waste.[8][9]
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) department for specific internal procedures and to arrange for waste pickup.[8][10]
Emergency Procedures: this compound Spill
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[9] Move upwind of the spill.[6]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Containment: Prevent the spill from entering drains, sewers, or water courses.[6][8]
-
Cleanup:
-
Decontamination: Clean the contaminated area thoroughly with soap and water.[5]
-
Reporting: Report the spill to your institution's EHS department.
Below is a diagram illustrating the workflow for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. The Good Scents Company safety data sheet for this compound (aldehyde C-10) [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. finefrag.com [finefrag.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
